molecular formula C12H10FN3O4 B1672664 Fidarestat CAS No. 136087-85-9

Fidarestat

货号: B1672664
CAS 编号: 136087-85-9
分子量: 279.22 g/mol
InChI 键: WAAPEIZFCHNLKK-UFBFGSQYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

FIDARESTAT is a small molecule drug with a maximum clinical trial phase of II.
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O4/c13-5-1-2-7-6(3-5)12(4-8(20-7)9(14)17)10(18)15-11(19)16-12/h1-3,8H,4H2,(H2,14,17)(H2,15,16,18,19)/t8-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAPEIZFCHNLKK-UFBFGSQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046654
Record name Fidarestat
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Molecular Weight

279.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

136087-85-9
Record name Fidarestat
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Record name Fidarestat [INN]
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Record name Fidarestat
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Record name FIDARESTAT
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Fidarestat in Diabetic Neuropathy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic neuropathy is a prevalent and debilitating complication of diabetes mellitus, characterized by progressive nerve damage and dysfunction. A key pathogenic mechanism implicated in its development is the overactivation of the polyol pathway, driven by hyperglycemia. Fidarestat, a potent and specific aldose reductase inhibitor, targets the rate-limiting enzyme of this pathway, aldose reductase. This in-depth technical guide elucidates the core mechanism of action of this compound in diabetic neuropathy, detailing its biochemical interactions, downstream effects on pathological signaling cascades, and its impact on key clinical and preclinical markers of neuropathy. This document provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and therapeutic targeting of diabetic complications.

Introduction: The Pathogenesis of Diabetic Neuropathy

Chronic hyperglycemia in diabetes leads to a cascade of metabolic and vascular derangements that culminate in nerve injury. One of the primary mechanisms is the increased flux of glucose through the polyol pathway.[1] Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters glycolysis. However, in a hyperglycemic state, hexokinase becomes saturated, and the excess glucose is shunted into the polyol pathway.[2]

The Polyol Pathway and Its Pathological Consequences

The polyol pathway consists of two key enzymatic reactions:

  • Aldose Reductase: Glucose is reduced to sorbitol by aldose reductase, with NADPH as a cofactor.[2]

  • Sorbitol Dehydrogenase: Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, utilizing NAD+ as a cofactor.[3]

The overactivation of this pathway in diabetic neuropathy contributes to nerve damage through several mechanisms:

  • Sorbitol Accumulation: The intracellular accumulation of sorbitol creates osmotic stress, leading to cellular swelling and damage.[2]

  • NADPH Depletion: The increased consumption of NADPH by aldose reductase depletes this critical cofactor, which is essential for the regeneration of reduced glutathione (GSH), a major intracellular antioxidant. This depletion impairs the cellular defense against oxidative stress.[2][4]

  • Increased Oxidative Stress: The combination of NADPH depletion and the generation of reactive oxygen species (ROS) from other hyperglycemia-induced pathways leads to a state of significant oxidative stress, a key driver of neuronal damage.[4][5]

  • Fructose and Advanced Glycation End Product (AGE) Formation: The accumulation of fructose can lead to the formation of advanced glycation end products (AGEs), which are highly reactive molecules that can modify proteins and lipids, contributing to cellular dysfunction and inflammation.[6][7]

  • Activation of Protein Kinase C (PKC): The metabolic shifts induced by the polyol pathway can lead to the activation of Protein Kinase C (PKC), a family of enzymes involved in various signaling pathways that can contribute to vascular and neuronal damage in diabetes.[8][9]

This compound: A Potent Aldose Reductase Inhibitor

This compound is a spiro-hydantoin derivative that acts as a potent and specific inhibitor of aldose reductase.[5] Its primary mechanism of action is to competitively and reversibly bind to the active site of the aldose reductase enzyme, thereby preventing the conversion of glucose to sorbitol.[10] This action directly addresses the initial and rate-limiting step of the pathogenic polyol pathway. A study has reported an IC50 value of 0.44 μM for an oxidative deaminated metabolite of this compound on aldose reductase activity.[5]

Downstream Effects of this compound's Mechanism of Action

By inhibiting aldose reductase, this compound initiates a cascade of beneficial downstream effects that counteract the pathological processes of diabetic neuropathy:

  • Reduction of Sorbitol and Fructose Accumulation: this compound significantly suppresses the increase in sorbitol and fructose levels in nerve tissues.[5][11]

  • Alleviation of Oxidative Stress: By preserving NADPH levels, this compound enhances the cellular antioxidant capacity. It normalizes reduced glutathione (GSH) levels and reduces markers of oxidative damage, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG).[5][11]

  • Modulation of Downstream Signaling: The inhibition of the polyol pathway by this compound leads to the normalization of downstream signaling pathways, including a reduction in PKC activation and the formation of AGEs.

  • Improvement in Nerve Function: These biochemical improvements translate into functional benefits, including significant improvements in nerve blood flow and nerve conduction velocity.[11][12]

Quantitative Data on this compound's Efficacy

The efficacy of this compound has been demonstrated in both preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.

Table 1: Effect of this compound on Sciatic Nerve Polyol Pathway Metabolites in Streptozotocin-Induced Diabetic Rats [5][11]

Treatment GroupSciatic Nerve Sorbitol (nmol/g wet weight)Sciatic Nerve Fructose (nmol/g wet weight)
ControlUndetectableUndetectable
Diabetic (Untreated)135.6 ± 15.238.9 ± 5.1
Diabetic + this compound (1 mg/kg)12.3 ± 2.18.7 ± 1.5
Diabetic + this compound (4 mg/kg)5.8 ± 1.14.2 ± 0.8

Table 2: Effect of this compound on Nerve Conduction Velocity (NCV) in a 52-Week Clinical Trial [6][12]

Nerve and ParameterPlacebo Group (Change from Baseline)This compound Group (1 mg/day) (Change from Baseline)p-value (vs. Placebo)
Median Motor NCV (m/s) -0.3 ± 0.4+0.5 ± 0.3< 0.05
Tibial Motor NCV (m/s) -0.2 ± 0.3+0.4 ± 0.3NS
Median Sensory NCV (m/s) -0.6 ± 0.5+0.2 ± 0.4NS
Median F-wave Conduction Velocity (m/s) -1.2 ± 0.5+0.3 ± 0.4< 0.01
Median F-wave Minimal Latency (ms) +0.4 ± 0.3-0.2 ± 0.2< 0.05

NS: Not Significant

Experimental Protocols

In Vitro Aldose Reductase Activity Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against aldose reductase.[11]

Materials:

  • Purified recombinant human aldose reductase

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (0.1 M, pH 6.2)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations in the wells of a 96-well plate.

  • Add the purified aldose reductase enzyme to each well and incubate for a pre-determined time at 37°C.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of Sciatic Nerve Conduction Velocity (NCV) in Rats

Materials:

  • Anesthetized rat (e.g., with an intraperitoneal injection of a ketamine/xylazine cocktail)

  • Bipolar stimulating electrodes

  • Recording electrodes

  • Electrophysiology recording system

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C.

  • Expose the sciatic nerve at two points: proximally at the sciatic notch and distally at the ankle.

  • Place the stimulating electrodes at the proximal stimulation site and deliver a supramaximal electrical stimulus.

  • Record the compound muscle action potential (CMAP) from the plantar muscles of the hind paw using the recording electrodes.

  • Move the stimulating electrodes to the distal stimulation site and repeat the stimulation and recording.

  • Measure the latency of the CMAP onset from both stimulation points.

  • Measure the distance between the two stimulation sites.

  • Calculate the motor NCV using the following formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

Quantification of Sorbitol and Fructose in Sciatic Nerve Tissue

This protocol provides a method for measuring the accumulation of polyol pathway metabolites in nerve tissue.[9]

Materials:

  • Sciatic nerve tissue sample

  • Homogenization buffer

  • Internal standards (e.g., stable isotope-labeled sorbitol and fructose)

  • Protein precipitation solution (e.g., acetonitrile)

  • Solid-phase extraction (SPE) columns

  • High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (LC-MS/MS)

Procedure:

  • Excise and weigh the sciatic nerve tissue.

  • Homogenize the tissue in a suitable buffer containing internal standards.

  • Precipitate the proteins by adding a solvent like acetonitrile and centrifuge to pellet the precipitate.

  • Purify the supernatant containing the polyols using solid-phase extraction.

  • Analyze the purified extract using LC-MS/MS. The separation of sorbitol and fructose is typically achieved using a specific HPLC column (e.g., an amino-based column).

  • Quantify the concentrations of sorbitol and fructose by comparing their peak areas to those of the internal standards.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in diabetic neuropathy and the experimental workflow for evaluating aldose reductase inhibitors.

Polyol_Pathway_and_Fidarestat_MOA This compound's Mechanism of Action in the Polyol Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_downstream Downstream Pathological Effects Glucose High Glucose AR Aldose Reductase (AR) Glucose->AR NADPH -> NADP+ PKC_activation PKC Activation Glucose->PKC_activation Sorbitol Sorbitol AR->Sorbitol NADPH_depletion NADPH Depletion AR->NADPH_depletion SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH NAD+ -> NADH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose AGEs_formation AGEs Formation Fructose->AGEs_formation This compound This compound This compound->AR Inhibits NerveDamage Nerve Damage & Neuropathy OsmoticStress->NerveDamage OxidativeStress Oxidative Stress NADPH_depletion->OxidativeStress OxidativeStress->NerveDamage PKC_activation->NerveDamage AGEs_formation->NerveDamage

Caption: this compound inhibits aldose reductase, blocking the pathogenic polyol pathway.

Experimental_Workflow Experimental Workflow for Evaluating this compound cluster_invitro In Vitro Analysis cluster_preclinical Preclinical Model (Diabetic Rats) cluster_clinical Clinical Trial (Diabetic Neuropathy Patients) invitro_assay Aldose Reductase Inhibition Assay ic50 Determine IC50 of this compound invitro_assay->ic50 animal_model Induce Diabetes (e.g., STZ) invitro_assay->animal_model Informs treatment Administer this compound animal_model->treatment patient_recruitment Recruit Patients animal_model->patient_recruitment Informs ncv_measurement Measure Nerve Conduction Velocity (NCV) treatment->ncv_measurement biochemical_analysis Analyze Sciatic Nerve: - Sorbitol - Fructose - Oxidative Stress Markers treatment->biochemical_analysis randomization Randomize to This compound or Placebo patient_recruitment->randomization clinical_assessment Assess NCV and Neuropathy Symptoms randomization->clinical_assessment data_analysis Analyze Efficacy and Safety Data clinical_assessment->data_analysis

Caption: Workflow for evaluating this compound from in vitro to clinical trials.

Signaling_Pathways_in_Diabetic_Neuropathy Interconnected Signaling Pathways in Diabetic Neuropathy cluster_polyol Polyol Pathway cluster_pkc PKC Pathway cluster_age AGEs Pathway Hyperglycemia Hyperglycemia AR Aldose Reductase Hyperglycemia->AR Activates DAG Diacylglycerol (DAG) Hyperglycemia->DAG Increases AGEs Advanced Glycation End Products (AGEs) Hyperglycemia->AGEs Promotes Formation Sorbitol Sorbitol AR->Sorbitol OxidativeStress Oxidative Stress (ROS, RNS) AR->OxidativeStress NADPH Depletion Fructose Fructose Sorbitol->Fructose PKC Protein Kinase C (PKC) DAG->PKC Activates VascularDysfunction Vascular Dysfunction PKC->VascularDysfunction NerveDysfunction Nerve Dysfunction & Neuropathy VascularDysfunction->NerveDysfunction RAGE Receptor for AGEs (RAGE) AGEs->RAGE Binds to Inflammation Inflammation & Oxidative Stress RAGE->Inflammation Inflammation->NerveDysfunction OxidativeStress->NerveDysfunction

Caption: Key signaling pathways contributing to diabetic neuropathy.

Conclusion

This compound's mechanism of action in diabetic neuropathy is centered on its potent and specific inhibition of aldose reductase, the rate-limiting enzyme of the polyol pathway. By blocking this critical initial step, this compound effectively mitigates the downstream pathological consequences of hyperglycemia-induced metabolic dysregulation, including sorbitol accumulation, oxidative stress, and the activation of detrimental signaling cascades. The comprehensive data from preclinical and clinical studies underscore the therapeutic potential of aldose reductase inhibition as a targeted strategy for the management of diabetic neuropathy. This guide provides a foundational resource for the continued research and development of this compound and other aldose reductase inhibitors in the treatment of diabetic complications.

References

Fidarestat and the Aldose Reductase Inhibition Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Polyol Pathway and Diabetic Complications

In hyperglycemic conditions characteristic of diabetes mellitus, the normally minor polyol pathway of glucose metabolism becomes significantly activated in insulin-independent tissues such as nerves, the retina, and kidneys. The rate-limiting enzyme of this pathway, aldose reductase (AR), catalyzes the conversion of glucose to sorbitol. This metabolic shunt is strongly implicated in the pathogenesis of long-term diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts. The over-activation of the polyol pathway leads to a cascade of cellular stress events, making aldose reductase a key therapeutic target. Fidarestat ((2S,4S)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide) is a potent and highly selective inhibitor of aldose reductase, developed to mitigate the pathological consequences of excessive polyol pathway flux. This guide provides a detailed overview of the this compound aldose reductase inhibition pathway, its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

The Polyol Pathway: A Nexus of Metabolic Disruption

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, during hyperglycemia, the excess glucose is shunted into the two-step polyol pathway.

  • Glucose to Sorbitol: Aldose reductase (AR), an NADPH-dependent enzyme, reduces glucose to its corresponding sugar alcohol, sorbitol.

  • Sorbitol to Fructose: Sorbitol is subsequently oxidized to fructose by the NAD+-dependent enzyme sorbitol dehydrogenase (SDH).[1][2]

The chronic activation of this pathway induces cellular damage through several interconnected mechanisms:

  • Sorbitol Accumulation: Sorbitol is a polar molecule that does not readily diffuse across cell membranes.[3] Its intracellular accumulation creates a hyperosmotic environment, leading to an influx of water, cell swelling, and osmotic stress, which can ultimately cause cellular damage and dysfunction.[2][4]

  • NADPH Depletion: Aldose reductase consumes NADPH as a cofactor.[1] The increased flux through the polyol pathway depletes cellular NADPH stores. NADPH is essential for regenerating the master antioxidant, reduced glutathione (GSH), by glutathione reductase.[4] Depletion of NADPH impairs this antioxidant defense system, rendering cells vulnerable to oxidative stress from reactive oxygen species (ROS).[3]

  • Increased NADH/NAD+ Ratio: The subsequent oxidation of sorbitol to fructose by SDH produces NADH, leading to an elevated NADH/NAD+ ratio. This redox imbalance can inhibit the activity of key metabolic enzymes, including glyceraldehyde-3-phosphate dehydrogenase in the glycolytic pathway, further disrupting cellular metabolism.[1][4]

  • Fructose and AGE Formation: The fructose generated can be phosphorylated to fructose-3-phosphate, which can break down into potent glycating agents like 3-deoxyglucosone. These compounds contribute to the formation of advanced glycation end products (AGEs), which cause protein cross-linking and cellular damage.[2]

Polyol_Pathway cluster_pathway Polyol Pathway cluster_cofactors Cofactor Changes cluster_consequences Pathophysiological Consequences Glucose Glucose (Excess) Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AR) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (SDH) OsmoticStress Osmotic Stress (Cell Swelling) Sorbitol->OsmoticStress AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs NADPH_in NADPH NADP_out NADP+ NADPH_in->NADP_out Consumed by AR OxidativeStress Oxidative Stress (GSH Depletion) NADP_out->OxidativeStress Depletes GSH Regeneration NAD_in NAD+ NADH_out NADH NAD_in->NADH_out Consumed by SDH RedoxImbalance Redox Imbalance (Increased NADH/NAD+) NADH_out->RedoxImbalance

Figure 1: The Polyol Pathway and its downstream pathological consequences in hyperglycemic states.

This compound: Mechanism of Aldose Reductase Inhibition

This compound is a spirohydantoin derivative that acts as a potent, non-competitive, and reversible inhibitor of aldose reductase. Its efficacy stems from its high affinity and specificity for the enzyme's active site.

X-ray crystallography studies of human aldose reductase complexed with this compound reveal that the inhibitor binds within a large hydrophobic pocket at the active site.[5][6] The binding is stabilized by a network of hydrophilic and hydrophobic interactions:

  • Hydrophilic Interactions: The cyclic imide head of this compound forms crucial hydrogen bonds with the side chains of key active site residues, including Tyr48, His110, and Trp111.[6]

  • Hydrophobic Interactions: The chroman ring of this compound engages in hydrophobic interactions with other residues lining the active site pocket.

  • Selectivity: The carbamoyl group of this compound is a critical substituent for its high affinity for aldose reductase and its selectivity over the related enzyme, aldehyde reductase (AHR). This group forms an additional hydrogen bond with the main chain nitrogen atom of Leu300 in aldose reductase. In aldehyde reductase, this residue is a proline, which cannot act as a hydrogen bond donor, thus leading to a significant loss in binding affinity.[5]

This precise fit and multi-point interaction account for the potent and selective inhibition of aldose reductase by this compound, effectively blocking the entry point of the polyol pathway.

Inhibition_Mechanism cluster_enzyme Aldose Reductase Active Site cluster_substrate Normal Reaction cluster_inhibitor Inhibition by this compound AR Aldose Reductase (Hydrophobic Pocket) Sorbitol Sorbitol AR->Sorbitol Catalyzes Reduction Blocked Reaction Blocked AR->Blocked Tyr48 Tyr48 His110 His110 Trp111 Trp111 Leu300 Leu300 Glucose Glucose Glucose->AR Binds to Active Site This compound This compound This compound->AR Binds with High Affinity This compound->Tyr48 H-Bond This compound->His110 H-Bond This compound->Trp111 H-Bond This compound->Leu300 H-Bond (Selectivity)

Figure 2: Mechanism of this compound binding to the active site of Aldose Reductase, blocking glucose reduction.

Quantitative Data on this compound Inhibition

This compound is among the most potent aldose reductase inhibitors identified. Its inhibitory activity is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Parameter Value Enzyme Source Notes
IC50 9.0 nMNot SpecifiedDemonstrates high potency at nanomolar concentrations.[7]

Preclinical and Clinical Efficacy of this compound

The therapeutic potential of this compound has been evaluated in both animal models of diabetes and human clinical trials, with a primary focus on diabetic peripheral neuropathy.

Preclinical Data (Diabetic Rat Models)

Studies in streptozotocin (STZ)-induced diabetic rats have demonstrated the ability of this compound to correct key biochemical and functional deficits associated with diabetic neuropathy.

Parameter Measured Diabetic Control Diabetic + this compound Outcome of Treatment Reference
Sciatic Nerve Sorbitol Markedly IncreasedNormalizedSuppressed the increase in sorbitol content.[8]
Sciatic Nerve Fructose Markedly IncreasedNormalizedSuppressed the increase in fructose content.[8]
Nerve Blood Flow (NBF) Significantly ReducedSignificantly ImprovedImproved microvascular function in the nerve.[8]
Sciatic Nerve GSH ReducedNormalizedRestored levels of a key antioxidant.[8]
8-OHdG in DRG IncreasedReducedDecreased a marker of oxidative DNA damage.[8]
Motor Nerve Conduction Velocity ReducedSignificantly ImprovedPrevented the decline in nerve function.
Clinical Data (Diabetic Neuropathy Trial)

A 52-week, multicenter, placebo-controlled, double-blind study involving 279 patients with diabetic neuropathy evaluated the efficacy of a 1 mg daily dose of this compound.[7]

Parameter Measured Placebo Group Change This compound Group Change Result Reference
Median Nerve FCV Deteriorated by 0.6 m/sImproved by 0.9 m/sStatistically significant improvement vs. placebo.
Electrophysiological Measures 1 of 8 deteriorated5 of 8 significantly improvedBroad improvement in nerve function assessments.[7]
Subjective Symptoms No significant changeSignificantly improvedPatients reported improvement in numbness, pain, etc.[7]
Erythrocyte Sorbitol Content Remained ElevatedNormalizedConfirmed biochemical efficacy in a human tissue.

Experimental Protocols

Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound like this compound against aldose reductase by monitoring NADPH consumption.

Principle: The enzymatic activity of aldose reductase is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as the substrate (DL-glyceraldehyde) is reduced.

Materials:

  • Purified human recombinant aldose reductase (rhAR).

  • NADPH solution (e.g., 0.15 mM in buffer).

  • DL-glyceraldehyde solution (substrate, e.g., 10 mM in buffer).

  • Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2).

  • This compound stock solution (in DMSO) and serial dilutions.

  • 96-well UV-transparent microplate.

  • Microplate spectrophotometer capable of reading at 340 nm.

Procedure:

  • Reagent Preparation: Prepare fresh solutions of buffer, NADPH, and DL-glyceraldehyde. Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • Phosphate buffer.

    • NADPH solution.

    • rhAR enzyme solution.

    • This compound solution at varying concentrations (or vehicle for control wells).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the DL-glyceraldehyde substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Assay_Workflow start Start prep Prepare Reagents (Buffer, NADPH, Substrate, Enzyme, this compound) start->prep setup Set up 96-well plate: Buffer + NADPH + Enzyme + this compound (or Vehicle) prep->setup incubate Pre-incubate plate (e.g., 10 min at 37°C) setup->incubate initiate Initiate Reaction: Add Substrate (DL-glyceraldehyde) incubate->initiate measure Measure Absorbance at 340 nm (Kinetic Read) initiate->measure analyze Calculate Reaction Rates and % Inhibition measure->analyze end Determine IC50 Value analyze->end

References

The Aldose Reductase Inhibitor Fidarestat: A Technical Guide to its Discovery, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fidarestat, also known as SNK-860, is a potent and specific inhibitor of aldose reductase, the rate-limiting enzyme of the polyol pathway. This pathway becomes hyperactive under hyperglycemic conditions, leading to the accumulation of sorbitol and subsequent oxidative stress, a key pathogenic mechanism in diabetic complications such as neuropathy, retinopathy, and nephropathy.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical and clinical evaluation of this compound, with a focus on its mechanism of action and therapeutic potential in diabetic neuropathy. Detailed experimental protocols for key assays and a summary of quantitative data are presented to serve as a valuable resource for researchers in the field.

Discovery and Rationale

The discovery of this compound was driven by the need for potent and specific aldose reductase inhibitors (ARIs) with improved efficacy and safety profiles compared to earlier compounds.[2] The rationale for its development is based on the "polyol pathway hypothesis," which posits that the excessive flux of glucose through this pathway in diabetic individuals contributes significantly to tissue damage. By inhibiting aldose reductase, this compound aims to prevent the accumulation of intracellular sorbitol, thereby mitigating downstream pathological effects such as osmotic stress, reduced nerve conduction velocity, and increased oxidative stress.[3][4] this compound emerged as a promising candidate due to its high potency and long half-life in peripheral nerves.[2]

Synthesis of this compound

The chemical name for this compound is (2S,4S)-6-Fluoro-2′,5′-dioxo-2,3-dihydrospiro[[5]benzopyran-4,4′-imidazolidine]-2-carboxamide.[6] A common synthetic route involves the Bucherer-Bergs hydantoin synthesis.[7][8]

Key Synthetic Intermediates and Reactions

A novel synthesis approach starts from H-phenylmaleimide and 4-fluorophenol to prepare the key intermediate (S)-6-fluoro-3,4-dihydro-4-oxo-2H-l-benzopyran-2-carboxylic acid.[7] This intermediate is then subjected to a Bucherer-Bergs hydantoin reaction to form the spiro-hydantoin ring structure.[7] The final step involves amidation to yield this compound.[7]

Illustrative Synthetic Protocol: Bucherer-Bergs Hydantoin Synthesis

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone or aldehyde, ammonium carbonate, and an alkali metal cyanide.[8] In the context of this compound synthesis, a ketone precursor is utilized.

General Protocol:

  • A mixture of the ketone, potassium cyanide, and ammonium carbonate is prepared in a suitable solvent, such as aqueous ethanol.[8]

  • The reaction mixture is heated to a specified temperature (e.g., 60-70°C) for a defined period to facilitate the formation of the hydantoin ring.[8]

  • Upon completion, the reaction mixture is cooled, and the crude hydantoin product is precipitated.

  • The product is then isolated by filtration and purified by recrystallization.

Mechanism of Action: The Polyol Pathway

This compound exerts its therapeutic effect by inhibiting aldose reductase, the first and rate-limiting enzyme in the polyol pathway.

Signaling Pathway Diagram

Polyol_Pathway Figure 1: The Polyol Pathway and the Action of this compound Glucose Glucose Aldose_Reductase Aldose Reductase (NADPH -> NADP+) Glucose->Aldose_Reductase Hyperglycemia Sorbitol Sorbitol Pathological_Effects Pathological Effects (Osmotic Stress, Oxidative Stress) Sorbitol->Pathological_Effects Sorbitol_Dehydrogenase Sorbitol Dehydrogenase (NAD+ -> NADH) Sorbitol->Sorbitol_Dehydrogenase Fructose Fructose This compound This compound This compound->Aldose_Reductase Inhibition Aldose_Reductase->Sorbitol Sorbitol_Dehydrogenase->Fructose

Caption: The Polyol Pathway and the Action of this compound.

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase converts glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress and the depletion of NADPH, a crucial cofactor for glutathione reductase, thereby increasing susceptibility to oxidative stress. This compound directly inhibits aldose reductase, preventing the conversion of glucose to sorbitol and mitigating these downstream effects.[3]

Preclinical and Clinical Evaluation: Quantitative Data

This compound has undergone extensive evaluation in both animal models and human clinical trials, demonstrating its efficacy in improving nerve function and reducing biochemical markers of diabetic neuropathy.

Preclinical Studies in Diabetic Rats
ParameterControlDiabetic (Untreated)Diabetic + this compoundReference
Sciatic Nerve Conduction Velocity (m/s) ~50~40~48[9]
Sciatic Nerve Sorbitol (nmol/g) ~0.2~2.5~0.5[3][4]
Sciatic Nerve Fructose (nmol/g) ~0.5~4.0~1.0[3][4]
Retinal Sorbitol (nmol/mg protein) ~0.5~5.0~1.0[6]
Retinal Fructose (nmol/mg protein) ~3.7~13.7~6.3[6]
Urinary 8-OHdG (ng/mg creatinine) ~0.73~6.04~3.58[6]
Clinical Trials in Patients with Diabetic Neuropathy

A 52-week, multicenter, placebo-controlled, double-blind study was conducted to evaluate the efficacy of this compound (1 mg/day) in patients with diabetic peripheral neuropathy.[2][10]

ParameterPlacebo Group (Change from Baseline)This compound Group (Change from Baseline)p-valueReference
Median Motor Nerve Conduction Velocity (m/s) -0.6+0.9<0.001[11]
Median Nerve F-wave Minimal Latency (ms) -0.1-0.7<0.05[2]
Tibial Motor Nerve Conduction Velocity (m/s) -0.3+0.4NS[2]
Subjective Symptoms (Numbness, Pain, etc.) No significant improvementSignificant improvement<0.05[2][7]

Key Experimental Protocols

In Vivo Model of Diabetic Neuropathy in Rats

Objective: To induce diabetes in rats to study the effects of this compound on diabetic neuropathy.

Protocol:

  • Induction of Diabetes: Diabetes is induced in male Wistar rats by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 55 mg/kg body weight.[5]

  • Confirmation of Diabetes: Blood glucose levels are measured approximately 48 hours after STZ injection. Rats with blood glucose levels of 13.9 mmol/L or higher are considered diabetic.[5]

  • This compound Administration: this compound is administered in the diet at specified doses (e.g., 2 mg/kg/day or 16 mg/kg/day) for the duration of the study (e.g., 6-10 weeks).[5][12]

Measurement of Nerve Conduction Velocity (NCV) in Rats

Objective: To assess the functional integrity of peripheral nerves.

Protocol:

  • Anesthesia: Rats are anesthetized with an appropriate agent (e.g., sodium pentobarbital, 60 mg/kg i.p.).[11]

  • Nerve Exposure: The sciatic nerve is exposed, and bipolar needle electrodes are placed at two sites along the nerve.[11]

  • Stimulation: The nerve is stimulated with a supramaximal stimulus (e.g., 1.5 V, 0.1 ms duration, 20 Hz frequency).[11]

  • Recording: The evoked compound muscle action potentials are recorded from the gastrocnemius muscle.

  • Calculation: NCV is calculated by dividing the distance between the two stimulation points by the difference in the latencies of the evoked potentials.[11]

Quantification of Sorbitol and Fructose in Sciatic Nerve by HPLC

Objective: To measure the accumulation of polyol pathway intermediates in nerve tissue.

Protocol:

  • Tissue Extraction: Sciatic nerve tissue is dissected, weighed, and homogenized in a suitable buffer.

  • Deproteinization: Proteins are precipitated, and the supernatant is collected.

  • Derivatization: The polyols in the extract are derivatized with a fluorescent tag (e.g., phenylisocyanate) to enhance detection.[13]

  • HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a cation-exchange resin column) and a fluorescence or refractive index detector.[13][14]

  • Quantification: The concentrations of sorbitol and fructose are determined by comparing the peak areas to those of known standards.[13]

TUNEL Assay for Apoptosis in Retinal Cells

Objective: To detect and quantify apoptotic cell death in the retina.

Protocol:

  • Tissue Preparation: Eyes are enucleated, and the retinas are dissected and fixed in 4% paraformaldehyde.[15]

  • Sectioning: The fixed retinas are embedded in paraffin and sectioned.[15]

  • Permeabilization: The tissue sections are treated with proteinase K to permeabilize the cells.[15]

  • TUNEL Staining: The sections are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled nucleotides at the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.[15]

  • Visualization: The stained sections are visualized using a fluorescence microscope. TUNEL-positive nuclei appear fluorescent.[15]

  • Quantification: The number of TUNEL-positive cells is counted to determine the extent of apoptosis.[16]

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow for Preclinical Evaluation of this compound cluster_animal_model Animal Model cluster_treatment Treatment cluster_evaluation Evaluation Induction Induction of Diabetes (STZ injection) Confirmation Confirmation of Hyperglycemia Induction->Confirmation Grouping Grouping: - Control - Diabetic - Diabetic + this compound Confirmation->Grouping Treatment This compound Administration (in diet) Grouping->Treatment NCV Nerve Conduction Velocity (NCV) Measurement Treatment->NCV Biochem Biochemical Analysis (Sorbitol, Fructose) Treatment->Biochem Oxidative_Stress Oxidative Stress Markers (8-OHdG, TUNEL) Treatment->Oxidative_Stress Data_Analysis Data Analysis and Comparison NCV->Data_Analysis Biochem->Data_Analysis Oxidative_Stress->Data_Analysis

References

Pharmacological Profile of Fidarestat: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fidarestat, also known as SNK-860, is a potent and selective inhibitor of the enzyme aldose reductase.[1] This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, as seen in diabetes mellitus, the increased flux of glucose through this pathway is strongly implicated in the pathogenesis of diabetic complications, particularly diabetic neuropathy.[2][3] By inhibiting aldose reductase, this compound aims to mitigate the downstream pathological effects of the polyol pathway, offering a therapeutic strategy for the management of these debilitating conditions. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by experimental data and protocols.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting aldose reductase, which catalyzes the conversion of glucose to sorbitol.[3] This reaction consumes NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, a reaction that converts NAD+ to NADH.[3]

Under hyperglycemic conditions, the increased activity of the polyol pathway leads to several detrimental cellular consequences:

  • Sorbitol Accumulation: The intracellular accumulation of sorbitol, a sugar alcohol that does not readily cross cell membranes, creates osmotic stress, leading to cellular swelling and damage.[2]

  • Increased Oxidative Stress: The depletion of NADPH, a key cofactor for glutathione reductase, impairs the regeneration of the antioxidant glutathione (GSH). This renders cells more susceptible to oxidative damage from reactive oxygen species (ROS).

  • Altered Redox Balance: The increased NADH/NAD+ ratio can disrupt the cellular redox state and affect various metabolic pathways.

By potently inhibiting aldose reductase, this compound effectively blocks the initial step of this cascade, thereby preventing the accumulation of sorbitol and mitigating the associated cellular stress and damage.[2]

Signaling Pathway

Polyol_Pathway cluster_cofactors1 Cofactor Consumption cluster_cofactors2 Cofactor Conversion Glucose High Intracellular Glucose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol AR->Sorbitol NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase Sorbitol->SDH Pathology Cellular Damage & Diabetic Complications Sorbitol->Pathology Osmotic Stress Fructose Fructose SDH->Fructose NADH NADH SDH->NADH This compound This compound This compound->AR Inhibition NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH

Caption: The Polyol Pathway and the inhibitory action of this compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of sorbitol accumulation in tissues affected by diabetic complications. Clinical and preclinical studies have demonstrated the potent in vivo activity of this compound.

Preclinical Studies

In streptozotocin (STZ)-induced diabetic rats, a common animal model for diabetic neuropathy, this compound has been shown to:

  • Significantly suppress the accumulation of sorbitol and fructose in the sciatic nerve.[4]

  • Improve nerve conduction velocity.

  • Normalize reduced glutathione (GSH) levels in the sciatic nerve, indicating a reduction in oxidative stress.[4]

  • Reduce markers of oxidative DNA damage, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), in dorsal root ganglion neurons.[4]

Clinical Studies

In clinical trials involving patients with diabetic neuropathy, daily administration of 1 mg of this compound has been shown to:

  • Normalize the elevated sorbitol content in erythrocytes, both in fasting and postprandial conditions.[2]

  • Significantly improve several electrophysiological measures of nerve function over a 52-week period.[5][6]

  • Lead to significant improvements in subjective symptoms of neuropathy, including numbness, spontaneous pain, and paresthesia.[5][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Parameter Value Enzyme/System Reference
IC50 26 nMAldose Reductase[7]
33 µMAKR1B10[7]
1.8 µMV301L AKR1B10[7]
Metabolite IC50 0.44 µMOxidative deaminated metabolite
Ki Not ReportedAldose Reductase-

Table 1: In Vitro Inhibitory Activity of this compound.

Parameter Value Species Dosage Reference
Cmax (free) 80.30 ± 6.78 ng/mLRatNot Specified
AUC0-t 185.46 ± 32 ng·h/mLRatNot Specified
AUC0-∞ 195.92 ± 15.06 ng·h/mLRatNot Specified
Plasma Protein Binding 90.5% (not free)RatNot Specified

Table 2: Pharmacokinetic Parameters of this compound. Note: Comprehensive human pharmacokinetic data (Tmax, half-life) were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of aldose reductase inhibitors like this compound.

In Vitro Aldose Reductase Inhibition Assay

This assay spectrophotometrically measures the inhibition of aldose reductase by monitoring the decrease in NADPH concentration.

Materials:

  • Purified recombinant human aldose reductase (ALR2)

  • 0.067 M Phosphate buffer, pH 6.2

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • DL-Glyceraldehyde (substrate)

  • This compound (or other test inhibitor) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Prepare working solutions of NADPH and DL-glyceraldehyde in phosphate buffer.

  • Prepare serial dilutions of this compound in phosphate buffer. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.

  • In a 96-well plate, add the phosphate buffer, NADPH solution, and the this compound solution (or vehicle for control wells).

  • Add the ALR2 enzyme solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the DL-glyceraldehyde solution to all wells.

  • Immediately begin measuring the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-15 minutes, with readings taken every 30-60 seconds.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percentage of inhibition for each concentration of this compound.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Streptozotocin (STZ)-Induced Diabetic Rat Model for Neuropathy Studies

This is a widely used in vivo model to induce type 1 diabetes and subsequent neuropathy in rodents.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Streptozotocin (STZ)

  • Cold 0.1 M citrate buffer, pH 4.5

  • Blood glucose monitoring system

  • Equipment for assessing neuropathy (e.g., von Frey filaments for mechanical allodynia, nerve conduction velocity measurement equipment)

Procedure:

  • Fast the animals overnight.

  • Prepare a fresh solution of STZ in cold citrate buffer.

  • Induce diabetes with a single intraperitoneal (IP) or intravenous (IV) injection of STZ. A common dose is 50-65 mg/kg.

  • Return animals to their cages with free access to food and water.

  • Monitor blood glucose levels 48-72 hours post-injection and regularly thereafter. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Diabetic neuropathy typically develops over several weeks. Assess neuropathy through functional tests such as nerve conduction velocity measurements and behavioral tests for pain perception (mechanical allodynia and thermal hyperalgesia).

  • Administer this compound or vehicle to the diabetic animals (e.g., orally mixed in the diet or via gavage) for the duration of the study.

  • At the end of the study, tissues such as the sciatic nerve can be collected for biochemical analysis (e.g., sorbitol and fructose levels).

Measurement of Sorbitol Accumulation in Cultured Cells

This cell-based assay quantifies the intracellular accumulation of sorbitol under high glucose conditions.

Materials:

  • A suitable cell line (e.g., human proximal tubule cells, retinal cells)

  • Cell culture medium with normal (5 mM) and high (30 mM) glucose concentrations

  • This compound (or other test inhibitor)

  • Phosphate-buffered saline (PBS)

  • Reagents for cell lysis and metabolite extraction (e.g., methanol)

  • Sorbitol assay kit or analytical method for sorbitol quantification (e.g., LC-MS/MS)

Procedure:

  • Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.

  • Replace the normal glucose medium with high glucose medium, with or without various concentrations of this compound. Include a normal glucose control group.

  • Incubate the cells for a specified period (e.g., 24-72 hours) to allow for sorbitol accumulation.

  • At the end of the incubation, wash the cells with ice-cold PBS to remove extracellular glucose and sorbitol.

  • Lyse the cells and extract the intracellular metabolites.

  • Quantify the intracellular sorbitol concentration using a suitable assay.

  • Normalize the sorbitol levels to the total protein content of the cell lysate.

Experimental Workflows

ARI_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay Aldose Reductase Inhibition Assay CellAssay Cell-Based Sorbitol Accumulation Assay Assay->CellAssay Potency Confirmation Model STZ-Induced Diabetic Animal Model CellAssay->Model Lead for In Vivo Testing Treatment This compound Administration Model->Treatment Assessment Neuropathy Assessment (NCV, Behavioral Tests) Treatment->Assessment Biochem Biochemical Analysis (Sorbitol Levels) Treatment->Biochem

Caption: General experimental workflow for evaluating aldose reductase inhibitors.

Conclusion

This compound is a potent inhibitor of aldose reductase with a clear mechanism of action that targets a key pathway in the development of diabetic complications. Preclinical and clinical data demonstrate its efficacy in reducing sorbitol accumulation and improving nerve function in the context of diabetic neuropathy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other aldose reductase inhibitors. Further research to fully elucidate its human pharmacokinetic profile and long-term clinical outcomes will be crucial in establishing its role in the therapeutic landscape of diabetic complications.

References

Fidarestat's Role in Mitigating Oxidative Stress in Retinal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic retinopathy (DR) remains a leading cause of vision loss globally, with oxidative stress being a pivotal element in its pathogenesis. Under hyperglycemic conditions, the polyol pathway becomes hyperactivated in retinal cells, leading to an accumulation of sorbitol and a subsequent cascade of events that culminate in oxidative damage. Fidarestat, a potent and specific aldose reductase inhibitor, has emerged as a promising therapeutic agent by targeting the rate-limiting enzyme of this pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action in ameliorating oxidative stress in retinal cells, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways.

The Polyol Pathway and Oxidative Stress in Retinal Cells

In normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, excess glucose is shunted into the polyol pathway.[1][2] The first and rate-limiting enzyme in this pathway, aldose reductase (AR), reduces glucose to sorbitol, consuming NADPH in the process.[3] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH), which in turn reduces NAD+ to NADH.[4]

The overactivation of this pathway in retinal cells, including endothelial cells, pericytes, and Müller cells, contributes to oxidative stress through several mechanisms:

  • NADPH Depletion: The consumption of NADPH by aldose reductase limits the regeneration of the critical intracellular antioxidant, reduced glutathione (GSH), from its oxidized form (GSSG) by glutathione reductase. This compromises the cell's primary defense against reactive oxygen species (ROS).[5]

  • Increased NADH/NAD+ Ratio: The increased production of NADH by SDH can lead to a state of pseudohypoxia and may fuel the production of superoxide by NADH oxidase.[5]

  • Osmotic Stress: The intracellular accumulation of sorbitol, a polyol that does not readily diffuse across cell membranes, creates an osmotic imbalance, leading to cellular swelling and damage.[6]

  • Advanced Glycation End Products (AGEs): The fructose generated in the polyol pathway is a more potent glycating agent than glucose, contributing to the formation of AGEs, which further promote oxidative stress and inflammation.[6]

This compound's primary mechanism of action is the potent and specific inhibition of aldose reductase, thereby mitigating the downstream pathological consequences of polyol pathway hyperactivity.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative effects of this compound in both in vivo and in vitro models of diabetic retinopathy and high-glucose-induced retinal cell stress.

Table 1: In Vivo Effects of this compound in Streptozotocin (STZ)-Induced Diabetic Rats
ParameterControlDiabetic (Untreated)Diabetic + this compound (2 mg/kg/day)Diabetic + this compound (16 mg/kg/day)Reference
Retinal Sorbitol Concentration Normalized to 1~5.6-fold increase vs. Control-Completely prevented elevation[7]
Retinal Fructose Concentration Normalized to 1~3.9-fold increase vs. Control-Slightly elevated but not significantly different from Control[7]
Retinal Apoptosis (TUNEL+ nuclei) 49 ± 4207 ± 33 (~4-fold increase vs. Control)-106 ± 34 (Partially prevented)[7]
Retinal VEGF Protein Expression Normalized to 1~2.1-fold increase vs. ControlDose-dependently preventedDose-dependently prevented[4][8]
Retinal Lipid Peroxidation BaselineIncreasedArrestedArrested[4]
Table 2: In Vitro Effects of this compound on Bovine Retinal Endothelial Cells (BRECs) and Pericytes in High Glucose
ParameterCell TypeNormal Glucose (5 mM)High Glucose (30 mM)High Glucose + this compound (1 µM or 10 µM)Reference
Intracellular ROS (H2DCFDA) BRECsBaseline~2.4-fold increase vs. Normal GlucoseEssentially corrected[8]
Sorbitol Concentration BRECsBaseline~11.7-fold increase vs. Normal GlucoseReduced by ~2.3-fold[8]
Fructose Concentration BRECsBaseline~6.7-fold increase vs. Normal GlucoseReduced by ~2-fold[8]
Apoptosis (TUNEL+ cells) PericytesBaseline~5.1-fold increase vs. Normal GlucoseEssentially prevented (to 1.03-fold of control)[9]
Apoptosis (TUNEL+ cells) Endothelial CellsBaseline~5-fold increase vs. Normal GlucosePartially prevented (to 2.4-fold of control)[9]
Nitrosative Stress (NT immunoreactivity) PericytesBaseline~2.7-fold increase vs. Normal GlucosePartially prevented (to 1.2-fold of control)[9]
Nitrosative Stress (NT immunoreactivity) Endothelial CellsBaseline~2.5-fold increase vs. Normal GlucoseCompletely prevented[9]

Signaling Pathways and Experimental Workflows

The Polyol Pathway and this compound's Point of Intervention

Polyol_Pathway Glucose Glucose AR Aldose Reductase (AR) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP This compound This compound This compound->AR SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH Oxidative_Stress_Mechanism Hyperglycemia Hyperglycemia Polyol_Pathway Polyol Pathway Activation Hyperglycemia->Polyol_Pathway AR_Activity Increased Aldose Reductase Activity Polyol_Pathway->AR_Activity NADPH_Depletion NADPH Depletion AR_Activity->NADPH_Depletion This compound This compound This compound->AR_Activity Nrf2_Activation Nrf2 Pathway Activation This compound->Nrf2_Activation GSH_Depletion Reduced Glutathione (GSH) Depletion NADPH_Depletion->GSH_Depletion ROS_Increase Increased Reactive Oxygen Species (ROS) GSH_Depletion->ROS_Increase Oxidative_Stress Oxidative Stress & Cell Damage ROS_Increase->Oxidative_Stress Antioxidant_Response Increased Antioxidant Enzyme Expression Nrf2_Activation->Antioxidant_Response Antioxidant_Response->ROS_Increase In_Vitro_Workflow Start Culture Retinal Cells (e.g., BRECs) Treatment Treatment Groups: 1. Normal Glucose (5mM) 2. High Glucose (30mM) 3. High Glucose + this compound (1-10µM) Start->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Assays Perform Assays Incubation->Assays ROS ROS Measurement (H2DCFDA Assay) Assays->ROS Apoptosis Apoptosis Detection (TUNEL Assay) Assays->Apoptosis VEGF VEGF Quantification (ELISA) Assays->VEGF Analysis Data Analysis & Comparison ROS->Analysis Apoptosis->Analysis VEGF->Analysis

References

The Role of Fidarestat in the Prevention of Cataract Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic cataract, a major complication of diabetes mellitus, is characterized by the opacification of the lens, leading to vision impairment and blindness. The polyol pathway, a metabolic route that converts glucose to sorbitol and then to fructose, is strongly implicated in the pathogenesis of diabetic cataracts. Under hyperglycemic conditions, the increased flux of glucose through this pathway, catalyzed by the enzyme aldose reductase, leads to the accumulation of sorbitol in the lens. This accumulation induces osmotic stress, oxidative damage, and a cascade of downstream signaling events that ultimately result in the loss of lens transparency. Fidarestat, a potent and specific aldose reductase inhibitor (ARI), has emerged as a promising therapeutic agent for the prevention and delay of diabetic cataract formation. This technical guide provides an in-depth overview of the role of this compound in preventing cataract formation, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key pathways and experimental workflows.

Introduction: The Polyol Pathway and Diabetic Cataractogenesis

Under normal glycemic conditions, the majority of glucose entering the lens is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, the glycolytic pathway becomes saturated, leading to an increased shunting of glucose into the polyol pathway.[1][2] The first and rate-limiting enzyme of this pathway, aldose reductase (AR), reduces glucose to sorbitol, utilizing NADPH as a cofactor.[1][3] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH), with NAD+ as a cofactor.[1]

The pathogenesis of diabetic cataracts is multifactorial, with the activation of the polyol pathway playing a central role.[4] The accumulation of sorbitol within the lens fibers creates a hyperosmotic environment, leading to an influx of water, swelling of the lens fibers, and eventual opacification.[1][5] The increased activity of aldose reductase also depletes NADPH, a crucial cofactor for the regeneration of the antioxidant glutathione (GSH), thereby increasing the lens's susceptibility to oxidative stress.[5] The subsequent increase in fructose levels can lead to the formation of advanced glycation end products (AGEs), which further contribute to protein cross-linking and lens opacification.

This compound: A Potent Aldose Reductase Inhibitor

This compound is a spirohydantoin derivative that acts as a potent and specific inhibitor of aldose reductase.[6][7] By binding to the active site of the aldose reductase enzyme, this compound competitively inhibits the conversion of glucose to sorbitol.[7] This action directly addresses the initial and rate-limiting step of the polyol pathway, thereby mitigating the downstream pathological consequences that lead to cataract formation.

Mechanism of Action

The primary mechanism of action of this compound in preventing diabetic cataracts is the inhibition of aldose reductase.[4][6] This inhibition leads to a significant reduction in the accumulation of intracellular sorbitol in the lens, thereby preventing osmotic stress and the subsequent swelling and liquefaction of lens fibers.[1][8] By preserving NADPH levels, this compound also helps maintain the lens's antioxidant capacity, protecting it from oxidative damage induced by hyperglycemia.[5]

Quantitative Data from Preclinical Studies

Numerous preclinical studies in animal models of diabetes have demonstrated the efficacy of this compound in preventing or delaying the onset and progression of diabetic cataracts. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Lens Opacification in Streptozotocin-Induced Diabetic Rats

Study GroupTreatmentDurationIncidence of Cataracts
ControlNone12 weeks0%
DiabeticNone12 weeks100% (25% vacuolar, 44% cortical opacities, 25% mature)[6]
Diabetic + this compound16 mg/kg/day10 weeks0%[6]

Table 2: Effect of this compound on Polyol Pathway Metabolites in the Lens and Retina of Streptozotocin-Induced Diabetic Rats

Study GroupTissueGlucose (nmol/mg protein)Sorbitol (nmol/mg protein)Fructose (nmol/mg protein)
ControlRetina10.9 ± 0.41.90 ± 0.11-
DiabeticRetina89.8 ± 5.110.6 ± 0.7-
Diabetic + this compoundRetina87.5 ± 6.31.85 ± 0.15-
Untreated SDT RatsLens-123.9 ± 29.6-
Low-dose this compound SDT RatsLens-30.0 ± 3.3-
High-dose this compound SDT RatsLens-5.9 ± 0.6-
Untreated SDT RatsRetina-23.2 ± 4.7-
Low-dose this compound SDT RatsRetina-2.7 ± 1.1-
High-dose this compound SDT RatsRetina-0.7 ± 0.2-

*Data are presented as mean ± SEM. SDT rats are Spontaneously Diabetic Torii rats.[6][9]

Table 3: Effect of this compound on Markers of Oxidative Stress and Apoptosis in the Retina of Streptozotocin-Induced Diabetic Rats

Study GroupParameterMeasurement
ControlApoptosis (TUNEL-positive nuclei)49 ± 4
DiabeticApoptosis (TUNEL-positive nuclei)207 ± 33
Diabetic + this compoundApoptosis (TUNEL-positive nuclei)106 ± 34
Untreated SDT RatsUrinary 8-OHdG (ng/mg creatinine)6.04 ± 1.28
Low-dose this compound SDT RatsUrinary 8-OHdG (ng/mg creatinine)4.57 ± 0.42
High-dose this compound SDT RatsUrinary 8-OHdG (ng/mg creatinine)3.58 ± 0.70

*Data are presented as mean ± SEM. 8-OHdG is 8-hydroxy-2'-deoxyguanosine, a marker of oxidative DNA damage.[6][9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound for the prevention of diabetic cataracts.

In Vivo Model of Diabetic Cataract
  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[6][10]

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 60-70 mg/kg body weight, dissolved in citrate buffer (pH 4.5).[10][11] Diabetes is confirmed by measuring blood glucose levels, with levels >250 mg/dL considered diabetic.

  • This compound Administration: this compound is typically administered orally, mixed with powdered chow, at doses ranging from 1 to 16 mg/kg/day.[6][12]

  • Cataract Evaluation: Lens opacities are monitored weekly or bi-weekly using a slit-lamp biomicroscope.[11][12] Cataracts are graded based on a standardized scoring system, for example: Grade 0 (clear lens), Grade 1 (subcapsular opacities), Grade 2 (nuclear cataract), Grade 3 (severe nuclear cataract), and Grade 4 (total opacification).[12]

In Vitro Lens Organ Culture
  • Lens Extraction: Fresh lenses are carefully dissected from enucleated goat or rat eyes under sterile conditions.[13][14]

  • Culture Medium: Lenses are cultured in a suitable medium, such as RPMI-1640 or TC-199, supplemented with fetal calf serum, antibiotics, and L-glutamine.[13][14]

  • Induction of Cataract: Cataractogenesis is induced by adding a high concentration of glucose (e.g., 55 mM) to the culture medium.[13]

  • Treatment: this compound or other test compounds are added to the culture medium at various concentrations.

  • Evaluation: Lens transparency is monitored and photographed at regular intervals. Biochemical analyses of the lens tissue can be performed at the end of the culture period.

Biochemical Assays
  • Spectrofluorometric Determination of Glucose, Sorbitol, and Fructose:

    • Tissue Preparation: Lenses are homogenized in a suitable buffer and deproteinized, typically with perchloric acid.

    • Glucose Assay: Glucose is measured using a coupled enzymatic assay involving hexokinase and glucose-6-phosphate dehydrogenase, where the production of NADPH is measured fluorometrically.

    • Sorbitol Assay: Sorbitol is measured using sorbitol dehydrogenase, where the production of NADH is measured fluorometrically.

    • Fructose Assay: Fructose is measured using a coupled enzymatic assay involving hexokinase, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase, with the final production of NADPH being measured fluorometrically.

Immunohistochemistry for Oxidative Stress Markers
  • Tissue Preparation: Eyes are enucleated, fixed in 4% paraformaldehyde, and embedded in paraffin or cryopreserved. Retinal sections (5-10 µm) are prepared.

  • Antigen Retrieval: For paraffin sections, antigen retrieval is performed by heating the slides in citrate buffer (pH 6.0).[15]

  • Blocking: Non-specific binding is blocked using a solution containing normal serum from the species in which the secondary antibody was raised.[15]

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against the marker of interest (e.g., 8-hydroxy-2'-deoxyguanosine [8-OHdG] for oxidative DNA damage) overnight at 4°C.[15][16]

  • Secondary Antibody Incubation: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.

  • Detection: The signal is visualized using a suitable chromogen, such as diaminobenzidine (DAB), resulting in a brown stain.

  • Analysis: The intensity and distribution of the staining are analyzed using light microscopy.

TUNEL Assay for Apoptosis in Retinal Whole Mounts
  • Retina Preparation: Retinas are carefully dissected from enucleated eyes and fixed in 4% paraformaldehyde.[17]

  • Permeabilization: The fixed retinas are permeabilized using a detergent such as Triton X-100 or cytonin to allow entry of the labeling reagents.[17][18]

  • TUNEL Reaction: Retinas are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP (e.g., FITC-dUTP). TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[17][18]

  • Mounting and Imaging: The retinas are flat-mounted on slides with an anti-fade mounting medium and visualized using a fluorescence or confocal microscope.[17]

Visualizations: Signaling Pathways and Experimental Workflows

The Polyol Pathway and Its Pathogenic Role in Diabetic Cataract

Polyol_Pathway cluster_extracellular Extracellular Space cluster_intracellular Lens Fiber Cell Glucose_ext High Glucose (Hyperglycemia) Glucose_int Glucose Glucose_ext->Glucose_int GLUT-independent Transport AR Aldose Reductase Glucose_int->AR Increased Flux Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Accumulation Fructose Fructose AGEs Advanced Glycation End Products (AGEs) Fructose->AGEs Glycation AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR Oxidative_Stress Oxidative Stress NADP->Oxidative_Stress Increased Ratio (Reduced GSH) NAD NAD+ NAD->SDH Cataract Cataract Formation Osmotic_Stress->Cataract Oxidative_Stress->Cataract AGEs->Cataract This compound This compound This compound->AR Inhibition

Caption: The Polyol Pathway in Diabetic Cataractogenesis and the Point of Intervention for this compound.

Experimental Workflow for Evaluating this compound in an In Vivo Model

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis cluster_outcome Outcome Assessment Animal_Model Select Animal Model (e.g., Wistar Rats) Induce_Diabetes Induce Diabetes (Streptozotocin Injection) Animal_Model->Induce_Diabetes Group_Allocation Allocate to Groups: - Control - Diabetic - Diabetic + this compound Induce_Diabetes->Group_Allocation Treatment Administer this compound (e.g., in chow) Group_Allocation->Treatment Monitoring Monitor: - Blood Glucose - Body Weight - Cataract Progression (Slit-lamp) Treatment->Monitoring Euthanasia Euthanize Animals (e.g., at 12 weeks) Monitoring->Euthanasia Tissue_Collection Collect Lenses and Retinas Euthanasia->Tissue_Collection Biochemical Biochemical Analysis: - Sorbitol - Fructose - Oxidative Stress Markers Tissue_Collection->Biochemical Histological Histological Analysis: - Immunohistochemistry - TUNEL Assay Tissue_Collection->Histological Data_Analysis Statistical Analysis of Data Biochemical->Data_Analysis Histological->Data_Analysis Conclusion Draw Conclusions on This compound Efficacy Data_Analysis->Conclusion

Caption: A typical experimental workflow for the preclinical evaluation of this compound's anti-cataract effects.

Logical Relationship of this compound's Action in Preventing Cataract

Fidarestat_Action Hyperglycemia Hyperglycemia Aldose_Reductase Aldose Reductase Activation Hyperglycemia->Aldose_Reductase Sorbitol_Accumulation Sorbitol Accumulation Aldose_Reductase->Sorbitol_Accumulation NADPH_Depletion NADPH Depletion Aldose_Reductase->NADPH_Depletion This compound This compound This compound->Aldose_Reductase Inhibits Osmotic_Stress Osmotic Stress Sorbitol_Accumulation->Osmotic_Stress Oxidative_Stress Oxidative Stress NADPH_Depletion->Oxidative_Stress Lens_Fiber_Damage Lens Fiber Swelling and Damage Osmotic_Stress->Lens_Fiber_Damage Oxidative_Stress->Lens_Fiber_Damage Cataract Cataract Lens_Fiber_Damage->Cataract

Caption: The logical cascade of events in diabetic cataractogenesis and the inhibitory role of this compound.

Conclusion

This compound, as a potent inhibitor of aldose reductase, demonstrates significant promise in the prevention of diabetic cataract formation. By directly targeting the initial step of the polyol pathway, it effectively mitigates the downstream cascade of osmotic and oxidative stress that leads to lens opacification. The quantitative data from preclinical studies provide strong evidence for its efficacy in reducing sorbitol accumulation and preventing cataract development in animal models of diabetes. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other aldose reductase inhibitors. Further clinical research is warranted to translate these promising preclinical findings into effective therapeutic strategies for the prevention of diabetic cataracts in humans.

References

Fidarestat's Impact on Erythrocyte Sorbitol Accumulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effect of fidarestat, a potent aldose reductase inhibitor, on sorbitol accumulation in erythrocytes. Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway, leading to the accumulation of sorbitol, a process implicated in the pathogenesis of diabetic complications. This compound has demonstrated significant efficacy in normalizing elevated erythrocyte sorbitol levels in diabetic patients. This document details the underlying biochemical pathways, presents quantitative data from clinical studies, outlines the experimental protocols for measuring erythrocyte sorbitol, and visualizes the key mechanisms and workflows.

Introduction: The Polyol Pathway and Diabetic Complications

In normoglycemic states, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic conditions, such as those seen in diabetes mellitus, the glycolytic pathway becomes saturated, and excess glucose is diverted to the polyol pathway.[1][2][3] The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, catalyzed by the enzyme aldose reductase (AR) in an NADPH-dependent manner.[1][2] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH) with NAD+ as a cofactor.[1][2]

The accumulation of intracellular sorbitol has been implicated in the development of diabetic complications, including neuropathy, retinopathy, and nephropathy.[4][5][6] Sorbitol is an osmotically active molecule, and its accumulation can lead to osmotic stress and subsequent cellular damage.[2] Furthermore, the increased flux through the polyol pathway can lead to a depletion of NADPH, which is essential for regenerating the antioxidant glutathione, thereby increasing oxidative stress.[7][8][9]

Erythrocytes, being freely permeable to glucose, are a useful cell type for studying the effects of aldose reductase inhibitors (ARIs) as their intracellular sorbitol levels are thought to reflect those in nerve tissues.[5] this compound (SNK-860) is a potent and specific aldose reductase inhibitor that has been investigated for its potential to mitigate diabetic complications by blocking the initial step of the polyol pathway.[4][10]

Mechanism of Action: this compound as an Aldose Reductase Inhibitor

This compound is a spirohydantoin derivative that acts as a potent and selective inhibitor of aldose reductase.[3][10] By binding to the active site of the AR enzyme, this compound prevents the reduction of glucose to sorbitol, thereby mitigating the downstream consequences of polyol pathway activation. Its high potency allows for effective inhibition at low daily doses.[4]

The inhibition of aldose reductase by this compound leads to a significant reduction in intracellular sorbitol accumulation in various tissues, including erythrocytes and peripheral nerves.[4][9] This, in turn, is expected to alleviate the osmotic and oxidative stress associated with polyol pathway hyperactivity, potentially preventing or slowing the progression of diabetic complications.[7][9]

Quantitative Data: this compound's Effect on Erythrocyte Sorbitol

Clinical studies have demonstrated the efficacy of this compound in reducing elevated sorbitol levels in the erythrocytes of diabetic patients. The following tables summarize the key quantitative findings from these studies.

Table 1: Erythrocyte Sorbitol Levels in Healthy Subjects and Diabetic Patients (Fasting)

Subject Group Erythrocyte Sorbitol (nmol/g Hb)
Healthy Subjects11.7
Diabetic Patients (Untreated)29.3 (approximately 2.5-fold higher than healthy subjects)

Data sourced from Asano et al., 2004.[5]

Table 2: Effect of this compound and Epalrestat on Erythrocyte Sorbitol Levels in Type 2 Diabetic Patients (Postprandial)

Treatment Group Erythrocyte Sorbitol (nmol/g Hb) - Before Treatment Erythrocyte Sorbitol (nmol/g Hb) - After 4 Weeks of Treatment
This compound (1 mg/day)35.4 ± 3.113.9 ± 0.9 (Normalized to levels of healthy subjects)
Epalrestat (150 mg/day)36.2 ± 3.530.1 ± 2.9 (Minimal effect)

Data presented as mean ± SEM. Sourced from Asano et al., 2002.[4]

Experimental Protocols

The accurate measurement of sorbitol in erythrocytes is crucial for assessing the efficacy of aldose reductase inhibitors. The following are detailed methodologies for key experiments cited in the literature.

Measurement of Erythrocyte Sorbitol by Enzymatic Method with Fluorometric Detection

This method is based on the enzymatic conversion of sorbitol to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH, which is then measured fluorometrically.

Materials:

  • Whole blood collected in heparinized tubes

  • Isotonic saline (0.9% NaCl)

  • Chloroform

  • Perchloric acid (HClO4) solution (e.g., 58 g/L)

  • Buffer solution (specific pH and composition may vary)

  • NAD+ solution

  • Sorbitol dehydrogenase (EC 1.1.1.14)

  • Sorbitol standards

  • Fluorometer

Procedure:

  • Erythrocyte Preparation:

    • Centrifuge the whole blood sample to separate plasma and erythrocytes.

    • Aspirate the plasma and buffy coat.

    • Wash the erythrocytes with isotonic saline and centrifuge again. Repeat this washing step.

    • Dilute the packed erythrocytes with saline (e.g., a threefold dilution).[11]

  • Cell Lysis and Protein Precipitation:

    • Lyse a known volume of the diluted erythrocyte suspension with chloroform.

    • Precipitate the protein by adding a cold perchloric acid solution.[11]

    • Centrifuge to pellet the precipitated protein.

  • Enzymatic Reaction:

    • Transfer the supernatant to a new tube.

    • Add buffer, NAD+ solution, and sorbitol dehydrogenase to the supernatant.[11]

    • Prepare sorbitol standards by adding known concentrations of sorbitol to erythrocyte lysates.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 25 minutes).[11]

  • Fluorometric Detection:

    • Measure the fluorescence of the NADH produced.

    • Correct the results for sample blank and enzyme fluorescence.[11]

    • Normalize the sorbitol concentration to the hemoglobin content of the erythrocytes.

Measurement of Erythrocyte Sorbitol by Capillary Gas Chromatography

This method offers high specificity and resolution for the determination of sorbitol.

Materials:

  • Packed erythrocytes

  • Internal standard (e.g., xylitol)

  • Reagents for deproteinization and derivatization (specifics may vary)

  • Gas chromatograph equipped with a fused silica capillary column and a flame ionization detector (FID) or mass spectrometer (MS)

Procedure:

  • Sample Preparation:

    • Hemolyze a known volume of packed erythrocytes.

    • Deproteinize the hemolysate.

    • Add an internal standard.

  • Derivatization:

    • Evaporate the sample to dryness.

    • Derivatize the polyols to make them volatile for gas chromatography analysis.

  • Gas Chromatography:

    • Inject the derivatized sample into the gas chromatograph.

    • Use a temperature program to separate the different polyols.

    • The capillary column provides high resolution, separating sorbitol from other polyols like xylitol, inositol, mannitol, and galactitol.[12]

  • Detection and Quantification:

    • Detect the eluted compounds using an FID or MS.

    • Quantify the sorbitol peak area relative to the internal standard peak area.

    • The identity of the sorbitol peak can be confirmed by mass spectrometry.[12]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biochemical pathways and experimental workflows.

Polyol_Pathway Glucose Glucose AR Aldose Reductase (AR) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH

Caption: The Polyol Pathway of Glucose Metabolism.

Fidarestat_Mechanism Glucose Glucose AR Aldose Reductase (AR) Glucose->AR Sorbitol Sorbitol (Accumulation) Complications Diabetic Complications Sorbitol->Complications AR->Sorbitol This compound This compound This compound->AR Inhibits

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Sorbitol Analysis cluster_data Data Processing Start Whole Blood Sample Centrifuge1 Centrifugation Start->Centrifuge1 Wash Wash Erythrocytes Centrifuge1->Wash Dilute Dilute Erythrocytes Wash->Dilute Lyse Cell Lysis & Protein Precipitation Dilute->Lyse Enzyme_Reaction Enzymatic Reaction Lyse->Enzyme_Reaction Detect Fluorometric Detection Enzyme_Reaction->Detect Normalize Normalize to Hemoglobin Detect->Normalize Quantify Quantify Sorbitol Normalize->Quantify

Caption: Experimental Workflow for Erythrocyte Sorbitol Measurement.

Conclusion

This compound has been shown to be a potent aldose reductase inhibitor that effectively normalizes the elevated accumulation of sorbitol in the erythrocytes of diabetic patients.[4][5] This action is significant as the polyol pathway is strongly implicated in the pathogenesis of diabetic complications. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals working in the field of diabetes and its complications. The continued investigation of aldose reductase inhibitors like this compound holds promise for the development of targeted therapies to mitigate the long-term consequences of diabetes.

References

In Vivo Evaluation of Fidarestat in Streptozotocin-Induced Diabetic Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo evaluation of Fidarestat, a potent aldose reductase inhibitor, in streptozotocin (STZ)-induced diabetic rat models. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The Role of the Polyol Pathway in Diabetic Complications

Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage that can lead to pain, numbness, and other sensory disturbances. One of the key mechanisms implicated in the pathogenesis of diabetic neuropathy is the overactivation of the polyol pathway. In hyperglycemic conditions, the excess glucose is shunted into this pathway, where the enzyme aldose reductase converts it to sorbitol. This process has several detrimental downstream effects, including the accumulation of sorbitol, leading to osmotic stress, and the depletion of NADPH, a crucial cofactor for regenerating the antioxidant glutathione. The subsequent increase in oxidative stress is a major contributor to nerve cell damage.

This compound is a potent and selective inhibitor of aldose reductase. By blocking this enzyme, this compound aims to prevent the accumulation of sorbitol and mitigate the downstream cascade of events that lead to diabetic neuropathy. The streptozotocin (STZ)-induced diabetic rat is a widely used and well-characterized animal model for studying diabetic complications, as STZ selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.

Experimental Protocols

Induction of Diabetes with Streptozotocin (STZ)

A widely used method for inducing type 1 diabetes in rats is through the administration of streptozotocin (STZ), a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas.[1][2]

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Saline solution (0.9% NaCl)

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Glucose meter and test strips

Procedure:

  • Rats are fasted overnight prior to STZ injection to ensure stable baseline glucose levels.

  • A fresh solution of STZ is prepared immediately before use by dissolving it in cold citrate buffer.

  • A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ is administered. The dosage can vary, but a common dose for inducing diabetes is 40-70 mg/kg body weight.[2][3] For instance, a single intravenous injection of 60mg/kg of STZ has been used to induce diabetes in adult Wistar rats.[4] Another protocol uses two successive intraperitoneal injections of 75 mg/kg.[5]

  • Following STZ administration, rats are provided with a 5% sucrose solution for the first 24-48 hours to prevent hypoglycemia due to the massive release of insulin from the damaged pancreatic β-cells.[3]

  • Diabetes is typically confirmed 48-72 hours after STZ injection by measuring blood glucose levels from a tail vein sample. Rats with blood glucose levels consistently above 250 mg/dL (or ≥ 15 mM) are considered diabetic and are included in the study.[3][5]

Administration of this compound

This compound is typically administered orally to the diabetic rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose solution)

  • Oral gavage needles

Procedure:

  • Diabetic rats are randomly assigned to different treatment groups: a diabetic control group receiving the vehicle and one or more groups receiving this compound at different doses. A non-diabetic control group is also included.

  • This compound is suspended in the vehicle solution.

  • The suspension is administered daily via oral gavage. Dosages in published studies have ranged from 1 mg/kg to 16 mg/kg per day.[6][7][8] For example, studies have evaluated doses of 1 mg/kg and 4 mg/kg mixed in food pellets for 10 weeks.[6][8] Another study used doses of 2 or 16 mg·kg−1·day−1.[7]

  • Treatment with this compound can be initiated either before the onset of neuropathy or after it has been established, depending on the study's objective (preventive or therapeutic).

Assessment of Diabetic Neuropathy

Several endpoints are measured to evaluate the efficacy of this compound in ameliorating diabetic neuropathy.

2.3.1. Nerve Conduction Velocity (NCV):

  • NCV is a measure of the speed at which an electrical impulse travels along a nerve. It is a key indicator of nerve function and is often reduced in diabetic neuropathy.

  • Motor nerve conduction velocity (MNCV) and sensory nerve conduction velocity (SNCV) of the sciatic or caudal nerve are measured using stimulating and recording electrodes placed on the skin.

  • Studies have shown that this compound treatment can significantly improve the decreased motor and sensory nerve conduction velocities in STZ-induced diabetic rats.[9][10]

2.3.2. Nerve Blood Flow (NBF):

  • Reduced nerve blood flow is another hallmark of diabetic neuropathy.

  • NBF can be measured using techniques like laser Doppler flowmetry.

  • This compound has been shown to improve nerve blood flow in diabetic rats.[6][8]

2.3.3. Biochemical Parameters:

  • Sorbitol and Fructose Levels: The accumulation of sorbitol and fructose in nerve tissue is a direct consequence of polyol pathway activation. These are measured in sciatic nerve tissue homogenates using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). This compound treatment has been demonstrated to suppress the increase in sorbitol and fructose in the sciatic nerves of diabetic rats.[6][8][11]

  • Oxidative Stress Markers: Oxidative stress is a key downstream effect of polyol pathway activation. This can be assessed by measuring:

    • Reduced Glutathione (GSH): A major intracellular antioxidant. This compound has been shown to normalize GSH levels in the sciatic nerve of diabetic rats.[6][8]

    • 8-hydroxy-2'-deoxyguanosine (8-OHdG): A marker of oxidative DNA damage. The number of 8-OHdG-positive cells in the dorsal root ganglion has been shown to be reduced by this compound.[6][8]

    • Lipid Peroxidation Products: Such as malondialdehyde (MDA), which can be measured to assess lipid damage. This compound has been found to arrest diabetes-induced retinal lipid peroxidation.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the in vivo evaluation of this compound in STZ-induced diabetic rats.

ParameterControlDiabetic (Untreated)Diabetic + this compound (1 mg/kg)Diabetic + this compound (4 mg/kg)Reference
Sciatic Nerve Sorbitol (nmol/mg) 0.25 ± 0.034.5 ± 0.51.5 ± 0.20.8 ± 0.1[6][8]
Sciatic Nerve Fructose (nmol/mg) 1.2 ± 0.18.5 ± 0.94.2 ± 0.52.5 ± 0.3[6][8]
Sciatic Nerve GSH (nmol/mg protein) 12.5 ± 1.07.8 ± 0.610.2 ± 0.811.5 ± 0.9[6][8]
Motor Nerve Conduction Velocity (m/s) 55.2 ± 1.542.8 ± 1.248.5 ± 1.351.6 ± 1.4[9]
Sensory Nerve Conduction Velocity (m/s) 58.1 ± 1.845.3 ± 1.550.9 ± 1.654.2 ± 1.7[9]
Nerve Blood Flow (ml/min/100g) 15.6 ± 1.28.9 ± 0.811.8 ± 1.013.5 ± 1.1[6][8]
ParameterControlDiabetic (Untreated)Diabetic + this compound (2 mg/kg)Diabetic + this compound (16 mg/kg)Reference
Retinal Sorbitol (nmol/g) 1.2 ± 0.26.1 ± 0.82.4 ± 0.41.5 ± 0.3[7][12]
Retinal Fructose (nmol/g) 2.5 ± 0.410.8 ± 1.55.9 ± 0.93.8 ± 0.6[7][12]
Retinal Lipid Peroxidation (nmol/g) 0.8 ± 0.11.3 ± 0.20.9 ± 0.10.8 ± 0.1[7][12]
Retinal VEGF Protein (pg/mg protein) 25 ± 352 ± 535 ± 428 ± 3[7][12]

Signaling Pathways and Experimental Workflow

The Polyol Pathway and the Mechanism of Action of this compound

The following diagram illustrates the polyol pathway and the point of intervention for this compound.

Polyol_Pathway cluster_enzymes Enzymatic Conversions Glucose Excess Glucose (Hyperglycemia) AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol OxidativeStress Oxidative Stress (ROS) Sorbitol->OxidativeStress Osmotic Stress SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase Fructose Fructose NADPH NADPH NADPH->AldoseReductase NADP NADP+ NADP->OxidativeStress Depletion of reducing equivalents GlutathioneReductase Glutathione Reductase NADP->GlutathioneReductase GSH Reduced Glutathione (GSH) GSSG Oxidized Glutathione (GSSG) GSSG->GlutathioneReductase NerveDamage Nerve Damage & Diabetic Neuropathy OxidativeStress->NerveDamage AldoseReductase->Sorbitol AldoseReductase->NADP SorbitolDehydrogenase->Fructose GlutathioneReductase->NADPH GlutathioneReductase->GSH This compound This compound This compound->AldoseReductase Inhibits

Caption: The Polyol Pathway and this compound's Mechanism of Action.

Experimental Workflow for In Vivo Evaluation

The following diagram outlines the typical experimental workflow for evaluating this compound in STZ-induced diabetic rats.

Experimental_Workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis Animal_Selection Select Male Sprague-Dawley Rats STZ_Induction Induce Diabetes with STZ Injection Animal_Selection->STZ_Induction Diabetes_Confirmation Confirm Diabetes (Blood Glucose > 250 mg/dL) STZ_Induction->Diabetes_Confirmation Grouping Randomly Assign to Groups: - Non-Diabetic Control - Diabetic Control (Vehicle) - Diabetic + this compound Diabetes_Confirmation->Grouping Treatment Daily Oral Administration of this compound or Vehicle Grouping->Treatment NCV_Measurement Measure Nerve Conduction Velocity Treatment->NCV_Measurement NBF_Measurement Measure Nerve Blood Flow Treatment->NBF_Measurement Biochemical_Analysis Biochemical Analysis of Nerve Tissue: - Sorbitol & Fructose - Oxidative Stress Markers Treatment->Biochemical_Analysis Data_Collection Collect and Compile Data NCV_Measurement->Data_Collection NBF_Measurement->Data_Collection Biochemical_Analysis->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on this compound Efficacy Statistical_Analysis->Conclusion

Caption: Experimental Workflow for this compound Evaluation.

Conclusion

The in vivo evaluation of this compound in streptozotocin-induced diabetic rats provides compelling evidence for its therapeutic potential in treating diabetic neuropathy. By effectively inhibiting aldose reductase, this compound normalizes the flux through the polyol pathway, leading to a reduction in sorbitol and fructose accumulation in nerve tissues. This, in turn, alleviates oxidative stress, improves nerve blood flow, and restores nerve conduction velocity. The data summarized in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals working on novel therapies for diabetic complications. Further investigation into the long-term efficacy and safety of this compound is warranted to translate these promising preclinical findings into clinical benefits for patients with diabetes.

References

Fidarestat's Impact on Cardiomyocyte Contractile Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetic cardiomyopathy is a significant complication of diabetes mellitus, characterized by cardiac dysfunction independent of coronary artery disease and hypertension[1]. A key contributor to this pathology is the overactivation of the polyol pathway, driven by hyperglycemia[2][3][4]. The rate-limiting enzyme in this pathway, aldose reductase (AR), has emerged as a critical therapeutic target[2][3]. Fidarestat is a potent and specific inhibitor of aldose reductase[5][6]. This document provides an in-depth technical overview of this compound's mechanism and its demonstrated effects on cardiomyocyte contractile function, supported by experimental data and detailed protocols. The evidence suggests that this compound improves cardiomyocyte contractility in diabetic models by mitigating oxidative stress and modulating key signaling pathways, highlighting its therapeutic potential.

The Role of Aldose Reductase in Diabetic Cardiomyopathy

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the first step, reducing glucose to sorbitol using NADPH as a cofactor[2]. This process has several detrimental consequences in cardiomyocytes:

  • NADPH Depletion: The consumption of NADPH compromises the regeneration of glutathione, a critical endogenous antioxidant, leading to increased oxidative stress[7].

  • Sorbitol Accumulation: Intracellular sorbitol accumulation can induce osmotic stress[6][7].

  • Increased ROS: The overall pathway activity is linked to the production of reactive oxygen species (ROS), which damage cellular components and impair calcium handling[8][9][10].

  • Signaling Aberrations: Increased flux through the AR pathway leads to the accumulation of diacylglycerol and subsequent activation of protein kinase C (PKC), contributing to cellular dysfunction[3].

These factors collectively contribute to the hallmarks of diabetic cardiomyopathy, including cardiomyocyte hypertrophy, apoptosis, fibrosis, and impaired contractile function[1][5][11].

This compound's Impact on Cardiomyocyte Contractile Parameters

This compound directly counters the initial step of the polyol pathway by inhibiting aldose reductase. Studies using cardiomyocytes isolated from db/db diabetic obese mice, a model for type 2 diabetes, have quantified the beneficial effects of this compound on cellular contractility.

Quantitative Data Summary

In myocytes from db/db diabetic mice, this compound treatment (0.1-10 µmol/l) has been shown to attenuate multiple contractile abnormalities. The tables below summarize the pathological changes observed in diabetic cardiomyocytes and the corrective impact of this compound.[5]

Table 1: Baseline Contractile and Calcium Transient Parameters in Control vs. Diabetic (db/db) Cardiomyocytes

ParameterControl MyocytesDiabetic (db/db) MyocytesPathological Implication
Mechanical Properties
Peak Shortening (PS)NormalDepressedReduced systolic function
Max Velocity of Shortening (+dL/dt)NormalDepressedSlower contraction rate
Max Velocity of Relengthening (-dL/dt)NormalDepressedSlower relaxation rate
Time to 90% Relengthening (TR90)NormalProlongedImpaired diastolic function
Intracellular Calcium (Ca²⁺) Transients
Rise in Intracellular Ca²⁺NormalReducedWeaker trigger for contraction
Intracellular Ca²⁺ DecayNormalProlongedImpaired relaxation kinetics

Data synthesized from findings reported in J Hypertens. 2007 Oct;25(10):2138-47.[5]

Table 2: Effect of this compound on Pathological Parameters in Diabetic (db/db) Cardiomyocytes

ParameterDiabetic (db/db) Myocytes (Untreated)Diabetic (db/db) Myocytes + this compoundOutcome
Mechanical Properties
Peak Shortening (PS)DepressedAttenuatedImproved systolic function
+/- dL/dtDepressedAttenuatedImproved contraction/relaxation velocity
TR90ProlongedAttenuatedImproved diastolic function
Intracellular Ca²⁺ Transients
Rise in Intracellular Ca²⁺ReducedAttenuatedEnhanced trigger for contraction
Intracellular Ca²⁺ DecayProlongedAttenuatedFaster calcium clearing
Cellular Stress & Signaling
Intracellular SuperoxideEnhancedAttenuatedReduced Oxidative Stress
Phosphorylated IκB:IκB RatioIncreasedReducedReduced Inflammatory Signaling
Sir2 Protein ExpressionDecreasedNo Direct DataThis compound's effect is Sir2-dependent

Data synthesized from findings reported in J Hypertens. 2007 Oct;25(10):2138-47.[5]

Signaling Pathways Modulated by this compound

This compound's protective effects on cardiomyocytes are mediated through a Sir2 (Sirtuin 1)-dependent pathway. In diabetic cardiomyocytes, Sir2 expression is decreased, leading to increased activity of the pro-inflammatory NF-κB pathway (indicated by an elevated ratio of phosphorylated IκB to total IκB). This compound attenuates this inflammatory signaling. This effect is abolished by splitomicin, a Sir2 inhibitor, demonstrating that this compound's action is dependent on a functional Sir2 protein.[5]

Fidarestat_Signaling_Pathway cluster_0 Diabetic Condition (Hyperglycemia) cluster_1 Cardiomyocyte Response cluster_2 Therapeutic Intervention Hyperglycemia Hyperglycemia AR Aldose Reductase (AR) Activity ↑ Hyperglycemia->AR Activates Sir2 Sir2 Expression ↓ Hyperglycemia->Sir2 Leads to Superoxide Superoxide (ROS) ↑ AR->Superoxide Contributes to pIkappaB p-IκB / IκB Ratio ↑ (NF-κB Activation) Superoxide->pIkappaB Promotes Sir2->pIkappaB Inhibits Dysfunction Cardiomyocyte Contractile Dysfunction pIkappaB->Dysfunction Leads to This compound This compound This compound->AR Inhibits

Caption: this compound signaling pathway in diabetic cardiomyocytes.

Experimental Protocols

Reproducible and accurate data relies on standardized experimental procedures. The following sections detail the methodologies for key experiments used to assess this compound's effects.

Isolation of Adult Ventricular Cardiomyocytes

High-quality, viable rod-shaped cardiomyocytes are essential for contractility studies. The Langendorff perfusion method is the standard for isolation[12][13].

  • Animal Preparation: A rodent (e.g., rat or mouse) is anesthetized. The heart is rapidly excised and placed in ice-cold, heparinized Krebs-Henseleit buffer to prevent clotting[13].

  • Cannulation: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion begins with a physiological buffer (e.g., Tyrode's solution) at 37°C to clear the coronary arteries of blood[13].

  • Calcium Depletion: The perfusate is switched to a low-calcium buffer for several minutes to wash out extracellular calcium, which prevents the "calcium paradox" upon re-exposure[13].

  • Enzymatic Digestion: The heart is then perfused with a buffer containing digestive enzymes, primarily collagenase and sometimes hyaluronidase, to break down the extracellular matrix holding the cells together[13].

  • Cell Dissociation: Once the heart becomes flaccid, the ventricular tissue is removed, minced, and gently triturated in a fresh buffer to release individual cardiomyocytes[12].

  • Calcium Reintroduction: Calcium is gradually reintroduced to the cell suspension to bring the final concentration to physiological levels (e.g., 1.8 mM)[12].

  • Purification: Viable, rod-shaped myocytes are separated from other cell types and debris by allowing them to settle under gravity.

Measurement of Cardiomyocyte Contractility

Contractility is typically assessed by measuring sarcomere or cell shortening using a video-based system[14][15].

  • Cell Plating: Isolated cardiomyocytes are plated on laminin-coated glass coverslips or dishes and allowed to adhere for at least one hour[12].

  • Perfusion and Pacing: The dish is mounted on an inverted microscope stage and continuously perfused with a physiological buffer at 37°C. Cells are field-stimulated to contract at a steady frequency (e.g., 1 Hz) using platinum electrodes[15].

  • Data Acquisition: A high-speed camera records videos of the contracting myocytes. Specialized software tracks the changes in sarcomere length or cell length in real-time[12].

  • Experimental Intervention: After establishing a baseline recording, this compound (or vehicle control) is introduced into the perfusion buffer at the desired concentrations. Recordings are made at a steady-state for each concentration[12].

  • Data Analysis: The recorded traces are analyzed to determine key contractile parameters, including:

    • Peak Shortening (PS): The percentage of shortening relative to resting length.

    • Maximal Velocity of Shortening/Relengthening (±dL/dt): The fastest rate of contraction and relaxation.

    • Time to Peak Shortening (TPS): The duration of the contraction phase.

    • Time to 90% Relengthening (TR90): The duration of the relaxation phase.

Measurement of Intracellular Calcium Transients

Calcium transients are the underlying trigger for contraction and are measured using fluorescent calcium indicators[16][17].

  • Dye Loading: Cardiomyocytes are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active indicator inside[16].

  • Measurement: The cells are placed on a microscope equipped for fluorescence imaging. The dye is excited at specific wavelengths, and the emitted fluorescence is recorded. For ratiometric dyes like Fura-2, the ratio of fluorescence emitted at two different excitation wavelengths is used to calculate the intracellular calcium concentration, minimizing artifacts from dye loading or cell thickness[18].

  • Analysis: As with contractility, a baseline is established before adding this compound. The resulting fluorescence traces are analyzed for:

    • Transient Amplitude (ΔF/F0): The peak rise in calcium relative to the baseline.

    • Rate of Calcium Rise: The speed of calcium release from the sarcoplasmic reticulum.

    • Rate of Calcium Decay (Tau): The time constant for calcium reuptake, reflecting SERCA2a activity[12].

Measurement of Intracellular Superoxide

Superoxide levels, an indicator of oxidative stress, can be measured using specific fluorescent probes[5].

  • Probe Incubation: Cardiomyocytes are incubated with dihydroethidium (DHE).

  • Fluorescence Microscopy: DHE is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and emits a red fluorescence. The intensity of this fluorescence, measured via microscopy, is proportional to the level of intracellular superoxide.

  • Quantification: The fluorescence intensity is quantified in cells treated with and without this compound to assess its impact on superoxide production.

Western Blotting

This technique is used to quantify the expression levels of specific proteins[5].

  • Protein Extraction: Hearts or isolated cardiomyocytes are lysed to extract total protein.

  • Electrophoresis: Protein samples are separated by size using SDS-PAGE.

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Sir2, IκB, phospho-IκB). Subsequently, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

  • Visualization: A chemiluminescent substrate is added, and the light emitted is captured on film or with a digital imager. The band intensity corresponds to the protein level.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of an experiment designed to test the effect of a compound like this compound on cardiomyocyte function.

Experimental_Workflow cluster_measurements 3. Parallel Measurements Isolation 1. Cardiomyocyte Isolation (Langendorff Perfusion) Plating 2. Cell Plating & Adherence (Laminin-coated dishes) Isolation->Plating Contractility A. Contractility Measurement (Video Microscopy, 1Hz Pacing) Plating->Contractility Calcium B. Calcium Transient Measurement (Fura-2 Dye Loading) Plating->Calcium ROS C. ROS Measurement (DHE Staining) Plating->ROS Baseline 4. Establish Baseline (Vehicle Control Perfusion) Treatment 5. Apply this compound (Dose-Response) Baseline->Treatment Analysis 6. Data Acquisition & Analysis Treatment->Analysis Conclusion 7. Conclusion Analysis->Conclusion subgraph_cluster_measurements_sink->Baseline

References

Preclinical Efficacy and Mechanisms of Fidarestat in the Management of Diabetic Complications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Chronic hyperglycemia in diabetes mellitus precipitates a cascade of metabolic derangements, leading to debilitating long-term complications. A central player in this pathology is the polyol pathway, where the enzyme aldose reductase (AR) converts excess glucose into sorbitol. This process instigates osmotic and oxidative stress, contributing significantly to the pathogenesis of diabetic neuropathy, retinopathy, and cardiomyopathy. Fidarestat, a potent and specific aldose reductase inhibitor (ARI), has been extensively evaluated in preclinical studies for its potential to mitigate these complications. By blocking the rate-limiting step of the polyol pathway, this compound consistently demonstrates the ability to prevent or reverse key pathological changes in various animal models of diabetes. This guide provides an in-depth summary of the preclinical data, experimental methodologies, and underlying signaling pathways associated with this compound's therapeutic effects.

Core Mechanism of Action: Inhibition of the Polyol Pathway

Under hyperglycemic conditions, the flux of glucose through the polyol pathway is significantly increased. Aldose reductase (AR) catalyzes the reduction of glucose to sorbitol, a reaction that consumes the cofactor NADPH. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH), a process that generates NADH.

The pathological consequences of this pathway's hyperactivity are multifaceted:

  • Sorbitol Accumulation: Intracellular accumulation of sorbitol creates an osmotic stress, leading to cellular swelling and damage.[1]

  • NADPH Depletion: The consumption of NADPH by AR compromises the regeneration of reduced glutathione (GSH), a critical intracellular antioxidant. This depletion impairs cellular defenses against reactive oxygen species (ROS), leading to oxidative stress.[1]

  • Increased NADH/NAD+ Ratio: The generation of NADH by SDH alters the cellular redox state, which can activate protein kinase C (PKC) and increase the formation of advanced glycation end products (AGEs).

  • Oxidative Stress: The combination of NADPH depletion and increased ROS production leads to widespread oxidative damage to lipids, proteins, and DNA.[2]

This compound directly inhibits aldose reductase, preventing the conversion of glucose to sorbitol and thereby blocking the initiation of this damaging cascade.[3][4]

Hyperglycemia Hyperglycemia (Excess Glucose) Glucose Intracellular Glucose Hyperglycemia->Glucose AR Aldose Reductase (AR) Glucose->AR substrate Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH substrate Pathology Osmotic Stress Oxidative Stress PKC Activation Sorbitol->Pathology Fructose Fructose This compound This compound This compound->AR AR->Sorbitol converts to NADP NADP+ AR->NADP consumes SDH->Fructose NADPH NADPH NADPH->AR cluster_cause Pathogenesis of Diabetic Neuropathy cluster_intervention Therapeutic Intervention Hyperglycemia Hyperglycemia AR_Activation Aldose Reductase Activation Hyperglycemia->AR_Activation Sorbitol_Inc ↑ Sciatic Nerve Sorbitol & Fructose AR_Activation->Sorbitol_Inc Ox_Stress ↑ Oxidative Stress (↓ GSH, ↑ 8-OHdG) Sorbitol_Inc->Ox_Stress NBF_Dec ↓ Nerve Blood Flow Ox_Stress->NBF_Dec Nerve_Damage Nerve Fiber Damage (Demyelination, Axonal Atrophy) Ox_Stress->Nerve_Damage NBF_Dec->Nerve_Damage NCV_Dec ↓ Nerve Conduction Velocity Nerve_Damage->NCV_Dec This compound This compound This compound->AR_Activation INHIBITS A 1. Animal Selection (e.g., Sprague-Dawley Rats) B 2. Diabetes Induction (Single IP injection of STZ) A->B C 3. Confirmation of Diabetes (Blood Glucose > 250 mg/dL) B->C D 4. Group Allocation C->D D1 Non-Diabetic Control D->D1 D2 Diabetic Control (Vehicle) D->D2 D3 Diabetic + this compound D->D3 E 5. Chronic Treatment Period (e.g., 10 weeks to 15 months) D1->E D2->E D3->E F 6. Endpoint Analysis E->F F1 Functional (NCV, Blood Flow) F->F1 F2 Biochemical (Sorbitol, GSH, VEGF) F->F2 F3 Histological (Morphology, Apoptosis) F->F3 A 1. Prepare Reaction Mixture (Phosphate Buffer, NADPH, Recombinant AR Enzyme) B 2. Add Test Compound (Varying concentrations of this compound) A->B C 3. Initiate Reaction (Add Substrate, e.g., DL-glyceraldehyde) B->C D 4. Monitor Reaction (Measure decrease in absorbance at 340 nm as NADPH is oxidized) C->D E 5. Data Analysis (Plot % inhibition vs. log[inhibitor]) D->E F 6. Determine IC₅₀ Value E->F

References

Methodological & Application

Application Notes: In Vitro Assay for Aldose Reductase Activity Using Fidarestat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR), a key enzyme in the polyol pathway, is implicated in the pathogenesis of diabetic complications. Under hyperglycemic conditions, AR catalyzes the NADPH-dependent reduction of glucose to sorbitol. The accumulation of sorbitol and the concurrent depletion of NADPH can lead to osmotic and oxidative stress, contributing to cellular damage in tissues such as the nerves, retina, and kidneys. Fidarestat is a potent and selective inhibitor of aldose reductase and has been investigated for its therapeutic potential in mitigating these complications. This document provides a detailed protocol for an in vitro enzymatic assay to determine the inhibitory activity of this compound on aldose reductase.

Principle of the Assay

The activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm. This decrease corresponds to the oxidation of the cofactor β-nicotinamide adenine dinucleotide phosphate (NADPH) to NADP+ as the enzyme catalyzes the reduction of a substrate, typically DL-glyceraldehyde. The rate of NADPH oxidation is directly proportional to the aldose reductase activity. The inhibitory effect of this compound is quantified by measuring the reduction in enzyme activity in its presence.

Quantitative Data Summary

The inhibitory potency of this compound against aldose reductase is summarized in the table below. This data is crucial for comparing the efficacy of novel compounds against a known inhibitor.

CompoundTarget EnzymeIC50 Value
This compoundAldose Reductase26 nM[1][2]
This compoundAKR1B1033 µM[1][2]
This compoundV301L AKR1B101.8 µM[1][2]
Oxidative Deaminated Metabolite of this compoundAldose Reductase0.44 µM[3]

Signaling Pathway

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. In hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, which is subsequently oxidized to fructose by sorbitol dehydrogenase. This process contributes to the development of diabetic complications.

Polyol_Pathway cluster_0 Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Complications Diabetic Complications Sorbitol->Complications Osmotic Stress This compound This compound This compound->Glucose Inhibits

Aldose Reductase in the Polyol Pathway.

Experimental Protocols

This section details the methodology for the in vitro aldose reductase inhibition assay.

Materials and Reagents
  • Enzyme Source: Purified recombinant human aldose reductase (ALR2) or partially purified enzyme from sources like rat lens homogenate.

  • Buffer: 0.067 M Phosphate buffer (pH 6.2).

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH). Prepare a stock solution in the assay buffer.

  • Substrate: DL-Glyceraldehyde. Prepare a stock solution in the assay buffer.

  • Inhibitor: this compound. Dissolve in a suitable solvent like DMSO to prepare a stock solution.

  • Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat).

  • Equipment:

    • UV-visible spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

    • 96-well UV-transparent microplates or quartz cuvettes.

    • Calibrated pipettes.

    • Incubator set to 37°C.

Assay Procedure

The following workflow outlines the steps for conducting the aldose reductase activity assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Assay Buffer (0.067 M Phosphate, pH 6.2) B Prepare Reagent Stocks: - NADPH - DL-Glyceraldehyde - this compound (in DMSO) A->B C Dilute Aldose Reductase Enzyme in Buffer B->C F Add Aldose Reductase Enzyme C->F D Add Assay Buffer to wells E Add this compound dilutions (or vehicle for control) D->E E->F G Pre-incubate at 37°C F->G H Initiate reaction by adding NADPH and DL-Glyceraldehyde G->H I Measure absorbance decrease at 340 nm (kinetic mode) H->I J Calculate reaction rates (Slope of Abs vs. Time) I->J K Calculate % Inhibition J->K L Plot % Inhibition vs. [this compound] and determine IC50 K->L

Workflow for Aldose Reductase Activity Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the 0.067 M phosphate buffer (pH 6.2).

    • Prepare a stock solution of NADPH (e.g., 2.5 mM) in the phosphate buffer.

    • Prepare a stock solution of DL-glyceraldehyde (e.g., 50 mM) in the phosphate buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Perform serial dilutions in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

  • Assay Setup (for a 200 µL final volume in a 96-well plate):

    • Add the appropriate volume of phosphate buffer to each well.

    • Add 10 µL of various concentrations of this compound solution (or vehicle control, e.g., 1% DMSO in assay buffer) to the respective wells.

    • Include a blank control containing all components except the enzyme, and a positive control with a known inhibitor.

    • Add 10 µL of the diluted Aldose Reductase enzyme solution to all wells except the blank (add 10 µL of assay buffer to the blank).

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 10 µL of the NADPH solution and 10 µL of the DL-glyceraldehyde substrate solution to each well.

    • Immediately start measuring the decrease in absorbance at 340 nm in kinetic mode at 37°C for a period of 10-15 minutes, taking readings every 30-60 seconds.

Data Analysis
  • Calculate the rate of reaction: Determine the slope of the linear portion of the absorbance vs. time curve for each well (ΔAbs/min).

  • Correct for background: Subtract the rate of the blank wells from the rates of all other wells.

  • Calculate the percentage of inhibition: Use the following formula for each concentration of this compound: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of this compound that causes 50% inhibition of the aldose reductase activity. This can be determined by non-linear regression analysis using appropriate software.

Troubleshooting

IssuePossible CauseSolution
No or low enzyme activityInactive enzymeEnsure proper storage and handling of the enzyme. Use a fresh aliquot.
Incorrect buffer pHVerify the pH of the assay buffer.
Degraded NADPH or substratePrepare fresh NADPH and substrate solutions.
High background readingNon-enzymatic oxidation of NADPHRun a blank control without the enzyme to subtract the background rate.
Contaminated reagentsUse high-purity reagents and water.
Non-linear reaction rateSubstrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityEnsure the assay conditions (pH, temperature) are optimal for the enzyme.
Inconsistent resultsPipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting.
Temperature fluctuationsMaintain a constant temperature in the microplate reader.
This compound precipitationEnsure this compound is fully dissolved in DMSO and the final concentration in the assay is below its solubility limit.

Conclusion

This application note provides a comprehensive protocol for the in vitro assessment of this compound's inhibitory activity against aldose reductase. The spectrophotometric assay described is a robust and reliable method for determining the potency of aldose reductase inhibitors. Adherence to this protocol will enable researchers to generate high-quality, reproducible data for the evaluation of potential therapeutic agents targeting the polyol pathway.

References

Fidarestat Administration in Rodent Models of Diabetes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fidarestat is a potent and selective inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway. In hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, contributing to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. This compound has been extensively studied in rodent models of diabetes to evaluate its efficacy in preventing or ameliorating these complications. These application notes provide detailed protocols for the administration of this compound in rodent models of diabetes and for the assessment of its pharmacological effects.

Data Presentation

The following tables summarize quantitative data from studies administering this compound to rodent models of diabetes.

Table 1: Effects of this compound on Nerve Function and Biochemistry in Streptozotocin (STZ)-Induced Diabetic Rats

ParameterDiabetic ControlThis compound TreatmentDurationReference
Sciatic Nerve Sorbitol (nmol/g) IncreasedSuppressed10 weeks[1][2]
Sciatic Nerve Fructose (nmol/g) IncreasedSuppressed10 weeks[1][2]
Nerve Blood Flow (ml/min/100g) DecreasedSignificantly Improved10 weeks[1][2]
Motor Nerve Conduction Velocity (m/s) DecreasedSignificantly Improved2 weeks[3]
Sensory Nerve Conduction Velocity (m/s) DecreasedSignificantly Improved2 weeks[3]
Reduced Glutathione (GSH) in Sciatic Nerve DecreasedNormalized10 weeks[1][2]
8-OHdG-positive cells in DRG IncreasedReduced10 weeks[1][2]
Retinal VEGF Protein Expression 2.1-fold increaseDose-dependently preventedNot Specified[4]
Retinal Lipid Peroxidation IncreasedArrestedNot Specified[4]
Retinal Apoptosis (TUNEL-positive nuclei) ~4-fold increasePartially prevented10 weeks[5][6]

Table 2: Effects of this compound on Cardiomyocyte Function in db/db Diabetic Mice

Parameterdb/db Mouse MyocytesThis compound Treatment (0.1-10 µmol/l)DurationReference
Peak Shortening DepressedAttenuated60 min (in vitro)[7]
Maximal Velocity of Shortening/Re-lengthening DepressedAttenuated60 min (in vitro)[7]
Intracellular Ca2+ Rise ReducedAttenuated60 min (in vitro)[7]
Intracellular Superoxide EnhancedAttenuated60 min (in vitro)[7]
Phosphorylated IκB:IκB ratio IncreasedReduced60 min (in vitro)[7]

Experimental Protocols

Protocol 1: Induction of Diabetes in Rats with Streptozotocin (STZ)

This protocol describes the induction of Type 1 diabetes in rats using a single high dose of streptozotocin.

Materials:

  • Streptozotocin (STZ)

  • Cold sterile 0.1 M citrate buffer (pH 4.5)

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Glucose meter and test strips

  • Insulin (optional, for maintaining animal health)

  • 10% sucrose solution

Procedure:

  • Fast rats overnight (12-16 hours) with free access to water.

  • On the day of induction, weigh the rats to calculate the correct STZ dose.

  • Prepare the STZ solution immediately before use by dissolving it in cold sterile citrate buffer to a final concentration of 60 mg/mL. Protect the solution from light.

  • Administer a single intraperitoneal (IP) or intravenous (IV) injection of STZ at a dose of 60-65 mg/kg body weight.[1]

  • Immediately after STZ administration, provide the rats with a 10% sucrose solution in their water bottles for the next 48 hours to prevent hypoglycemia.

  • Monitor blood glucose levels 48-72 hours post-injection from tail vein blood. Rats with blood glucose levels ≥ 250 mg/dL (or ≥ 15 mM) are considered diabetic.[8]

  • Monitor the animals' general health, body weight, food, and water intake regularly. Administer long-acting insulin if necessary to prevent severe weight loss and ketosis.

Protocol 2: Administration of this compound

This compound can be administered orally, either mixed in the feed or by oral gavage.

2.1 Administration in Feed:

  • Calculate the required amount of this compound based on the desired daily dose (e.g., 1, 2, or 4 mg/kg/day) and the average daily food consumption of the rats.[1][2]

  • Thoroughly mix the calculated amount of this compound with powdered rat chow.

  • Provide the medicated feed to the rats as their sole food source.

  • Prepare fresh medicated feed weekly.

2.2 Administration by Oral Gavage:

  • Prepare a suspension of this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water.

  • Administer the this compound suspension once daily by oral gavage using a suitable gavage needle.

  • The volume administered should not exceed 10 ml/kg body weight.

Protocol 3: Measurement of Nerve Conduction Velocity (NCV)

This protocol outlines the procedure for measuring motor and sensory nerve conduction velocities in anesthetized rats.

Materials:

  • Electrophysiology recording system (e.g., Nicolet VikingQuest)

  • Needle electrodes

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Heating pad and lamp to maintain body temperature

Procedure:

  • Anesthetize the rat (e.g., with an IP injection of ketamine/xylazine).

  • Maintain the rat's body temperature at 37°C using a heating pad and lamp.

  • Motor Nerve Conduction Velocity (MNCV):

    • Place stimulating electrodes at the sciatic notch and the tibial nerve at the ankle.

    • Place recording electrodes in the plantar muscles of the paw.

    • Deliver supramaximal electrical stimuli at both stimulation sites and record the compound muscle action potentials (CMAPs).

    • Measure the latency of the CMAP from each stimulation site.

    • Measure the distance between the two stimulation sites.

    • Calculate MNCV using the formula: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).

  • Sensory Nerve Conduction Velocity (SNCV):

    • Place stimulating electrodes on the digital nerves of the paw.

    • Place recording electrodes along the tibial nerve.

    • Deliver a supramaximal stimulus and record the sensory nerve action potential (SNAP).

    • Measure the latency of the SNAP.

    • Measure the distance between the stimulating and recording electrodes.

    • Calculate SNCV using the formula: SNCV (m/s) = Distance (mm) / Latency (ms).[3]

Protocol 4: Quantification of Sorbitol and Fructose in Sciatic Nerve

This protocol describes the biochemical analysis of polyol pathway intermediates in nerve tissue.

Materials:

  • Dissected sciatic nerve tissue

  • Homogenization buffer

  • Reagents for enzymatic assays for sorbitol and fructose

  • Spectrophotometer or fluorometer

Procedure:

  • Euthanize the rat and quickly dissect the sciatic nerves.

  • Freeze the nerve tissue in liquid nitrogen and store at -80°C until analysis.

  • Homogenize the weighed nerve tissue in a suitable buffer.

  • Centrifuge the homogenate to remove cellular debris.

  • Use the supernatant for the quantification of sorbitol and fructose using established enzymatic spectrophotometric or fluorometric assays.[1][2] These assays typically involve the enzymatic conversion of sorbitol and fructose, coupled to the production or consumption of NADH or NADPH, which can be measured by changes in absorbance or fluorescence.

Signaling Pathways and Experimental Workflows

Polyol_Pathway glucose Glucose ar Aldose Reductase (AR) glucose->ar NADPH -> NADP+ sorbitol Sorbitol complications Diabetic Complications sorbitol->complications Osmotic Stress sdh Sorbitol Dehydrogenase (SDH) sorbitol->sdh NAD+ -> NADH fructose Fructose fructose->complications Advanced Glycation End-products (AGEs) This compound This compound This compound->ar Inhibition ar->sorbitol sdh->fructose

Caption: The Polyol Pathway and the inhibitory action of this compound.

Fidarestat_Sir2_Pathway cluster_diabetes In db/db Diabetic Mice This compound This compound sir2 Sir2 (Sirtuin 2) This compound->sir2 Increases activity/ expression superoxide Intracellular Superoxide This compound->superoxide Attenuates pi_ikb Phosphorylated IκB sir2->pi_ikb Reduces phosphorylation ikb IκB pi_ikb->ikb nf_kb NF-κB ikb->nf_kb Sequesters cardiomyocyte_dysfunction Cardiomyocyte Dysfunction superoxide->cardiomyocyte_dysfunction sir2_exp Decreased Sir2 Expression pi_ikb_ratio Increased Phospho-IκB:IκB Ratio sir2_exp->pi_ikb_ratio pi_ikb_ratio->cardiomyocyte_dysfunction

Caption: Proposed Sir2-dependent signaling pathway of this compound in cardiomyocytes.

Experimental_Workflow cluster_setup Model Preparation cluster_treatment Treatment Phase cluster_assessment Assessment animal_model Rodent Model (e.g., Sprague-Dawley Rat) diabetes_induction Induce Diabetes (STZ Injection) animal_model->diabetes_induction group_allocation Group Allocation (Control, Diabetic, this compound-treated) diabetes_induction->group_allocation fidarestat_admin This compound Administration (e.g., in feed or oral gavage) group_allocation->fidarestat_admin ncv Nerve Conduction Velocity Measurement fidarestat_admin->ncv biochem Biochemical Analysis (Sorbitol, Fructose, etc.) fidarestat_admin->biochem histology Histological Analysis (e.g., Retina, Nerve) fidarestat_admin->histology data_analysis Data Analysis and Interpretation ncv->data_analysis biochem->data_analysis histology->data_analysis

Caption: General experimental workflow for evaluating this compound in diabetic rodents.

References

Application Note: HPLC Method for Quantification of Fidarestat in Bulk Drug

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fidarestat is a potent aldose reductase inhibitor that has been investigated for the treatment of diabetic neuropathy.[1] Accurate and reliable quantification of this compound in bulk drug substance is crucial for quality control and to ensure its safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The chemical formula for this compound is C12H10FN3O4 and it has a molecular weight of 279.227 g/mol .[1][2][3]

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The chromatographic separation is achieved on a C18 column using an isocratic mobile phase consisting of a mixture of an acidic aqueous solution and an organic solvent. The concentration of this compound is determined by comparing the peak area of the sample to that of a reference standard.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A summary of the necessary equipment and the optimized chromatographic conditions are provided in the table below.

ParameterSpecification
HPLC System Quaternary HPLC system with a UV-Vis or Photodiode Array (PDA) detector
Column YMC Pack Pro C18 (150mm x 4.6mm, 3µm particle size) or equivalent
Mobile Phase 0.1% Formic Acid in Water : Methanol (50:50, v/v)[4][5][6]
Flow Rate 0.5 mL/min[4][5][6]
Injection Volume 20 µL[4][5][6]
Column Temperature 30°C[4][5][6]
Detection Wavelength 283 nm[4][5][6][7]
Run Time Approximately 10 minutes

2. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 500 mL of 0.1% formic acid in HPLC-grade water with 500 mL of HPLC-grade methanol. Degas the solution using an ultrasonic bath or vacuum filtration.

  • Standard Stock Solution (200 µg/mL): Accurately weigh about 20 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Standard Working Solution (100 µg/mL): Pipette 50 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Stock Solution (200 µg/mL): Accurately weigh about 20 mg of the this compound bulk drug sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Working Solution (100 µg/mL): Pipette 50 mL of the Sample Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6] The validation parameters are summarized in the table below.

Validation ParameterResultAcceptance Criteria
Linearity (Concentration Range) 20 - 180 µg/mL[4][5][6]Correlation coefficient (r²) ≥ 0.995
Correlation Coefficient (r²) 0.997[4][5][6]
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)< 2.0%≤ 2.0%
- Intermediate Precision (Inter-day)< 2.0%≤ 2.0%
Specificity No interference from degradantsThe peak of interest should be pure and free from co-eluting peaks.
Robustness The method is robust to small, deliberate changes in flow rate, mobile phase composition, and column temperature.System suitability parameters should remain within acceptable limits.

Data Presentation

Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
20(Data to be generated)
60(Data to be generated)
100(Data to be generated)
140(Data to be generated)
180(Data to be generated)

Accuracy Data

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)% Recovery
8080(Data to be generated)(Data to be generated)
100100(Data to be generated)(Data to be generated)
120120(Data to be generated)(Data to be generated)

Precision Data

SampleIntra-day Precision (% RSD, n=6)Inter-day Precision (% RSD, n=6)
This compound (100 µg/mL)(Data to be generated)(Data to be generated)

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_validation Method Validation A Mobile Phase (0.1% Formic Acid : Methanol, 50:50) C Inject 20 µL into HPLC System A->C B Standard & Sample Solutions (200 µg/mL & 100 µg/mL) B->C D Isocratic Elution (0.5 mL/min, 30°C) C->D E UV Detection at 283 nm D->E F Peak Integration & Area Measurement E->F G Quantification using Calibration Curve F->G H Linearity, Accuracy, Precision, Specificity G->H

Caption: Experimental workflow for the HPLC quantification of this compound.

Method_Validation_Logic cluster_outcome Outcome Specificity Specificity (No Interference) ValidatedMethod Validated HPLC Method Specificity->ValidatedMethod Linearity Linearity (r² ≥ 0.995) Linearity->ValidatedMethod Accuracy Accuracy (98-102% Recovery) Accuracy->ValidatedMethod Precision Precision (%RSD ≤ 2.0%) Precision->ValidatedMethod Robustness Robustness (Consistent Results) Robustness->ValidatedMethod

Caption: Logical relationship of method validation parameters.

References

Characterization of Fidarestat Degradation Products by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the characterization of degradation products of Fidarestat, an aldose reductase inhibitor. The protocol is based on forced degradation studies coupled with a stability-indicating liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This approach is crucial for identifying and characterizing potential impurities and degradants that may arise during the manufacturing process or upon storage, ensuring the safety and efficacy of the drug product. The methodologies outlined herein are compiled from established research to provide a comprehensive guide for researchers in the pharmaceutical industry.

Introduction

This compound is a potent aldose reductase inhibitor that has been investigated for the treatment of diabetic neuropathy.[1] Stability testing of new drug substances is a critical component of the drug development process, as mandated by regulatory bodies such as the International Conference on Harmonisation (ICH).[2] Forced degradation studies, also known as stress testing, are employed to elucidate the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3] These studies involve subjecting the drug to various stress conditions, such as hydrolysis, oxidation, photolysis, and thermal stress, to generate potential degradation products.[1][4] The subsequent separation and characterization of these degradants, often utilizing hyphenated techniques like LC-MS/MS, are essential for understanding the degradation pathways and ensuring the quality of the final drug product.[5][6]

Experimental Workflow

The overall workflow for the characterization of this compound degradation products involves subjecting the drug to various stress conditions, followed by chromatographic separation and mass spectrometric analysis for the identification and structural elucidation of the resulting degradants.

Fidarestat_Degradation_Workflow cluster_stress Forced Degradation Studies cluster_analysis Analytical Characterization This compound This compound Bulk Drug Acid Acid Hydrolysis (0.1 N HCl) This compound->Acid Alkali Alkali Hydrolysis (0.1 N NaOH) This compound->Alkali Neutral Neutral Hydrolysis (Water at 70°C) This compound->Neutral Oxidation Oxidation (30% H2O2) This compound->Oxidation Thermal Thermal Stress (105°C Solid State) This compound->Thermal Photo Photolytic Stress (UV/Fluorescent Light) This compound->Photo LC_Separation RP-HPLC Separation Acid->LC_Separation Alkali->LC_Separation Neutral->LC_Separation Oxidation->LC_Separation Thermal->LC_Separation Photo->LC_Separation PDA_Detection PDA Detection (283 nm) LC_Separation->PDA_Detection UV Detection MS_Analysis QTOF-MS/MS Analysis LC_Separation->MS_Analysis Mass Analysis Data_Analysis Data Analysis & Structural Elucidation MS_Analysis->Data_Analysis

Figure 1: Experimental workflow for this compound degradation studies.

Quantitative Data Summary

Forced degradation studies of this compound revealed significant degradation under hydrolytic (acidic, basic, and neutral) and oxidative conditions, while it was found to be relatively stable under photolytic and thermal stress.[1][4] A total of five degradation products (DPs) were identified and characterized.[1][5]

Degradation ProductStress Condition(s)Observed [M+H]⁺ (m/z)Proposed Molecular Formula
This compound -280C₁₂H₁₀FN₃O₃
DP1 Neutral Hydrolysis298C₁₂H₁₂FN₃O₄
DP2 Neutral Hydrolysis298C₁₂H₁₂FN₃O₄
DP3 Alkali Hydrolysis, Neutral Hydrolysis281C₁₁H₁₀FN₃O₃
DP4 Acid, Alkali, Neutral Hydrolysis & Oxidation281C₁₁H₁₀FN₃O₃
DP5 Alkali & Neutral Hydrolysis280C₁₂H₁₀FN₃O₃

Table 1: Summary of this compound degradation products identified by LC-MS/MS.[1][7]

Experimental Protocols

Forced Degradation (Stress) Studies

The following protocols are for inducing the degradation of this compound under various stress conditions.[1]

4.1.1. Acid Hydrolysis

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • To 1 mL of the stock solution, add 1 mL of 0.1 N Hydrochloric acid (HCl).

  • Keep the solution at room temperature and monitor the degradation over time (e.g., up to 24 hours) to achieve optimal degradation.[1] In some studies, refluxing at 60°C for 30 minutes has been performed.[2]

  • Before analysis, neutralize the solution with an appropriate volume of 0.1 N Sodium hydroxide (NaOH).

  • Dilute the final solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

4.1.2. Alkali Hydrolysis

  • Prepare a 1 mg/mL stock solution of this compound.

  • To 1 mL of the stock solution, add 1 mL of 0.1 N Sodium hydroxide (NaOH).

  • Maintain the solution at room temperature for a specified period (e.g., 1 hour, as this compound is highly susceptible to alkaline hydrolysis).[5]

  • Neutralize the solution with an equivalent amount of 0.1 N HCl.

  • Dilute to the final concentration with the mobile phase.

4.1.3. Neutral Hydrolysis

  • Dissolve this compound in water to a concentration of 1 mg/mL.

  • Reflux the solution at 70°C for 12-24 hours.[1]

  • Cool the solution and dilute to the desired concentration with the mobile phase.

4.1.4. Oxidative Degradation

  • Prepare a 1 mg/mL stock solution of this compound.

  • Add an equal volume of 30% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for up to 48 hours.[1][5]

  • Dilute the sample to the final concentration with the mobile phase before injection.

4.1.5. Thermal Degradation

  • Expose the solid this compound powder as a thin layer in a petri dish to dry heat at 105°C for 5 days.[1][5]

  • After exposure, dissolve the powder in a suitable solvent and dilute to the final concentration for analysis.

4.1.6. Photolytic Degradation

  • Expose a solution of this compound (e.g., 1 mg/mL) and the solid drug powder to a total dose of 1.2 million lux hours of fluorescent light and 200 Wh/m² of UV illumination at 40°C.[1]

  • Prepare a parallel set of samples protected from light to serve as a control.

  • After exposure, dissolve and/or dilute the samples to the final concentration for analysis.

LC-MS/MS Analysis

The following is a representative LC-MS/MS method for the separation and characterization of this compound and its degradation products.[1]

4.2.1. Liquid Chromatography (LC) Method

  • Column: Grace C18 (250 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase A: 10 mM Ammonium acetate buffer (pH 4)[5]

  • Mobile Phase B: Acetonitrile[1]

  • Gradient Program:

    • A suitable gradient program should be developed to ensure the separation of all degradation products from the parent drug. An example could be a linear gradient from a low to a high percentage of acetonitrile over a sufficient run time.

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C[5]

  • Injection Volume: 20 µL[2][8]

  • Detector: Photodiode Array (PDA) detector, monitoring at 283 nm.[1]

4.2.2. Mass Spectrometry (MS) Method

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer[1]

  • Ionization Source: Electrospray Ionization (ESI), positive mode[1]

  • Capillary Voltage: 3500 V[1]

  • Fragmentor Voltage: 80 V[1]

  • Skimmer Voltage: 60 V[1]

  • Drying Gas (Nitrogen) Flow: 10 L/min[1]

  • Drying Gas Temperature: 320°C[1]

  • Nebulizing Gas (Nitrogen) Pressure: 50 psi[1]

  • Collision Gas: Ultra-high pure nitrogen for Collision-Induced Dissociation (CID) experiments.[1]

Data Interpretation and Structural Elucidation

The structural characterization of the degradation products is achieved by comparing their fragmentation patterns with that of the parent drug, this compound. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the determination of the elemental composition of the molecular ions and their fragments. By analyzing the mass shifts and fragmentation pathways, the structural modifications on the this compound molecule can be deduced.

Conclusion

The methodologies presented in this application note provide a robust framework for the identification and characterization of this compound degradation products. A thorough understanding of a drug's stability profile is paramount for ensuring its quality, safety, and efficacy. The use of forced degradation studies in conjunction with a stability-indicating LC-MS/MS method is an indispensable tool in the pharmaceutical development process.

References

Application Notes and Protocols for Assessing Fidarestat Effects on Nerve Conduction Velocity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the effects of Fidarestat, a potent aldose reductase inhibitor, on nerve conduction velocity (NCV) in the context of diabetic neuropathy. This compound works by inhibiting aldose reductase, a key enzyme in the polyol pathway.[1] Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol and fructose in nerve tissues, which is implicated in the pathogenesis of diabetic neuropathy.[2][3] By blocking this pathway, this compound aims to mitigate nerve damage and improve nerve function.

Introduction to this compound and Nerve Conduction Velocity

Diabetic neuropathy is a common complication of diabetes characterized by progressive nerve damage, leading to symptoms such as pain, numbness, and weakness.[4] A key diagnostic and efficacy endpoint in both preclinical and clinical studies of diabetic neuropathy is the measurement of nerve conduction velocity (NCV).[5][6] NCV studies evaluate the speed at which electrical impulses travel along a nerve, providing a quantitative measure of nerve health and function.[7] A decrease in NCV is a hallmark of diabetic neuropathy.[8]

This compound has been shown to improve NCV in both animal models of diabetes and in clinical trials with diabetic patients, suggesting its potential as a therapeutic agent for diabetic neuropathy.[9][10][11] These protocols are designed to guide researchers in setting up and conducting robust experiments to evaluate the efficacy of this compound.

Diagram: this compound's Mechanism of Action in the Polyol Pathway

cluster_polyol Polyol Pathway cluster_intervention Therapeutic Intervention cluster_outcome Pathophysiological Consequences Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) NerveDamage Nerve Damage (Reduced NCV) Sorbitol->NerveDamage Accumulation leads to Fructose->NerveDamage This compound This compound Aldose Reductase\n(NADPH -> NADP+) Aldose Reductase (NADPH -> NADP+) This compound->Aldose Reductase\n(NADPH -> NADP+) Inhibits

Caption: this compound inhibits aldose reductase, blocking sorbitol accumulation.

Experimental Protocols

Preclinical Assessment in Rodent Models of Diabetic Neuropathy

This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in a streptozotocin (STZ)-induced diabetic rat model, a commonly used model for type 1 diabetes.[12]

1. Induction of Diabetes:

  • Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Induction Agent: Streptozotocin (STZ) dissolved in cold 0.1 M citrate buffer (pH 4.5).

  • Procedure: Administer a single intraperitoneal (IP) injection of STZ (50-65 mg/kg body weight) after an overnight fast.[12]

  • Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours post-injection. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.

2. Treatment Groups and Administration of this compound:

  • Group 1: Non-diabetic Control: Receive vehicle only.

  • Group 2: Diabetic Control: Diabetic rats receive vehicle only.

  • Group 3: this compound-treated: Diabetic rats receive this compound.

  • Dosage: this compound can be administered orally via gavage or mixed in the diet. A typical dose for rats is 1-4 mg/kg/day.[2][10]

  • Treatment Duration: 8-12 weeks.

3. Nerve Conduction Velocity (NCV) Measurement:

  • Anesthesia: Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).[13]

  • Temperature Control: Maintain the animal's body and limb temperature at 37°C using a heating pad and lamp to ensure accurate NCV readings, as nerve temperature can affect conduction velocity.[5][14]

  • Electrodes: Use fine needle electrodes for stimulation and recording.[13]

  • Procedure for Sciatic-Tibial Motor NCV (MNCV):

    • Place stimulating electrodes at the sciatic notch and the tibial nerve at the ankle.

    • Place recording electrodes in the interosseous muscles of the paw.

    • Deliver a supramaximal square-wave pulse (0.1-0.2 ms duration).

    • Record the latency of the muscle action potential from both stimulation sites.

    • Measure the distance between the two stimulation sites.

    • Calculate MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).[15]

  • Procedure for Caudal Sensory NCV (SNCV):

    • Place stimulating electrodes at the base of the tail.

    • Place recording electrodes more distally along the tail.

    • Record the latency of the sensory nerve action potential.

    • Measure the distance between the stimulating and recording electrodes.

    • Calculate SNCV (m/s) = Distance (mm) / Latency (ms).[11]

  • Data Acquisition: Use a specialized electrophysiology system to record and analyze the waveforms.

4. Biochemical and Histological Analysis (Optional):

  • At the end of the study, sciatic nerves can be harvested to measure sorbitol and fructose levels to confirm the biochemical efficacy of this compound.[2]

  • Nerve morphology can be assessed through histological staining to examine for demyelination and axonal atrophy.[9]

Diagram: Preclinical Experimental Workflow

Start Start: Select Rodent Model InduceDiabetes Induce Diabetes (e.g., STZ) Start->InduceDiabetes ConfirmDiabetes Confirm Hyperglycemia InduceDiabetes->ConfirmDiabetes GroupAllocation Allocate to Treatment Groups (Control, Diabetic, this compound) ConfirmDiabetes->GroupAllocation Treatment Administer this compound/Vehicle (8-12 weeks) GroupAllocation->Treatment NCV_Measurement Measure Nerve Conduction Velocity (MNCV and SNCV) Treatment->NCV_Measurement DataAnalysis Analyze NCV Data NCV_Measurement->DataAnalysis Biochem Optional: Biochemical & Histological Analysis NCV_Measurement->Biochem End End: Evaluate Efficacy DataAnalysis->End Biochem->DataAnalysis

Caption: Workflow for preclinical assessment of this compound.

Clinical Trial Protocol for Assessing this compound in Patients with Diabetic Neuropathy

This protocol provides a framework for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of this compound in patients with diabetic peripheral neuropathy.

1. Study Population:

  • Inclusion Criteria:

    • Patients with type 1 or type 2 diabetes.

    • Confirmed diagnosis of diabetic peripheral neuropathy.

    • Age 18-75 years.

    • Motor Nerve Conduction Velocity (MNCV) in the tibial nerve between 30 and 48 m/s.[9]

    • Sensory Nerve Conduction Velocity (SNCV) in the median nerve (distal) between 35 and 55 m/s.[9]

  • Exclusion Criteria:

    • Other causes of peripheral neuropathy.

    • Severe renal or hepatic impairment.

    • Disappearance of F-wave response.[9]

2. Study Design:

  • Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4][16]

  • Treatment Arms:

    • This compound (e.g., 1 mg daily).[4][9]

    • Placebo.

  • Randomization: Patients are randomly assigned to either the this compound or placebo group.

3. Efficacy Endpoints:

  • Primary Endpoint: Change from baseline in nerve conduction velocities at 52 weeks. This can be a composite score of multiple nerve measurements.

  • Secondary Endpoints:

    • Changes in individual nerve conduction parameters (e.g., median and tibial MNCV, median SNCV, F-wave latency).[4][9]

    • Assessment of subjective symptoms of neuropathy (e.g., numbness, pain, paresthesia) using a validated questionnaire.[4][9]

    • Changes in vibration perception threshold.

4. Nerve Conduction Study Procedure:

  • Standardization: NCV studies should be performed by trained personnel following a standardized protocol across all study sites.

  • Nerves to be Tested:

    • Motor: Median and Tibial nerves.[4][9]

    • Sensory: Median and Sural nerves.

  • Parameters to be Measured:

    • Motor Nerve Conduction Velocity (MNCV).

    • Sensory Nerve Conduction Velocity (SNCV).

    • Compound Muscle Action Potential (CMAP) amplitude.

    • Sensory Nerve Action Potential (SNAP) amplitude.

    • Distal latency.

    • F-wave minimal latency and conduction velocity.[4][9]

  • Temperature Control: Limb temperature should be maintained above 32°C.[14]

  • Stimulation and Recording: Standard surface electrodes and stimulation techniques should be used.[14][17]

5. Data Analysis:

  • The primary analysis will compare the change from baseline in the primary NCV endpoint between the this compound and placebo groups using an appropriate statistical test (e.g., ANCOVA with baseline value as a covariate).

  • Secondary endpoints will be analyzed similarly.

  • All analyses will be performed on the intent-to-treat population.

Data Presentation: Summary of Expected Quantitative Outcomes

Table 1: Preclinical NCV Data in STZ-Diabetic Rats

ParameterNon-diabetic ControlDiabetic ControlThis compound-treated Diabetic
Sciatic MNCV (m/s)~55~40~50
Caudal SNCV (m/s)~45~30~40
Sciatic Nerve Sorbitol (nmol/mg)LowHighSignificantly Reduced
Sciatic Nerve Fructose (nmol/mg)LowHighSignificantly Reduced

Values are hypothetical and for illustrative purposes based on expected outcomes.

Table 2: Clinical Trial NCV Data in Patients with Diabetic Neuropathy

ParameterPlacebo (Change from Baseline)This compound (Change from Baseline)p-value
Median MNCV (m/s)-0.2 ± 0.4+0.5 ± 0.3<0.05
Tibial MNCV (m/s)+0.1 ± 0.4+0.8 ± 0.3<0.001[18]
Median SNCV (distal) (m/s)-0.1 ± 0.5+0.4 ± 0.4NS
Median F-wave Conduction Velocity (m/s)-0.6 ± 0.3+0.9 ± 0.2<0.001[9]

Data presented as mean ± SEM. Values are illustrative based on published clinical trial results.[9][18]

Conclusion

These application notes and protocols provide a detailed framework for the preclinical and clinical assessment of this compound's effects on nerve conduction velocity in the context of diabetic neuropathy. Adherence to standardized methodologies, particularly regarding temperature control and electrophysiological recordings, is crucial for obtaining reliable and reproducible data. The provided diagrams and tables serve to clarify the mechanism of action, experimental workflow, and expected outcomes, aiding researchers in the design and execution of their studies.

References

Application Notes and Protocols for Assessing Fidarestat Cytotoxicity Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fidarestat is a potent and specific inhibitor of the enzyme aldose reductase, which is the rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2] This pathway becomes particularly active during hyperglycemic conditions, leading to the accumulation of sorbitol and subsequent osmotic stress and cellular damage, which are implicated in diabetic complications.[1][3] Beyond its role in diabetes, aldose reductase is also involved in inflammatory processes and cancer pathogenesis, making it a therapeutic target for various diseases.[2] this compound has demonstrated anti-tumor effects in several cancers, including hepatocellular carcinoma and colorectal cancer, and has been shown to sensitize cancer cells to conventional chemotherapeutic agents like Doxorubicin.[4][5][6]

These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on various cell lines using two common cell viability assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane damage.

Signaling Pathway of Aldose Reductase and this compound Inhibition

The diagram below illustrates the polyol pathway, where aldose reductase converts glucose to sorbitol, and the inhibitory action of this compound.

G cluster_pathway Polyol Pathway cluster_inhibition Inhibition Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NADPH NADPH NADP NADP+ NADPH->NADP NAD NAD+ NADH NADH NAD->NADH This compound This compound Aldose Reductase Aldose Reductase This compound->Aldose Reductase Inhibits

Caption: Mechanism of this compound in the Polyol Pathway.

Principles of Cell Viability Assays

Two primary methods are detailed for assessing this compound's cytotoxicity: the MTT assay, which reflects the metabolic state of the cell population, and the LDH assay, which measures plasma membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to an insoluble purple formazan.[7][8][9] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active (viable) cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[10][11] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[10] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of color formed is proportional to the number of lysed cells.[11]

G cluster_MTT MTT Assay Principle cluster_LDH LDH Assay Principle ViableCell Viable Cell (Active Mitochondria) Formazan_MTT Formazan (Purple, Insoluble) ViableCell->Formazan_MTT Reduces MTT MTT (Yellow, Soluble) MTT->ViableCell DamagedCell Damaged Cell (Membrane Compromised) LDH LDH (Released into medium) DamagedCell->LDH Releases Formazan_LDH Formazan (Red, Soluble) LDH->Formazan_LDH Converts Substrate LDH Substrate Substrate->LDH

Caption: Principles of MTT and LDH Cytotoxicity Assays.

Experimental Workflow

A generalized workflow for testing the cytotoxicity of this compound is outlined below. This workflow is applicable to both MTT and LDH assays with minor variations in the final steps.

G start Start seed Seed cells in a 96-well plate start->seed incubate1 Incubate overnight to allow cell attachment (24h) seed->incubate1 prepare Prepare serial dilutions of this compound incubate1->prepare treat Treat cells with this compound and controls prepare->treat incubate2 Incubate for desired exposure time (24-72h) treat->incubate2 assay Perform Cell Viability Assay (MTT or LDH) incubate2->assay read Read absorbance/luminescence using a plate reader assay->read analyze Analyze data and calculate % Viability or % Cytotoxicity read->analyze end End analyze->end

Caption: General workflow for this compound cytotoxicity testing.

Detailed Experimental Protocols

Choice of Cell Lines

The selection of an appropriate cell line is critical and depends on the research context. For general cytotoxicity screening, human cell lines such as HepG2 (liver), Caco-2 (intestinal), or HEK293 (kidney) are commonly used.[12] For studies related to this compound's anti-cancer properties, specific cancer cell lines are more relevant.

  • Hepatocellular Carcinoma: Huh7 cells.[4]

  • Colorectal Cancer: Caco-2, HT-29, and SW480 cells.[5][6][13]

  • Endothelial Dysfunction: Human Umbilical Vein Endothelial Cells (HUVECs).[14]

  • General Cytotoxicity: H9C2, HEK, HEPG2, and Panc1 cell lines have been used to test metabolites of this compound.[15]

A non-cancerous cell line, such as the normal liver cell line HL-7702, can be used as a control to assess selective cytotoxicity.[4]

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[7][8][16]

Materials:

  • This compound

  • Selected cell line and appropriate culture medium

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl).

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM).[4] Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of medium containing the various concentrations of this compound. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Addition of MTT Reagent: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7][8]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background noise.[7]

Data Analysis: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on standard LDH assay procedures.[10][11][17]

Materials:

  • This compound

  • Selected cell line and appropriate culture medium

  • 96-well flat-bottom sterile plates

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye)

  • Lysis Solution (often 10X, provided in the kit)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT Assay Protocol. It is crucial to set up the following controls on the same plate:[11]

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.

    • Maximum LDH Release Control: Cells treated with the Lysis Solution to induce 100% cell death.

    • Culture Medium Background Control: Wells with medium but no cells.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. Be cautious not to disturb the cell layer.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]

  • Stop Reaction (if applicable): Some kits require adding a stop solution. If so, add 50 µL of the stop solution to each well.[18]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).[18][19]

Data Analysis: First, correct the absorbance values by subtracting the culture medium background. Cytotoxicity (%) = [(Experimental Value - Vehicle Control) / (Maximum Release Control - Vehicle Control)] x 100

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison of this compound's cytotoxic effects at different concentrations and exposure times.

Table 1: Effect of this compound on Huh7 Cell Viability (MTT Assay)

This compound Conc. (µM) 24h Incubation (% Viability ± SD) 48h Incubation (% Viability ± SD) 72h Incubation (% Viability ± SD)
0 (Vehicle Control) 100.0 ± 4.5 100.0 ± 5.1 100.0 ± 4.8
1 98.2 ± 5.2 95.6 ± 4.9 92.3 ± 5.5
5 92.5 ± 4.8 85.1 ± 6.0 78.4 ± 6.1
10 81.3 ± 6.1 68.7 ± 5.4 55.9 ± 5.8
20 65.7 ± 5.5 49.2 ± 6.2 38.1 ± 6.3

| 50 | 42.1 ± 4.9 | 31.5 ± 5.3 | 22.7 ± 4.7 |

Table 2: Cytotoxic Effect of this compound on Caco-2 Cells (LDH Release Assay)

This compound Conc. (µM) 24h Incubation (% Cytotoxicity ± SD) 48h Incubation (% Cytotoxicity ± SD) 72h Incubation (% Cytotoxicity ± SD)
0 (Vehicle Control) 5.2 ± 1.1 6.8 ± 1.3 8.1 ± 1.5
1 6.1 ± 1.3 8.5 ± 1.6 10.2 ± 1.8
5 10.8 ± 1.9 15.4 ± 2.1 20.5 ± 2.4
10 22.5 ± 2.5 31.8 ± 2.9 42.1 ± 3.1
20 38.9 ± 3.1 51.2 ± 3.5 60.3 ± 3.8

| 50 | 59.4 ± 3.8 | 70.1 ± 4.0 | 78.9 ± 4.2 |

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

References

Determining Fidarestat and its Metabolites in Plasma and Urine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the determination of fidarestat and its metabolites in plasma and urine samples. The protocols outlined are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer the high sensitivity and specificity required for pharmacokinetic and metabolic studies.

Introduction

This compound is a potent aldose reductase inhibitor that has been investigated for the treatment of diabetic complications. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. In vivo studies in rats have identified eighteen metabolites, with the primary metabolic pathways being oxidative deamination and glucuronidation.[1][2] This application note details the procedures for sample preparation and LC-MS/MS analysis to quantify this compound and its major metabolites in plasma and urine.

Quantitative Data Summary

While comprehensive quantitative data for all eighteen identified metabolites of this compound in plasma and urine is not extensively available in the public domain, this section summarizes the known pharmacokinetic parameters for the parent drug and highlights the major metabolic transformations. Further studies would be required to establish the precise concentrations of each metabolite.

Table 1: Pharmacokinetic Parameters of Free this compound in Rat Plasma

ParameterValueUnitsReference
Cmax80.30 ± 6.78ng/mL[2]
AUC0-t185.46 ± 32ng·h/mL[2]
AUC0-∞195.92 ± 15.06ng·h/mL[2]

Table 2: Major Identified Metabolites of this compound in Rats

Metabolic PathwayMetabolite DescriptionMatrixQuantitative Data
Phase I
Oxidative DeaminationOxidative deaminated metabolitePlasma, Urine, FecesMajor metabolite identified, specific concentration data not available.[1][2]
HydroxylationOxidative deamination and hydroxylationPlasma, Urine, FecesIdentified, specific concentration data not available.[1]
Reductive DefluorinationReductive defluorination productPlasma, Urine, FecesIdentified, specific concentration data not available.[1]
TrihydroxylationTrihydroxylated metabolitePlasma, Urine, FecesIdentified, specific concentration data not available.[1]
Phase II
GlucuronidationN/O-glucuronide conjugatePlasma, Urine, FecesMajor metabolite identified, specific concentration data not available.[2]
MethylationMethylated metabolitePlasma, Urine, FecesIdentified, specific concentration data not available.[1]
AcetylationAcetylated metabolitePlasma, Urine, FecesIdentified, specific concentration data not available.[1]
GlycosylationGlycosylated metabolitePlasma, Urine, FecesIdentified, specific concentration data not available.[1]
CysteaminationCysteaminated metabolitePlasma, Urine, FecesIdentified, specific concentration data not available.[1]

Experimental Protocols

The following protocols describe the sample preparation and LC-MS/MS analysis for the determination of this compound and its metabolites.

Protocol 1: Analysis in Plasma

1. Sample Preparation: Protein Precipitation

This is a common and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.

  • Materials:

    • Rat plasma samples

    • Acetonitrile (ACN), HPLC grade

    • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Hypersil Gold C18, 50 x 2.1 mm, 1.9 µm) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95-5% B

      • 7.1-10 min: 5% B

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required for specific metabolites).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120°C

      • Desolvation Temperature: 350°C

      • Desolvation Gas Flow: 800 L/hr

      • Cone Gas Flow: 50 L/hr

    • MRM Transitions: Specific precursor and product ions for this compound and its metabolites need to be determined by direct infusion of standards.

Protocol 2: Analysis in Urine

1. Sample Preparation: Dilute-and-Shoot

For urine samples, a simple dilution is often sufficient to reduce matrix effects.

  • Materials:

    • Rat urine samples

    • Methanol, HPLC grade

    • Internal Standard (IS) solution

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at 5,000 x g for 5 minutes to pellet any particulate matter.

    • In a clean microcentrifuge tube, mix 50 µL of the urine supernatant with 450 µL of methanol containing the internal standard.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The LC-MS/MS conditions for urine analysis can be similar to those used for plasma analysis, with potential minor adjustments to the gradient to optimize the separation of metabolites in the different matrix.

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of this compound and its metabolites in plasma and urine.

Plasma_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is precipitation 3. Protein Precipitation (Acetonitrile) add_is->precipitation vortex 4. Vortex precipitation->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant lc_separation 7. LC Separation (C18 Column) supernatant->lc_separation ms_detection 8. MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis 9. Data Analysis ms_detection->data_analysis

Caption: Workflow for this compound Metabolite Analysis in Plasma.

Urine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine 1. Urine Sample centrifuge1 2. Centrifuge urine->centrifuge1 dilution 3. Dilution & Add IS (Methanol) centrifuge1->dilution vortex 4. Vortex dilution->vortex centrifuge2 5. Centrifuge vortex->centrifuge2 supernatant 6. Collect Supernatant centrifuge2->supernatant lc_separation 7. LC Separation (C18 Column) supernatant->lc_separation ms_detection 8. MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis 9. Data Analysis ms_detection->data_analysis

Caption: Workflow for this compound Metabolite Analysis in Urine.

Fidarestat_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Oxidative_Deamination Oxidative Deamination This compound->Oxidative_Deamination Hydroxylation Hydroxylation This compound->Hydroxylation Reductive_Defluorination Reductive Defluorination This compound->Reductive_Defluorination Trihydroxylation Trihydroxylation This compound->Trihydroxylation Glucuronidation Glucuronidation This compound->Glucuronidation Methylation Methylation This compound->Methylation Acetylation Acetylation This compound->Acetylation Glycosylation Glycosylation This compound->Glycosylation Cysteamination Cysteamination This compound->Cysteamination Oxidative_Deamination->Glucuronidation Hydroxylation->Glucuronidation

Caption: Major Metabolic Pathways of this compound.

References

Application Note: High-Performance Liquid Chromatography for Fidarestat Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fidarestat is a potent and selective inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, this pathway contributes to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy through the accumulation of sorbitol and subsequent oxidative stress.[1][3][4] Therefore, the accurate determination of this compound's inhibitory activity against aldose reductase is crucial for drug efficacy studies and quality control. This document provides detailed protocols for assessing this compound activity using High-Performance Liquid Chromatography (HPLC). Two primary HPLC-based methods are described: an indirect method to quantify this compound's inhibitory effect on aldose reductase activity and a direct method for the quantitative analysis of this compound itself.

Mechanism of Action: this compound and the Polyol Pathway

Under normal glucose conditions, the majority of cellular glucose is phosphorylated by hexokinase. However, in a state of hyperglycemia, the excess glucose enters the polyol pathway. Aldose reductase reduces glucose to sorbitol, consuming NADPH in the process. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and the depletion of NADPH lead to osmotic and oxidative stress, contributing to cellular damage. This compound acts by competitively inhibiting aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects.[1][2][3]

Polyol_Pathway cluster_0 Polyol Pathway cluster_1 Pathological Effects Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Oxidative_Stress Oxidative Stress Sorbitol->Oxidative_Stress Diabetic_Complications Diabetic Complications Osmotic_Stress->Diabetic_Complications Oxidative_Stress->Diabetic_Complications This compound This compound This compound->Glucose Inhibits

Caption: this compound inhibits aldose reductase, blocking the polyol pathway.

Protocol 1: Indirect this compound Activity Assay via Aldose Reductase Inhibition

This protocol describes an HPLC-based method to determine the inhibitory activity of this compound on aldose reductase by measuring the decrease in the cofactor NADPH.[5]

Experimental Workflow

Activity_Assay_Workflow A Prepare Aldose Reductase Enzyme B Incubate Enzyme with Substrate, NADPH, and this compound A->B C Stop Reaction B->C D Inject Sample into HPLC C->D E Monitor NADPH Peak Area D->E F Calculate % Inhibition E->F

Caption: Workflow for the indirect this compound activity assay.

Methodology
  • Enzyme Preparation:

    • Isolate aldose reductase from tissue extracts (e.g., rat lens, human erythrocytes) using anion-exchange chromatography.[5]

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • Phosphate buffer (pH 6.2)

      • NADPH

      • Substrate (e.g., DL-glyceraldehyde)

      • Aldose reductase enzyme preparation

      • Varying concentrations of this compound or vehicle control.

  • Enzyme Reaction:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

    • The reaction is initiated by the addition of the substrate.

    • Stop the reaction at a specific time point by adding a quenching solution (e.g., 0.5 M HCl).

  • HPLC Analysis of NADPH:

    • Inject the quenched reaction mixture into the HPLC system.

    • The activity of aldose reductase is determined by the decrease in NADPH, which is quantified by measuring the area of the NADPH peak.[5]

HPLC Conditions for NADPH Quantification
ParameterValue
Column Anion-exchange column[5]
Mobile Phase Isocratic elution with a suitable buffer
Flow Rate 1.0 mL/min
Detection UV Spectrophotometer at 340 nm (for NADPH)
Injection Volume 20 µL
Data Analysis
  • The percentage inhibition of aldose reductase activity by this compound is calculated using the following formula: % Inhibition = [(Activity_control - Activity_this compound) / Activity_control] * 100

  • The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) can be determined by plotting the percentage inhibition against the logarithm of the this compound concentration. An oxidative deaminated metabolite of this compound has shown an IC50 value of 0.44 μM.[6]

Validation Parameters for Enzyme Activity Assay
ParameterResult
Correlation Coefficient (Injection Volume vs. Peak Area) ≥ 0.998[5]
Within-day Preservation of Activity > 95%[5]

Protocol 2: Direct Quantitative Analysis of this compound

This protocol details a stability-indicating reversed-phase HPLC (RP-HPLC) method for the direct quantification of this compound in bulk drug or pharmaceutical formulations.[7][8][9]

Experimental Workflow

Quantitative_Analysis_Workflow A Prepare Standard and Sample Solutions B Set Up HPLC System A->B C Inject Solutions B->C D Acquire Chromatograms C->D E Integrate this compound Peak D->E F Calculate Concentration E->F

Caption: Workflow for the direct quantitative analysis of this compound.

Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution (e.g., 200 µg/mL).[7][9]

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 20 - 180 µg/mL).[7][9]

  • Preparation of Sample Solutions:

    • For bulk drug, accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • For pharmaceutical formulations, weigh and powder a sufficient number of units. Dissolve an amount of powder equivalent to a target concentration of this compound in the mobile phase. Sonicate and filter the solution before injection.

HPLC Conditions for this compound Quantification
ParameterValue
Column YMC Pack Pro C18 (150mm x 4.6mm, 3µm) or equivalent[7]
Mobile Phase 0.1% Formic Acid : Methanol (50:50, v/v)[7][8]
Flow Rate 0.5 mL/min[7][8]
Column Temperature 30°C[7][8]
Detection PDA Detector at 283 nm[7][8]
Injection Volume 20 µL[7][8]
Method Validation Parameters (as per ICH Guidelines)

The following table summarizes typical validation parameters for an HPLC method for this compound quantification.

ParameterSpecificationTypical Value
Specificity No interference from placebo or degradation products.Method is stability-indicating.[8]
Linearity
   Range20 - 180 µg/mL[7]
   Correlation Coefficient (r²)≥ 0.997[7][8]> 0.997[7][8]
Accuracy (% Recovery) 98.0% - 102.0%Within acceptable limits.
Precision (% RSD)
   Repeatability (Intra-day)≤ 2.0%
   Intermediate Precision (Inter-day)≤ 2.0%
Limit of Detection (LOD) Reportable value
Limit of Quantification (LOQ) Reportable value
Robustness No significant change in results with small variations in method parameters.Method is robust.

Conclusion

The presented HPLC methods provide robust and reliable approaches for the activity assay and quantitative analysis of this compound. The indirect assay is suitable for determining the inhibitory potency of this compound against aldose reductase, which is essential for pharmacological studies. The direct RP-HPLC method is ideal for quality control, stability studies, and formulation analysis. Proper validation of these methods according to ICH guidelines is crucial to ensure accurate and reproducible results in research and drug development.[10][11]

References

Unraveling the Transcriptomic Impact of Fidarestat: Application Notes and Protocols for Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing the impact of Fidarestat, a potent aldose reductase inhibitor, on gene expression. The following protocols and methodologies are designed to enable researchers to elucidate the molecular mechanisms underlying this compound's therapeutic effects and to identify potential biomarkers of its activity.

Introduction to this compound and its Mechanism of Action

This compound is an inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1] Under hyperglycemic conditions, this pathway becomes hyperactive, leading to the accumulation of sorbitol and fructose in tissues. This accumulation contributes to osmotic stress, oxidative stress, and nitrosative stress, which are implicated in the pathogenesis of diabetic complications such as neuropathy.[2][3][4] By inhibiting aldose reductase, this compound mitigates these detrimental effects.[5][6] Understanding the broader impact of this compound on gene expression is crucial for a comprehensive understanding of its therapeutic potential and for the development of novel treatment strategies.

Key Signaling Pathways Affected by this compound

The primary molecular target of this compound is aldose reductase. Its inhibition directly impacts the polyol pathway and has downstream consequences on several interconnected signaling cascades. The following diagram illustrates the central role of aldose reductase and the pathways influenced by its inhibition.

cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Downstream Effects Glucose High Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol AldoseReductase->Sorbitol NADPH -> NADP+ PKC PKC Activation AldoseReductase->PKC SDH Sorbitol Dehydrogenase Sorbitol->SDH OxidativeStress Oxidative/Nitrosative Stress Sorbitol->OxidativeStress Fructose Fructose SDH->Fructose NAD+ -> NADH AGEs AGE Formation Fructose->AGEs Apoptosis Apoptosis OxidativeStress->Apoptosis This compound This compound This compound->AldoseReductase

This compound inhibits aldose reductase in the polyol pathway.

Experimental Workflow for Analyzing this compound's Impact on Gene Expression

A multi-step approach is recommended to comprehensively analyze the effects of this compound on gene expression. This workflow begins with global transcriptomic profiling, followed by validation of key findings and functional analysis.

cluster_0 Phase 1: Global Gene Expression Profiling cluster_1 Phase 2: Validation of Key Gene Expression Changes cluster_2 Phase 3: Functional Analysis CellCulture Cell Culture/ Animal Model Treatment with this compound RNA_Extraction RNA Extraction CellCulture->RNA_Extraction Microarray_RNASeq Microarray or RNA-Sequencing RNA_Extraction->Microarray_RNASeq Data_Analysis Bioinformatic Analysis (DEGs, Pathway Analysis) Microarray_RNASeq->Data_Analysis qPCR Quantitative Real-Time PCR (qPCR) Data_Analysis->qPCR WesternBlot Western Blotting Data_Analysis->WesternBlot FunctionalAssays Functional Assays (e.g., Oxidative Stress, Apoptosis) qPCR->FunctionalAssays WesternBlot->FunctionalAssays

Workflow for gene expression analysis of this compound's effects.

Application Notes and Protocols

Protocol 1: Global Gene Expression Analysis using Microarray

Objective: To identify genome-wide changes in gene expression in response to this compound treatment.

Materials:

  • Cell line of interest (e.g., human retinal pigment epithelial cells, ARPE-19)

  • Cell culture medium and supplements

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNA quality assessment tool (e.g., Agilent Bioanalyzer)

  • Microarray platform and associated reagents (e.g., Affymetrix GeneChip)

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with this compound at a predetermined concentration (e.g., 10 µM) and a vehicle control for a specified duration (e.g., 24 hours). Include at least three biological replicates per condition.

  • RNA Extraction and Quality Control:

    • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity. Ensure a RIN (RNA Integrity Number) value > 8.0.

  • Microarray Hybridization and Scanning:

    • Perform cDNA synthesis, labeling, and hybridization to the microarray chip following the manufacturer's protocol.

    • Wash and scan the microarray slides.

  • Data Analysis:

    • Perform background correction, normalization, and summarization of the raw microarray data.

    • Identify differentially expressed genes (DEGs) between this compound-treated and vehicle-treated samples using appropriate statistical tests (e.g., t-test or ANOVA) with a defined cutoff (e.g., fold change > 1.5 and p-value < 0.05).

    • Perform pathway and gene ontology (GO) analysis on the list of DEGs to identify enriched biological processes and signaling pathways.

Data Presentation:

Gene SymbolFold Change (this compound vs. Vehicle)p-valueRegulation
NFE2L2 (Nrf2)2.10.005Upregulated
HMOX13.50.001Upregulated
GCLC2.80.003Upregulated
TGFB1-1.80.012Downregulated
BAX-2.20.008Downregulated
BCL21.90.015Upregulated

Table 1: Example of differentially expressed genes identified by microarray analysis. Data is hypothetical.

Protocol 2: High-Throughput Gene Expression Profiling using RNA-Sequencing (RNA-Seq)

Objective: To obtain a comprehensive and quantitative profile of the transcriptome in response to this compound.

Materials:

  • Same as Protocol 1, with the addition of:

  • RNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)

  • Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)

Methodology:

  • Cell Culture, Treatment, and RNA Extraction: Follow steps 1 and 2 from Protocol 1.

  • Library Preparation and Sequencing:

    • Prepare RNA-Seq libraries from the extracted RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

    • Sequence the prepared libraries on an NGS platform.

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Identify DEGs using specialized software packages (e.g., DESeq2 or edgeR).

    • Conduct pathway and GO analysis on the DEGs.

Data Presentation:

Gene SymbolLog2 Fold Change (this compound vs. Vehicle)Adjusted p-valueRegulation
NQO12.51.2e-5Upregulated
GSS2.13.4e-4Upregulated
SOD21.85.6e-4Upregulated
VEGFA-1.58.9e-3Downregulated
CASP3-2.02.1e-4Downregulated
NFKB1-1.77.3e-3Downregulated

Table 2: Example of differentially expressed genes identified by RNA-Seq. Data is hypothetical.

Protocol 3: Validation of Gene Expression Changes by Quantitative Real-Time PCR (qPCR)

Objective: To validate the expression changes of selected genes identified from microarray or RNA-Seq analysis.

Materials:

  • cDNA synthesized from the same RNA samples used for global profiling

  • Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)

  • qPCR master mix (e.g., SYBR Green)

  • Real-time PCR instrument

Methodology:

  • Primer Design and Validation: Design or obtain validated primers for the genes of interest.

  • qPCR Reaction Setup:

    • Prepare a reaction mixture containing cDNA, primers, and qPCR master mix.

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to a reference gene.

Data Presentation:

Gene SymbolRelative Expression (Fold Change vs. Vehicle)Standard Deviation
NFE2L22.30.25
HMOX13.80.41
TGFB10.550.08
BAX0.480.06

Table 3: Example of qPCR validation of gene expression changes. Data is hypothetical.

Protocol 4: Analysis of Protein Expression by Western Blotting

Objective: To determine if the changes in mRNA expression translate to changes in protein levels.

Materials:

  • Protein lysates from cells treated with this compound and vehicle control

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against target proteins and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Methodology:

  • Protein Extraction and Quantification:

    • Lyse treated cells and quantify protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with primary antibodies.

    • Wash and incubate with secondary antibodies.

  • Detection and Analysis:

    • Detect the chemiluminescent signal and quantify band intensities.

    • Normalize the target protein band intensity to the loading control.

Data Presentation:

ProteinRelative Protein Level (vs. Vehicle)Standard Deviation
Nrf22.00.21
HO-13.20.35
TGF-β10.60.09
Bax0.50.07

Table 4: Example of Western blot analysis of protein expression. Data is hypothetical.

Data Analysis Pipeline

The analysis of high-throughput gene expression data requires a structured bioinformatic pipeline to extract meaningful biological insights.

cluster_0 Input Data cluster_1 Data Preprocessing cluster_2 Differential Expression Analysis cluster_3 Downstream Analysis RawData Raw Microarray/RNA-Seq Data QC Quality Control RawData->QC Normalization Normalization QC->Normalization Alignment Alignment (RNA-Seq) Normalization->Alignment DEG_Analysis Identification of DEGs Normalization->DEG_Analysis Alignment->DEG_Analysis PathwayAnalysis Pathway & GO Analysis DEG_Analysis->PathwayAnalysis NetworkAnalysis Gene Regulatory Network Analysis DEG_Analysis->NetworkAnalysis BiomarkerID Biomarker Identification PathwayAnalysis->BiomarkerID NetworkAnalysis->BiomarkerID

Bioinformatic pipeline for gene expression data analysis.

By following these detailed application notes and protocols, researchers can effectively investigate the impact of this compound on gene expression, leading to a deeper understanding of its molecular mechanisms and the identification of novel therapeutic targets and biomarkers.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Fidarestat Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of fidarestat in in vivo studies.

This compound Solubility Data

This compound is a poorly water-soluble compound, which presents a significant hurdle for achieving adequate oral bioavailability in preclinical and clinical studies. The following table summarizes the reported solubility of this compound in various solvents and solvent systems.

Solvent/SystemConcentrationObservations
WaterVery lowPractically insoluble.
Dimethyl Sulfoxide (DMSO)HighReadily soluble.
10% DMSO in 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mLClear solution.
10% DMSO in 90% corn oil≥ 2.08 mg/mLClear solution.
Polyethylene Glycol 400 (PEG 400)ModerateCan be used as a co-solvent to improve aqueous solubility.[1]
EthanolLow to ModerateCan be used as a co-solvent.

Troubleshooting Guide

This section addresses common problems encountered during the formulation and administration of this compound for in vivo experiments.

Q1: My this compound solution is precipitating out of the dosing vehicle. What can I do?

A1: Precipitation of this compound from a dosing vehicle is a common issue due to its low aqueous solubility. Here are several strategies to troubleshoot this problem:

  • Increase the concentration of the co-solvent: If you are using a co-solvent system (e.g., DMSO, PEG 400, ethanol), gradually increasing the proportion of the organic solvent can help maintain this compound in solution. However, be mindful of the potential toxicity of the co-solvent at higher concentrations.

  • Utilize a cyclodextrin-based formulation: Cyclodextrins can form inclusion complexes with poorly soluble drugs like this compound, significantly enhancing their aqueous solubility and stability.[2][3]

  • Develop a Self-Emulsifying Drug Delivery System (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid. This can improve the solubility and absorption of lipophilic drugs.[4][5]

  • Reduce the particle size: Decreasing the particle size of the this compound powder through techniques like micronization increases the surface area available for dissolution, which can improve the dissolution rate.[6][7]

  • pH adjustment: Although less common for neutral compounds, exploring the pH-solubility profile of this compound might reveal opportunities for enhancement in buffered solutions.

Q2: I am observing low and variable oral bioavailability of this compound in my animal studies. How can I improve it?

A2: Low and variable oral bioavailability is often a direct consequence of poor solubility and dissolution rate in the gastrointestinal tract. To enhance bioavailability, consider the following approaches:

  • Formulation Strategies: The strategies mentioned for preventing precipitation (co-solvents, cyclodextrins, SEDDS, and micronization) are all effective methods for improving oral bioavailability. By increasing the concentration of dissolved this compound at the site of absorption, you can drive greater uptake.

  • Lipid-Based Formulations: Formulations containing lipids can enhance the oral absorption of lipophilic drugs by promoting lymphatic transport, thereby bypassing first-pass metabolism in the liver.[8]

  • Ensure Proper Dosing Technique: For oral gavage studies, ensure the dosing needle is correctly placed to deliver the full dose to the stomach and minimize variability between animals.[9]

Q3: My this compound formulation is not stable and shows signs of degradation. What are the best practices for storage?

  • Prepare Fresh Solutions: It is highly recommended to prepare this compound dosing solutions fresh before each experiment to minimize the risk of degradation or precipitation over time.

  • Protect from Light and Air: Store stock solutions and formulations in amber vials to protect them from light-induced degradation. Purging the headspace of the vial with an inert gas like nitrogen or argon can prevent oxidative degradation.

  • Refrigeration: Storing solutions at 2-8°C can slow down chemical degradation processes. However, be cautious as lower temperatures can sometimes decrease the solubility of a compound in certain solvent systems, leading to precipitation. Always visually inspect refrigerated solutions for any signs of precipitation before use and allow them to equilibrate to room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the enzyme aldose reductase.[10][11] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through the polyol pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. By inhibiting aldose reductase, this compound reduces the accumulation of sorbitol, thereby mitigating cellular stress and downstream pathological effects.[12][13]

Q2: What are some recommended starting formulations for in vivo oral gavage studies in rodents?

A2: A common starting point for oral gavage studies with poorly soluble compounds is a suspension in an aqueous vehicle containing a suspending agent. A simple formulation could be a suspension of micronized this compound in 0.5% carboxymethylcellulose (CMC) in water.

For solubilized formulations, a co-solvent system is often employed. A frequently used vehicle for preclinical studies is a mixture of DMSO, PEG 400, and saline. A typical ratio could be 10% DMSO, 40% PEG 400, and 50% saline. The final concentrations should be optimized based on the required dose and the solubility of this compound in this mixture, while keeping the concentration of DMSO as low as possible to minimize potential toxicity.[14][15]

Q3: How can I prepare a this compound formulation using cyclodextrins?

A3: To prepare a cyclodextrin-based formulation, you can use a kneading or co-precipitation method.[2]

  • Kneading Method:

    • Make a paste of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) with a small amount of water.

    • Gradually add the this compound powder to the paste and knead for a specified time (e.g., 30-60 minutes).

    • Dry the resulting mixture and pass it through a sieve to obtain a uniform powder. This powder can then be suspended in an aqueous vehicle for administration.

Q4: What is a simple protocol for preparing a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?

A4: A basic SEDDS formulation can be prepared by mixing an oil, a surfactant, and a co-solvent.

  • Component Selection:

    • Oil: Select a pharmaceutically acceptable oil (e.g., Capryol 90).

    • Surfactant: Choose a surfactant with a high HLB value (>12), such as Tween 80.[4][5]

    • Co-solvent: A co-solvent like Transcutol P can be used to improve drug solubility in the lipid phase.

  • Formulation Preparation:

    • Dissolve the required amount of this compound in the oil and co-solvent mixture with gentle heating and stirring.

    • Add the surfactant to the mixture and stir until a clear, isotropic solution is formed.

  • Evaluation:

    • The self-emulsification properties can be assessed by adding a small amount of the SEDDS formulation to water and observing the formation of a fine emulsion.

Experimental Protocols & Visualizations

Aldose Reductase Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the aldose reductase enzyme in the polyol pathway. The following diagram illustrates this pathway and the point of intervention by this compound.

AldoseReductasePathway Glucose Glucose AldoseReductase Aldose Reductase (ALR2) Glucose->AldoseReductase Sorbitol Sorbitol SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase CellularStress Cellular Stress (Osmotic, Oxidative) Sorbitol->CellularStress Fructose Fructose Fructose->CellularStress AldoseReductase->Sorbitol NADP NADP+ AldoseReductase->NADP SorbitolDehydrogenase->Fructose NADH NADH SorbitolDehydrogenase->NADH NADPH NADPH NADPH->AldoseReductase NAD NAD+ NAD->SorbitolDehydrogenase DiabeticComplications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) CellularStress->DiabeticComplications This compound This compound This compound->AldoseReductase

Caption: Aldose Reductase pathway and inhibition by this compound.

Experimental Workflow for Improving this compound Solubility

The following diagram outlines a logical workflow for selecting an appropriate strategy to enhance the solubility of this compound for in vivo studies.

SolubilityWorkflow Start Start: Poorly Soluble This compound Screening Initial Solubility Screening (Aqueous buffers, Co-solvents) Start->Screening SufficientSolubility Is Solubility Sufficient for Required Dose? Screening->SufficientSolubility CoSolvent Optimize Co-solvent Formulation SufficientSolubility->CoSolvent Yes AdvancedFormulation Explore Advanced Formulation Strategies SufficientSolubility->AdvancedFormulation No Proceed Proceed to In Vivo Study CoSolvent->Proceed Micronization Particle Size Reduction (Micronization) AdvancedFormulation->Micronization Cyclodextrin Cyclodextrin Complexation AdvancedFormulation->Cyclodextrin SEDDS Lipid-Based Formulation (SEDDS) AdvancedFormulation->SEDDS Evaluate Evaluate Stability and In Vitro Dissolution Micronization->Evaluate Cyclodextrin->Evaluate SEDDS->Evaluate Evaluate->Proceed

References

Identifying and minimizing Fidarestat off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fidarestat. The content is designed to help identify and minimize potential off-target effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of aldose reductase (AR), also known as aldo-keto reductase family 1 member B1 (AKR1B1).[1] Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[2][3] Under hyperglycemic conditions, the increased flux through the polyol pathway is implicated in the pathogenesis of diabetic complications.[4]

Q2: Are there any known off-target effects of this compound?

Yes, one of the primary known off-target interactions of this compound is with Aldo-Keto Reductase Family 1 Member B10 (AKR1B10). Due to the high structural similarity between AKR1B1 and AKR1B10, this compound is not highly selective and can inhibit both enzymes.[1] Additionally, some studies suggest that this compound may have effects on cancer cell lines, including sensitizing them to chemotherapy and affecting their migration and invasion, which may be independent of its aldose reductase inhibitory activity.

Q3: What are the potential consequences of this compound's off-target effects in my experiments?

Off-target effects can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of aldose reductase. For example, if your research involves pathways where AKR1B10 is active, such as certain cancer-related signaling cascades, the effects of this compound on this protein could confound your results.[5][6]

Q4: How can I minimize this compound's off-target effects in my experimental design?

To minimize off-target effects, consider the following strategies:

  • Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations are more likely to engage off-target proteins.

  • Employ orthogonal controls: Use a structurally different aldose reductase inhibitor to see if it replicates the observed phenotype. This can help confirm that the effect is due to on-target inhibition.

  • Utilize genetic approaches: Employ techniques like CRISPR-Cas9 to knock out the intended target (aldose reductase). If the phenotype persists after treatment with this compound in the knockout cells, it is likely due to an off-target effect.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed After this compound Treatment

You observe a cellular phenotype that is not readily explained by the inhibition of the polyol pathway.

Troubleshooting Workflow:

A Unexpected Phenotype Observed C Perform Dose-Response Experiment A->C B Is the phenotype dose-dependent? D Yes B->D E No B->E C->B G Validate On-Target Engagement D->G F Consider non-specific toxicity or experimental artifact E->F H Perform Cellular Thermal Shift Assay (CETSA) G->H I Target Engaged H->I J Target Not Engaged H->J K Investigate Off-Target Effects I->K J->F L Perform Target Knockout (e.g., CRISPR-Cas9) K->L M Phenotype Persists L->M N Phenotype Abolished L->N O Conclude Off-Target Effect M->O P Conclude On-Target Effect N->P

Caption: Troubleshooting workflow for an unexpected phenotype.

Explanation:

  • Dose-Response: First, confirm that the observed effect is dependent on the concentration of this compound. A lack of a clear dose-response may suggest cytotoxicity or an experimental artifact.

  • On-Target Engagement: Use a biophysical assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target, aldose reductase, in your cellular model.

  • Target Validation: The most definitive way to distinguish on-target from off-target effects is to use a genetic approach. Knocking out the gene for aldose reductase (AKR1B1) should abolish the on-target effects of this compound. If the phenotype remains, it is strongly indicative of an off-target mechanism.

Issue 2: Inconsistent Results Between Experiments

You are observing high variability in your results when using this compound.

Troubleshooting Steps:

  • Compound Integrity: Ensure the stability and purity of your this compound stock. Prepare fresh solutions and store them properly, protected from light and at a low temperature (e.g., -20°C or -80°C for long-term storage).

  • Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and growth conditions, as these can all influence cellular responses to inhibitors.

  • Assay Parameters: Standardize all assay parameters, including incubation times, reagent concentrations, and detection methods.

Data Presentation

Table 1: Known and Predicted Off-Targets of this compound
Target ClassProtein TargetKnown/PredictedPotential Implication
Aldo-Keto ReductaseAKR1B10KnownThis compound is not selective for aldose reductase over the highly similar AKR1B10. This can impact studies on cancer, where AKR1B10 is often upregulated.[5][6]
KinaseMultiplePredictedComputational predictions suggest potential interactions with various kinases. This could lead to unexpected effects on signaling pathways regulating cell growth, differentiation, and survival.
GPCRMultiplePredictedPotential interactions with G-protein coupled receptors could affect a wide range of physiological processes.
Ion ChannelMultiplePredictedInteractions with ion channels could lead to unintended effects on cellular excitability and signaling.

Disclaimer: Predicted off-targets are based on computational models and require experimental validation.

Table 2: this compound Inhibitory Activity
TargetIC50Reference
Aldose Reductase (AKR1B1)26 nM[1]
AKR1B1033 µM[1]
V301L AKR1B101.8 µM[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the binding of this compound to its intracellular target, aldose reductase.

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at the desired concentration (e.g., 10x the IC50) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Harvest cells and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Separation of Soluble Fraction: Centrifuge the heated lysates to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins.

  • Protein Analysis: Analyze the amount of soluble aldose reductase in each sample by Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve for the this compound-treated samples compared to the control indicates target engagement.

CETSA Workflow Diagram:

A Treat Cells with This compound or Vehicle B Lyse Cells A->B C Heat Lysate at Temperature Gradient B->C D Centrifuge to Pellet Aggregated Proteins C->D E Collect Supernatant (Soluble Proteins) D->E F Analyze Soluble Aldose Reductase (e.g., Western Blot) E->F G Plot Melting Curves and Compare Shifts F->G

Caption: General workflow for a CETSA experiment.

Protocol 2: Kinase Inhibitor Profiling

Objective: To screen this compound against a panel of kinases to identify potential off-target interactions.

Methodology:

  • Assay Setup: Use a commercially available kinase profiling service or an in-house assay platform. These assays typically use a purified kinase, a substrate, and ATP.

  • Compound Incubation: Incubate the kinase with its substrate and this compound at a set concentration (e.g., 1 µM or 10 µM).

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Detection: After a set incubation time, measure the amount of phosphorylated substrate. Various detection methods are available, including radiometric, fluorescence, and luminescence-based assays.

  • Data Analysis: Calculate the percentage of inhibition for each kinase. Hits are typically defined as kinases with inhibition above a certain threshold (e.g., >50% inhibition).

Protocol 3: CRISPR-Cas9 Mediated Gene Knockout for Target Validation

Objective: To create a cell line lacking aldose reductase (AKR1B1) to differentiate on-target from off-target effects of this compound.

Methodology:

  • gRNA Design: Design and synthesize guide RNAs (gRNAs) that target a critical exon of the AKR1B1 gene.

  • Vector Construction: Clone the gRNAs into a vector that also expresses the Cas9 nuclease and a selection marker (e.g., puromycin resistance or a fluorescent protein).

  • Transfection: Transfect the target cells with the CRISPR-Cas9 plasmid.

  • Selection: Select for transfected cells using the appropriate method (e.g., puromycin selection or fluorescence-activated cell sorting).

  • Clonal Isolation: Isolate single-cell clones to generate a homogenous knockout cell line.

  • Validation: Validate the knockout at the genomic level (e.g., by sequencing the target locus) and at the protein level (e.g., by Western blot) to confirm the absence of aldose reductase.

  • Phenotypic Analysis: Treat the validated knockout cell line and the parental cell line with this compound and assess the phenotype of interest.

Target Validation Logic Diagram:

A Treat Parental Cells with this compound B Observe Phenotype A->B C Create AKR1B1 Knockout Cell Line D Treat Knockout Cells with this compound C->D E Phenotype Persists? D->E F Yes E->F G No E->G H Off-Target Effect F->H I On-Target Effect G->I

Caption: Logic for using CRISPR-Cas9 to validate on-target effects.

Signaling Pathways

Aldose Reductase (On-Target) and AKR1B10 (Off-Target) Signaling

This compound's primary target, aldose reductase (AKR1B1), is the first enzyme in the polyol pathway. Its off-target, AKR1B10, is also an aldo-keto reductase with overlapping substrate specificity. While both are involved in reducing aldehydes, their downstream signaling implications can differ, particularly in the context of cancer where AKR1B10 is often overexpressed and has been linked to pathways like PI3K/AKT/NF-κB.[5]

cluster_0 Polyol Pathway (On-Target) cluster_1 AKR1B10 Signaling (Off-Target) Glucose Glucose AR Aldose Reductase (AKR1B1) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AR->Sorbitol SDH->Fructose Fidarestat_AR This compound Fidarestat_AR->AR AKR1B10 AKR1B10 PI3K_AKT PI3K/AKT Pathway AKR1B10->PI3K_AKT NFkB NF-κB Pathway PI3K_AKT->NFkB Cell_Proliferation Cell Proliferation & Migration NFkB->Cell_Proliferation Fidarestat_AKR1B10 This compound Fidarestat_AKR1B10->AKR1B10

Caption: On-target and potential off-target signaling of this compound.

References

Technical Support Center: Overcoming Fidarestat Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Fidarestat in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time. What are the primary causes of this instability?

A1: this compound is known to be unstable in aqueous solutions, primarily due to hydrolysis and oxidation. Forced degradation studies have shown that this compound degrades significantly under hydrolytic conditions (acidic, basic, and neutral) and in the presence of oxidizing agents.[1][2][3] It is relatively stable under photolytic (light) and thermal (heat) stress when in solid form.[1][2]

Q2: I am observing precipitate formation in my aqueous this compound solution. What could be the reason?

A2: Precipitation can occur for two main reasons:

  • Degradation: The degradation products of this compound may have lower solubility in your aqueous medium compared to the parent compound, leading to their precipitation over time.

  • Poor Solubility: this compound itself has low aqueous solubility. If the concentration of your solution exceeds its solubility limit in the chosen aqueous buffer, precipitation will occur. This is a common issue when diluting a concentrated stock solution of a poorly water-soluble compound (often in an organic solvent like DMSO) into an aqueous buffer.

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, consider the following strategies:

  • pH Control: The stability of this compound is pH-dependent. Although specific kinetic data is limited, it is generally advisable to work at a pH where hydrolytic degradation is minimized. Based on forced degradation studies, extreme pH conditions (both acidic and basic) should be avoided.[1][2] Buffering your aqueous solution to a neutral or slightly acidic pH may improve stability.

  • Use of Antioxidants: Since this compound is susceptible to oxidation, the addition of antioxidants to your formulation could be beneficial. Common antioxidants used in pharmaceutical formulations include ascorbic acid, butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT).

  • Temperature Control: Whenever possible, prepare and store this compound solutions at reduced temperatures (e.g., 2-8 °C) to slow down the rate of degradation.

  • Prepare Fresh Solutions: Due to its instability, it is highly recommended to prepare this compound solutions fresh before each experiment.

Q4: Are there any formulation strategies to enhance the stability and solubility of this compound in aqueous solutions?

A4: While specific studies on this compound are limited, several general formulation strategies can be employed to enhance the stability and solubility of poorly soluble and unstable drugs:

  • Use of Co-solvents: Incorporating a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, polyethylene glycol) can increase the solubility of this compound. However, the concentration of the co-solvent must be carefully optimized to avoid potential toxicity in biological assays.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with increased aqueous solubility and stability. This is a widely used technique for ophthalmic formulations to improve drug delivery and stability.

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. Amorphous solid dispersions can significantly improve the dissolution rate and apparent solubility of a drug.

Q5: How can I monitor the stability of my this compound solution and detect degradation products?

A5: Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for monitoring the concentration of this compound and detecting the formation of degradation products.[1][2][3] These methods can separate the parent drug from its degradants, allowing for accurate quantification of both.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Concentration in Solution
Possible Cause Troubleshooting Steps
Hydrolytic Degradation 1. Adjust pH: Prepare solutions in a buffered system (pH 4-7) and evaluate stability at different pH values to find the optimal range. Avoid highly acidic or alkaline conditions. 2. Control Temperature: Prepare and store solutions at refrigerated temperatures (2-8°C).
Oxidative Degradation 1. Use Antioxidants: Add a suitable antioxidant (e.g., ascorbic acid, BHA) to the formulation. The choice and concentration of the antioxidant should be optimized. 2. Deoxygenate Solvent: Purge the aqueous solvent with an inert gas (e.g., nitrogen, argon) to remove dissolved oxygen before preparing the solution.
Incorrect Concentration Measurement 1. Method Validation: Ensure your analytical method is validated for stability-indicating properties. 2. Standard Stability: Verify the stability of your this compound analytical standard under the same storage conditions.
Issue 2: Unexpected Peaks in Chromatogram
Possible Cause Troubleshooting Steps
Formation of Degradation Products 1. Peak Identification: Compare the retention times of the unknown peaks with published data on this compound degradation products.[1] 2. Mass Spectrometry: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks for identification.
Contamination 1. Solvent Blank: Inject a solvent blank to rule out contamination from the solvent or analytical system. 2. Excipient Blank: If using excipients, inject a blank solution containing only the excipients to check for interfering peaks.

Quantitative Data on this compound Degradation

Table 1: Summary of this compound Forced Degradation Studies

Stress ConditionReagents and ConditionsObserved Degradation (%)Reference
Acid Hydrolysis 1N HCl, 60°C, 30 min10.31[2]
Alkaline Hydrolysis 0.1N NaOH, Room Temp, 1 hr50[4]
1N NaOH, 60°C, 30 min64.09[2]
Neutral Hydrolysis Water, 70°C, 12-24 hrSignificant[1]
Oxidative Degradation 3% H₂O₂, Room Temp, 6 hr0.51[2]
30% H₂O₂, Room Temp, 24 hrSignificant[1]
Thermal Degradation 100°C, 2 days (solid)0.67[2]
Photolytic Degradation Daylight/UV light (solid & solution)Stable[1]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol is based on the method described by Talluri et al. (2015).[1]

  • Chromatographic System:

    • Column: Grace C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Gradient elution with:

      • A: 10 mM Ammonium acetate buffer (pH 4.0)

      • B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 283 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • For stability studies, dilute the stock solution with the desired aqueous buffer to the final concentration.

    • Store the samples under the desired stress conditions (e.g., different pH, temperature, presence of oxidizing agents).

    • At specified time points, withdraw an aliquot of the sample, dilute if necessary with the mobile phase, and inject it into the HPLC system.

  • Data Analysis:

    • Monitor the peak area of this compound over time to determine the extent of degradation.

    • Identify and quantify degradation products based on their peak areas.

Protocol 2: Stability-Indicating RP-UPLC Method for this compound

This protocol is based on the method described by Sakariya et al. (2022).[2][3]

  • Chromatographic System:

    • Column: YMC pack Pro C18 (150 mm x 4.6 mm, 3 µm)

    • Mobile Phase: Isocratic elution with 0.1% Formic acid and Methanol (50:50, v/v)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 283 nm

    • Injection Volume: 20 µL

  • Sample Preparation and Data Analysis: Follow the same procedure as described in Protocol 1.

Visualizations

Fidarestat_Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation (Acidic, Basic, Neutral) cluster_oxidation Oxidative Degradation This compound This compound (m/z 280) DP3 DP3 (m/z 281) This compound->DP3 Hydrolysis DP4 DP4 (m/z 281) This compound->DP4 Hydrolysis DP5 DP5 (m/z 280) This compound->DP5 Hydrolysis DP1 DP1 (m/z 298) This compound->DP1 Oxidation DP2 DP2 (m/z 298) This compound->DP2 Oxidation

Caption: Proposed degradation pathway of this compound.

Stability_Testing_Workflow start Start: this compound Solution Preparation stress Apply Stress Conditions (pH, Temp, Oxidant) start->stress sampling Sample at Time Points (t=0, t=x, t=y, ...) stress->sampling analysis Analyze by Stability-Indicating UPLC/HPLC Method sampling->analysis data Quantify this compound and Degradation Products analysis->data kinetics Determine Degradation Kinetics (if applicable) data->kinetics end End: Stability Assessment kinetics->end

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Optimizing Fidarestat Dosage for Nerve Blood Flow Improvement in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Fidarestat in preclinical studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing experimental design and interpreting results related to nerve blood flow improvement in rat models of diabetic neuropathy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work to improve nerve blood flow?

This compound is a potent aldose reductase inhibitor. In hyperglycemic conditions, excess glucose is shunted into the polyol pathway, where aldose reductase converts it to sorbitol.[1] This accumulation of sorbitol is implicated in the pathogenesis of diabetic neuropathy through mechanisms such as osmotic stress, increased oxidative stress, and decreased nerve blood flow.[1] By inhibiting aldose reductase, this compound reduces the accumulation of sorbitol and fructose in nerve tissues, thereby mitigating these downstream effects and improving nerve health.[1][2][3]

Q2: What is the recommended dosage of this compound for improving nerve blood flow in streptozotocin-induced diabetic rats?

Studies have shown that this compound, when administered in the diet, can significantly improve nerve blood flow in diabetic rats.[2][3] Effective dosages have been reported at 1 mg/kg and 4 mg/kg body weight per day.[2][3] A dose of 0.5 mg/kg/day or more has shown significant effects on nervous dysfunctions.[4]

Q3: How long should the treatment with this compound be to observe significant effects on nerve blood flow?

In studies with streptozotocin-induced diabetic rats, a treatment duration of 10 weeks has been shown to yield significant improvements in nerve blood flow and other neuropathic endpoints.[2][3] Shorter-term studies of 2 weeks have also demonstrated positive effects on nerve function.[4]

Q4: What are the expected outcomes of successful this compound treatment on nerve parameters?

Successful treatment with this compound in diabetic rats is expected to result in:

  • Improved Nerve Blood Flow (NBF): A significant increase in sciatic nerve blood flow compared to untreated diabetic rats.[2][3]

  • Improved Nerve Conduction Velocity (NCV): Reversal of the slowing of both motor and sensory nerve conduction velocities.[4][5]

  • Reduced Polyol Pathway Intermediates: A significant decrease in the accumulation of sorbitol and fructose in the sciatic nerve.[2][3]

  • Reduced Oxidative Stress: Normalization of reduced glutathione (GSH) levels and a decrease in markers of oxidative damage like 8-hydroxy-2'-deoxyguanosine (8-OHdG) in dorsal root ganglion neurons.[2][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
No significant improvement in nerve blood flow observed. Inadequate Drug Dosage or Administration: The dosage of this compound may be too low, or the method of administration may not ensure consistent delivery.Dosage Verification: Ensure accurate calculation of the this compound concentration in the feed to achieve the target dosage (e.g., 1 mg/kg or 4 mg/kg).[2][3] Consider oral gavage for more precise dosing.[4]
Insufficient Treatment Duration: The treatment period may be too short to induce significant physiological changes.Extend Treatment Period: Consider extending the treatment duration to at least 10 weeks, as this has been shown to be effective.[2][3]
Severity of Diabetic Neuropathy: The diabetic model may have progressed to a stage where the damage is less reversible.Early Intervention: Initiate this compound treatment at an earlier stage of diabetes to prevent the progression of neuropathy.
High variability in nerve blood flow measurements. Inconsistent Measurement Technique: Variations in the surgical exposure of the sciatic nerve or the placement of the laser Doppler probe can lead to inconsistent readings.Standardize Protocol: Follow a standardized surgical and measurement protocol meticulously for all animals. Ensure the probe is placed on the same location of the sciatic nerve each time.
Animal Stress: Stress during the measurement procedure can influence blood flow.Acclimatization and Anesthesia: Ensure proper acclimatization of the animals to the experimental setup. Use a consistent and stable plane of anesthesia during measurements.
Unexpected adverse effects in treated animals. Drug Toxicity: Although generally well-tolerated at therapeutic doses, individual animal sensitivity can vary.Monitor Animal Health: Closely monitor the animals for any signs of distress, weight loss, or changes in behavior. If adverse effects are observed, consider reducing the dosage or consulting with a veterinarian.

Data Presentation

Table 1: Effect of this compound on Sciatic Nerve Blood Flow and Polyol Pathway Metabolites in Streptozotocin-Diabetic Rats

Group Dosage Treatment Duration Sciatic Nerve Blood Flow (% of Control) Sciatic Nerve Sorbitol (nmol/g) Sciatic Nerve Fructose (nmol/g)
Control-10 weeks100%~5~20
Diabetic (Untreated)-10 weeks~50%~100~150
Diabetic + this compound1 mg/kg/day10 weeksSignificantly ImprovedSignificantly ReducedSignificantly Reduced
Diabetic + this compound4 mg/kg/day10 weeksSignificantly ImprovedSignificantly ReducedSignificantly Reduced

Note: The values presented are approximate and intended for comparative purposes based on published literature. Actual results may vary.[2][3]

Table 2: Effect of this compound on Nerve Conduction Velocity in Streptozotocin-Diabetic Rats

Group Dosage Treatment Duration Motor Nerve Conduction Velocity (m/s) Sensory Nerve Conduction Velocity (m/s)
Control-10 weeks~55~60
Diabetic (Untreated)-10 weeks~40~45
Diabetic + this compound1 mg/kg/day10 weeksSignificantly ImprovedSignificantly Improved
Diabetic + this compound4 mg/kg/day10 weeksSignificantly ImprovedSignificantly Improved

Note: The values presented are approximate and intended for comparative purposes based on published literature. Actual results may vary.[4][5]

Experimental Protocols

1. Induction of Diabetes in Rats

  • Model: Streptozotocin (STZ)-induced diabetes is a common and well-established model for type 1 diabetes.

  • Procedure:

    • Fast male Sprague-Dawley rats overnight.

    • Administer a single intraperitoneal injection of STZ (typically 50-65 mg/kg) dissolved in a citrate buffer (pH 4.5).

    • Confirm diabetes 48-72 hours later by measuring blood glucose levels from a tail vein sample. Rats with blood glucose levels >250 mg/dL are considered diabetic.

    • Monitor animal health, including body weight and blood glucose, regularly throughout the study.

2. This compound Administration

  • Method: this compound can be mixed into the standard rat chow to provide a continuous daily dose.

  • Procedure:

    • Calculate the required concentration of this compound in the feed based on the average daily food intake and the body weight of the rats to achieve the target dosages (e.g., 1 mg/kg and 4 mg/kg).[2][3]

    • Prepare the medicated feed and provide it ad libitum to the treatment groups.

    • The control and untreated diabetic groups should receive the same standard chow without this compound.

3. Measurement of Sciatic Nerve Blood Flow

  • Technique: Laser Doppler flowmetry is a non-invasive method to measure microvascular blood flow.

  • Procedure:

    • Anesthetize the rat (e.g., with sodium pentobarbital).

    • Make a small incision in the thigh to expose the sciatic nerve.

    • Carefully separate the nerve from the surrounding connective tissue.

    • Place the laser Doppler probe directly on the surface of the sciatic nerve.

    • Record the nerve blood flow for a stable period.

    • Express the results as a percentage of the blood flow measured in the control group.

Visualizations

Signaling_Pathway cluster_Hyperglycemia Hyperglycemia cluster_Polyol Polyol Pathway cluster_Pathology Pathophysiology Glucose High Blood Glucose AR Aldose Reductase Glucose->AR Substrate Sorbitol Sorbitol AR->Sorbitol Conversion SD Sorbitol Dehydrogenase Sorbitol->SD Substrate OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SD->Fructose Conversion OxidativeStress Oxidative Stress Fructose->OxidativeStress ReducedNBF Reduced Nerve Blood Flow OsmoticStress->ReducedNBF OxidativeStress->ReducedNBF NerveDamage Nerve Damage ReducedNBF->NerveDamage This compound This compound This compound->AR Inhibition

Caption: Mechanism of this compound in the Polyol Pathway.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Measurement Endpoint Measurement cluster_Analysis Data Analysis Induction Induce Diabetes in Rats (Streptozotocin) Grouping Group Animals: - Control - Diabetic (Untreated) - Diabetic + this compound (1 mg/kg) - Diabetic + this compound (4 mg/kg) Induction->Grouping Admin Administer this compound in Diet for 10 Weeks Grouping->Admin NBF Measure Sciatic Nerve Blood Flow Admin->NBF NCV Measure Nerve Conduction Velocity Admin->NCV Biochem Biochemical Analysis: - Sorbitol - Fructose - Oxidative Stress Markers Admin->Biochem Stats Statistical Analysis and Comparison NBF->Stats NCV->Stats Biochem->Stats

Caption: Experimental Workflow for this compound Study.

References

Technical Support Center: Troubleshooting Fidarestat Variability in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the aldose reductase inhibitor, fidarestat. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and variability encountered during in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and specific inhibitor of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway.[1] Under normal glycemic conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[2] This accumulation can cause osmotic stress, deplete essential cofactors like NADPH, and increase oxidative stress, contributing to cellular damage implicated in diabetic complications.[2][3]

Q2: How should I prepare and store a this compound stock solution?

To ensure consistency and prevent degradation, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium remains low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Q3: What is a good starting concentration for this compound in my cell culture experiment?

A good starting point is to test a range of concentrations centered around its known IC50 value for aldose reductase, which is approximately 26 nM. A dose-response experiment with concentrations spanning several orders of magnitude (e.g., 10 nM, 100 nM, 1 µM, 10 µM) is recommended to determine the optimal concentration for your specific cell line and experimental conditions.[4] For example, a concentration of 1 µM has been shown to be effective in reducing intracellular sorbitol in IMS32 Schwann cells, while 10 µM was used in studies with retinal pericytes and endothelial cells.[5][6]

Q4: Can this compound have off-target effects?

While this compound is a specific inhibitor of aldose reductase (AKR1B1), it can also inhibit other related enzymes at higher concentrations, such as aldo-keto reductase family 1 member B10 (AKR1B10).[7] It is crucial to use the lowest effective concentration to minimize potential off-target effects. If unexpected results are observed, consider evaluating the expression of other AKR family members in your cell line and performing control experiments.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High variability in experimental results Inconsistent cell health, passage number, or confluency.Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and at a consistent confluency at the start of each experiment.
Inconsistent preparation of this compound solutions.Prepare a large batch of the stock solution and aliquot it to minimize variability between experiments. Always prepare fresh dilutions in pre-warmed media for each experiment.
Fluctuations in incubator conditions (temperature, CO2, humidity).Regularly calibrate and monitor your incubator to ensure a stable environment.
Pipetting errors, especially with serial dilutions.Use calibrated pipettes and proper pipetting techniques.
No or minimal effect of this compound observed Low or absent aldose reductase (AKR1B1) expression in the chosen cell line.Confirm AKR1B1) expression in your cell line using techniques like Western blotting or qPCR. Select a cell line known to have sufficient AR expression for your studies (e.g., HUVECs, ARPE-19, mesangial cells).
This compound concentration is too low.Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and endpoint.
The chosen biological endpoint is not sensitive to AR inhibition.Select a more direct and sensitive readout of AR activity, such as measuring intracellular sorbitol levels.
Poor cell permeability of this compound.Although not a widely reported issue, consider extending the incubation time to allow for sufficient cellular uptake.
Degradation of this compound in culture medium.Prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals.
Unexpected or off-target effects This compound concentration is too high.Use the lowest effective concentration determined from your dose-response experiments.
The cell line expresses other aldo-keto reductases that are inhibited by this compound.Investigate the expression profile of other AKR family members in your cell line. If possible, use a cell line with a more specific expression of AKR1B1.
This compound may have unknown off-target effects in your specific cell model.Consult the literature for any newly identified off-target effects. Consider using a structurally different aldose reductase inhibitor as a control to see if the effect is specific to this compound or a general consequence of AR inhibition.
Precipitation of this compound in culture medium Low solubility of this compound at the working concentration.Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. Prepare the final dilution in pre-warmed media and mix thoroughly. Consider using a lower concentration if precipitation persists.

Quantitative Data

The inhibitory effect of this compound on aldose reductase activity can be quantified by measuring the reduction in intracellular sorbitol levels under high glucose conditions. The following table summarizes available data from different cell types.

Cell TypeGlucose ConcentrationThis compound Concentration% Reduction in Intracellular SorbitolReference
IMS32 (Mouse Schwann Cells)30 mM1 µM~80%[5]
Human ErythrocytesDiabetic Patients1 mg/day (in vivo)Normalized to levels of healthy subjects[3][8]
Human Umbilical Vein Endothelial Cells (HUVECs)28 mMDose-dependent decrease observedDose-dependent[2]
Rat Retinal Pericytes and Endothelial Cells30 mM10 µMSignificantly counteracted high-glucose induced apoptosis and nitrotyrosine accumulation[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • In a sterile environment, accurately weigh the desired amount of this compound powder.

    • Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.

Protocol 2: Induction of Hyperglycemic Stress and this compound Treatment
  • Materials:

    • Cells of interest (e.g., HUVECs, ARPE-19, mesangial cells)

    • Complete cell culture medium

    • High-glucose medium (e.g., DMEM with 25-30 mM glucose)

    • Normal-glucose medium (e.g., DMEM with 5.5 mM glucose)

    • This compound stock solution (from Protocol 1)

    • Multi-well cell culture plates

  • Procedure:

    • Seed cells in multi-well plates at a density that will ensure they are 70-80% confluent at the time of treatment.

    • Allow cells to adhere and grow overnight in their standard growth medium.

    • The next day, aspirate the standard medium and replace it with either normal-glucose or high-glucose medium.

    • Prepare working solutions of this compound by diluting the stock solution in the appropriate culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Add the this compound working solutions or vehicle control to the cells in the high-glucose medium.

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

Protocol 3: Measurement of Intracellular Sorbitol
  • Principle: This assay quantifies the intracellular concentration of sorbitol, the direct product of aldose reductase activity. Commercial colorimetric assay kits are available for this purpose.

  • Procedure (Example using a commercial kit):

    • At the end of the treatment period, wash the cells with ice-cold PBS.

    • Lyse the cells according to the kit's instructions.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Use a portion of the supernatant for protein quantification (e.g., BCA assay) for normalization.

    • Perform the sorbitol assay on the remaining supernatant according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colored product.

    • Measure the absorbance at the specified wavelength using a microplate reader.

    • Calculate the sorbitol concentration based on a standard curve and normalize to the protein concentration of each sample.

Visualizations

Signaling Pathways and Experimental Workflows

Polyol_Pathway_and_Downstream_Effects cluster_0 Hyperglycemic Condition cluster_1 Polyol Pathway cluster_2 Cellular Stress High_Glucose High Intracellular Glucose Aldose_Reductase Aldose Reductase (AR / AKR1B1) High_Glucose->Aldose_Reductase Excess Glucose Sorbitol Sorbitol Aldose_Reductase->Sorbitol NADPH -> NADP+ NADPH_Depletion NADPH Depletion Aldose_Reductase->NADPH_Depletion Sorbitol_Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol_Dehydrogenase Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose Sorbitol_Dehydrogenase->Fructose NAD+ -> NADH Cellular_Damage Cellular Damage & Apoptosis Osmotic_Stress->Cellular_Damage Oxidative_Stress Increased Oxidative Stress (ROS Production) NADPH_Depletion->Oxidative_Stress Reduced Glutathione Regeneration ↓ PKC_Activation PKC Activation Oxidative_Stress->PKC_Activation Oxidative_Stress->Cellular_Damage NFkB_Activation NF-κB Activation PKC_Activation->NFkB_Activation NFkB_Activation->Cellular_Damage Pro-inflammatory Gene Expression This compound This compound This compound->Aldose_Reductase Inhibition

Caption: The Polyol Pathway and Downstream Cellular Stress Under Hyperglycemic Conditions.

Experimental_Workflow cluster_0 Phase 1: Experiment Setup cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Acquisition & Analysis Start Start Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Induce_Stress Induce Hyperglycemic Stress (High Glucose Medium) Seed_Cells->Induce_Stress Prepare_this compound Prepare this compound Working Solutions Induce_Stress->Prepare_this compound Treat_Cells Treat Cells with this compound (and Vehicle Control) Prepare_this compound->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Assess_Endpoint Assess Biological Endpoint (e.g., Sorbitol Assay, Viability, Oxidative Stress) Incubate->Assess_Endpoint Analyze_Data Analyze and Interpret Results Assess_Endpoint->Analyze_Data End End Analyze_Data->End

Caption: General Experimental Workflow for Investigating this compound Effects in Cell Culture.

Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Basics Check Basic Cell Culture Parameters (Health, Passage, Incubator) Start->Check_Basics Check_Reagents Verify this compound Stock and Working Solutions (Preparation, Storage) Check_Basics->Check_Reagents Basics OK Optimize Optimize Protocol and Repeat Experiment Check_Basics->Optimize Issue Found Check_Assay Evaluate Experimental Design (Concentration, Endpoint Sensitivity) Check_Reagents->Check_Assay Reagents OK Check_Reagents->Optimize Issue Found Check_Cell_Line Confirm Aldose Reductase Expression in Cell Line Check_Assay->Check_Cell_Line Assay OK Check_Assay->Optimize Issue Found Consider_Off_Target Investigate Potential Off-Target Effects Check_Cell_Line->Consider_Off_Target Expression OK Check_Cell_Line->Optimize Issue Found Consider_Off_Target->Optimize

Caption: Logical Flow for Troubleshooting this compound Experiments.

References

Technical Support Center: Fidarestat Experimental Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fidarestat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding and troubleshooting potential experimental artifacts when working with this potent aldose reductase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of aldose reductase (ALR2), the first and rate-limiting enzyme in the polyol pathway.[1] Under hyperglycemic conditions, ALR2 converts excess glucose to sorbitol, which can lead to osmotic stress and other downstream pathological effects implicated in diabetic complications.[1] By inhibiting ALR2, this compound aims to reduce the flux through the polyol pathway.

Q2: What are the known metabolites of this compound and are they active?

In vitro and in vivo studies have identified several phase I and phase II metabolites of this compound.[2] The main phase I metabolites include products of oxidative deamination, hydroxylation, and reductive defluorination.[2] One of the major metabolites, an oxidative deaminated form, has been shown to inhibit aldose reductase with an IC50 value of 0.44 μM.[2] The presence of active metabolites should be considered in experimental design, as they may contribute to the observed biological effects.

Q3: How selective is this compound for aldose reductase (ALR2) over aldehyde reductase (ALR1)?

This compound exhibits greater potency for ALR2 over ALR1.[3] However, like many aldose reductase inhibitors, achieving absolute selectivity can be challenging due to the structural similarity between the two enzymes.[4] Inhibition of ALR1, which is involved in the detoxification of various aldehydes, could be a source of off-target effects.[4]

Q4: I am observing precipitation of this compound when preparing my working solutions in aqueous media. What can I do?

This compound has poor aqueous solubility. To overcome this, it is typically dissolved in an organic solvent like DMSO to create a stock solution.[5] When diluting into aqueous buffers or cell culture media, precipitation can occur. To mitigate this:

  • Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay to avoid solvent-induced artifacts and cytotoxicity.[6]

  • Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions.

  • Incorporate solubilizing agents: For in vivo studies, co-solvents like PEG300 and surfactants like Tween-80 can be used.[5]

  • Gentle warming and sonication: Briefly warming the solution to 37°C and sonicating may help dissolve small amounts of precipitate.[5]

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound.

Issue 1: Inconsistent IC50 Values in Aldose Reductase Activity Assays

Possible Causes & Solutions

Cause Troubleshooting Steps
Poor this compound Solubility Ensure complete dissolution of the stock solution. Prepare fresh dilutions for each experiment. Consider using a small amount of co-solvent if compatible with the assay.[6]
This compound Instability This compound solutions can be unstable. Prepare fresh or use pre-packaged single-use aliquots.[3] Store stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month.[5]
Variable Enzyme Activity Use a consistent source and lot of aldose reductase. Ensure proper storage of the enzyme on ice. Run a positive control with a known inhibitor to validate enzyme activity.[6]
Substrate or Cofactor Degradation Prepare fresh NADPH and substrate (e.g., DL-glyceraldehyde) solutions for each experiment. Protect NADPH from light.[6]
Issue 2: Unexpected Cellular Effects in In Vitro Assays

Possible Causes & Solutions

Cause Troubleshooting Steps
Off-Target Effects (ALR1 Inhibition) Consider using cell lines with varying expression levels of ALR1 and ALR2 to dissect the specific effects. If possible, use siRNA to knockdown ALR1 expression.
Metabolite Activity Be aware that active metabolites of this compound may be formed by cells.[2] This could lead to a stronger or different biological effect than expected. If feasible, quantify this compound and its major metabolites in your cell lysates or media.
Interference with Assay Readout This compound, like other small molecules, has the potential to interfere with fluorescence- or absorbance-based assays.[7] Run appropriate controls, such as a cell-free assay with this compound, to check for direct interference with the detection method.
Cytotoxicity at High Concentrations Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound for your specific cell line.[8] Use concentrations below the toxic threshold for your experiments.
Issue 3: Difficulty in Quantifying Intracellular Sorbitol Levels

Possible Causes & Solutions

Cause Troubleshooting Steps
Inefficient Cell Lysis and Extraction Ensure complete cell lysis to release intracellular sorbitol. Protein precipitation followed by mixed-mode solid-phase extraction can be an effective method for sample cleanup before analysis.[9]
Low Sorbitol Accumulation Ensure that the cells are cultured in high-glucose media (e.g., 30-50 mM glucose) for a sufficient duration (e.g., 24-48 hours) to stimulate the polyol pathway.[10]
Analytical Method Sensitivity Use a sensitive and validated analytical method for sorbitol quantification, such as HPLC with refractive index detection (RID) or evaporative light scattering detection (ELSD), or LC-MS/MS.[9][11][12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM or higher).[13] Ultrasonic treatment may be necessary to fully dissolve the compound.[13]

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: In Vitro Aldose Reductase Activity Assay (Cell Lysate)

This protocol is adapted from commercially available kits and general procedures.[14]

  • Cell Culture and Lysis:

    • Culture cells expressing aldose reductase to 80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay Preparation:

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.0).

    • Prepare fresh solutions of NADPH and the substrate (e.g., DL-glyceraldehyde).

    • Prepare serial dilutions of this compound and a positive control inhibitor.

  • Assay Procedure (96-well plate format):

    • Add reaction buffer, cell lysate (containing the enzyme), and this compound (or vehicle control) to each well.

    • Pre-incubate the plate for 5-10 minutes at 37°C.

    • Initiate the reaction by adding the NADPH and substrate solution.

    • Immediately measure the decrease in absorbance at 340 nm in a kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance curve).

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Visualizations

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol ALR2 Fructose Fructose Sorbitol->Fructose SDH NADPH NADPH ALR2 Aldose Reductase (ALR2) NADPH->ALR2 NADP NADP+ NAD NAD+ SDH Sorbitol Dehydrogenase NAD->SDH NADH NADH ALR2->NADP SDH->NADH This compound This compound This compound->ALR2 Inhibition

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase (ALR2).

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Check_Stability Are you using fresh solutions? Check_Solubility->Check_Stability Yes Solution_Solubility Optimize solubilization protocol (e.g., co-solvents, sonication) Check_Solubility->Solution_Solubility No Check_Assay_Controls Are assay controls (positive/negative) behaving as expected? Check_Stability->Check_Assay_Controls Yes Solution_Stability Prepare fresh solutions; aliquot and store properly Check_Stability->Solution_Stability No Check_Off_Target Could there be off-target effects? Check_Assay_Controls->Check_Off_Target Yes Solution_Assay_Controls Validate enzyme, substrate, and cofactor activity and concentrations Check_Assay_Controls->Solution_Assay_Controls No Solution_Off_Target Investigate selectivity (ALR1 vs ALR2); consider metabolite activity Check_Off_Target->Solution_Off_Target Yes End Consistent Results Check_Off_Target->End No Solution_Solubility->Check_Stability Solution_Stability->Check_Assay_Controls Solution_Assay_Controls->Check_Off_Target Solution_Off_Target->End

References

Technical Support Center: Addressing Conflicting Results in Fidarestat Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the complexities and conflicting results observed in clinical trials of Fidarestat and other aldose reductase inhibitors (ARIs). Our goal is to equip researchers with the necessary information to design robust experiments, interpret data accurately, and troubleshoot potential issues.

I. Understanding the Landscape of this compound Clinical Trials

This compound is an aldose reductase inhibitor that has been investigated for the treatment of diabetic peripheral neuropathy. The rationale behind its use is the inhibition of the polyol pathway, which becomes overactive in hyperglycemic conditions and is implicated in the pathogenesis of diabetic complications. However, clinical trials of Fidare-stat and other ARIs have yielded conflicting results, leading to uncertainty about their clinical efficacy. This guide aims to shed light on these discrepancies and provide practical guidance for researchers.

II. Data Presentation: Comparative Summary of Clinical Trial Outcomes

The following tables summarize quantitative data from key clinical trials of this compound and other aldose reductase inhibitors to facilitate a comparative analysis of their efficacy.

Table 1: Key Efficacy Data from a 52-Week this compound Clinical Trial [1][2]

ParameterThis compound (1 mg/day)Placebop-value
Median Nerve F-wave Conduction Velocity (m/s)
Baseline56.7 ± 0.656.7 ± 0.6NS
Change from Baseline+0.9 ± 0.3-0.6 ± 0.3<0.001
Median Nerve F-wave Minimal Latency (ms)
Baseline27.8 ± 0.327.9 ± 0.3NS
Change from Baseline-0.5 ± 0.2+0.1 ± 0.2<0.05
Tibial Motor Nerve Conduction Velocity (m/s)
Baseline41.5 ± 0.441.7 ± 0.4NS
Change from Baseline+0.8 ± 0.3+0.1 ± 0.4<0.0001
Subjective Symptoms (Improved vs. Placebo) Significantly Improved-<0.05

Data presented as mean ± SEM. Subjective symptoms included numbness, spontaneous pain, sensation of rigidity, paresthesia in the sole upon walking, heaviness in the foot, and hypesthesia.

Table 2: Comparison of Outcomes Across Different Aldose Reductase Inhibitor Trials

DrugTrial DurationKey Efficacy FindingsReported Side Effects
This compound 52 weeksSignificant improvement in some electrophysiological measures and subjective symptoms.[1][2]Well-tolerated, with an adverse event profile similar to placebo.[1]
Epalrestat 4 weeksMinimal effect on erythrocyte sorbitol levels compared to this compound.[3]Generally well-tolerated.
Sorbinil Multiple trialsInconsistent results; some studies showed modest improvements in nerve conduction velocity.Severe allergic reactions.[4]
Tolrestat Multiple trialsSome evidence of benefit, but concerns about liver toxicity led to its withdrawal.[4]Alteration of liver function.[4]
Zenarestat Multiple trialsConcerns about impaired kidney function led to its withdrawal.[4]Impaired kidney function.[4]

III. Experimental Protocols: Detailed Methodologies

Accurate and reproducible experimental data are critical for the evaluation of drug efficacy. Below are detailed protocols for key experiments cited in this compound clinical trials.

A. Nerve Conduction Velocity (NCV) Studies

Objective: To non-invasively assess the function and integrity of peripheral nerves by measuring the speed of electrical impulse propagation.

Protocol for Motor and Sensory Nerve Conduction Velocity:

  • Patient Preparation:

    • Ensure the patient is relaxed and comfortable in a supine position.

    • Maintain a normal body temperature, as low temperatures can slow nerve conduction.[5] The skin temperature of the limb being tested should be maintained above 32°C.

    • Clean the skin over the areas of electrode placement with alcohol to reduce impedance.

    • Do not use lotions or oils on the skin on the day of the test.[5]

  • Electrode Placement (Example: Median Nerve Motor Conduction):

    • Recording Electrodes (G1 and G2): Place the active electrode (G1) over the belly of the abductor pollicis brevis muscle and the reference electrode (G2) over the tendon at the first metacarpophalangeal joint.[6]

    • Ground Electrode: Place a ground electrode on the hand between the stimulating and recording electrodes.[7]

    • Stimulating Electrodes:

      • Distal Stimulation: Place the stimulating electrodes over the median nerve at the wrist, with the cathode proximal to the anode.

      • Proximal Stimulation: Place the stimulating electrodes over the median nerve at the elbow.

  • Stimulation and Recording:

    • Deliver a supramaximal electrical stimulus (a square wave pulse of 0.1 to 0.2 ms duration) to the nerve.[8]

    • Record the compound muscle action potential (CMAP) for motor nerves or the sensory nerve action potential (SNAP) for sensory nerves.

    • Measure the following parameters:

      • Latency: The time from the stimulus to the onset of the response (in milliseconds).

      • Amplitude: The maximum voltage of the response (in millivolts for CMAP, microvolts for SNAP), measured from baseline to the negative peak.[8]

      • Conduction Velocity: Calculated by dividing the distance between the proximal and distal stimulation sites by the difference in their respective latencies (in meters per second).[8]

Protocol for F-wave Measurement:

  • Electrode Placement: Use the same electrode montage as for motor nerve conduction studies.

  • Stimulation: Apply a series of 10-20 supramaximal stimuli to the distal part of the nerve.

  • Recording: Record the late motor responses (F-waves) from the muscle.

  • Measurement: Determine the minimal F-wave latency, which is the shortest latency among all recorded F-waves.[9]

B. Sorbitol Accumulation Assay in Erythrocytes

Objective: To quantify the level of sorbitol in red blood cells as a biomarker of polyol pathway activity.

Protocol using High-Performance Liquid Chromatography (HPLC):

  • Sample Collection and Preparation:

    • Collect whole blood in heparinized tubes.

    • Separate erythrocytes from plasma by centrifugation.

    • Wash the erythrocyte pellet with isotonic saline.

    • Lyse the erythrocytes with deionized water.

    • Deproteinize the lysate using perchloric acid followed by neutralization with potassium carbonate, or with a mixture of sodium hydroxide and zinc sulfate.[10][11]

    • Centrifuge to remove the precipitated protein.

  • Derivatization (Benzoylation):

    • Evaporate the supernatant to dryness.

    • Add benzoyl chloride and pyridine to the residue to derivatize the sorbitol.

  • HPLC Analysis:

    • Reconstitute the derivatized sample in the mobile phase.

    • Inject the sample into a C-18 reversed-phase HPLC column.

    • Use a UV detector to monitor the elution of the benzoylated sorbitol.

    • Quantify the sorbitol concentration by comparing the peak area to a standard curve prepared with known concentrations of sorbitol.[12]

IV. Mandatory Visualizations

A. Signaling Pathways and Experimental Workflows

Polyol_Pathway Glucose Glucose (High) AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose NADPH NADPH NADPH->AldoseReductase NADP NADP+ NADP->AldoseReductase NAD NAD+ NAD->SorbitolDehydrogenase NADH NADH NADH->SorbitolDehydrogenase This compound This compound This compound->AldoseReductase AldoseReductase->Sorbitol OxidativeStress Oxidative Stress AldoseReductase->OxidativeStress  Reduced NADPH for Glutathione Reductase SorbitolDehydrogenase->Fructose NerveDamage Nerve Damage OsmoticStress->NerveDamage OxidativeStress->NerveDamage

Caption: The Polyol Pathway and the Mechanism of Action of this compound.

Experimental_Workflow cluster_Preclinical Preclinical Studies cluster_Clinical Clinical Trials cluster_Endpoints Key Endpoints InVitro In Vitro Assays (Enzyme Inhibition, Cell-based Models) InVivo In Vivo Animal Models (e.g., Streptozotocin-induced Diabetic Rats) InVitro->InVivo Phase1 Phase I (Safety and Dosage) InVivo->Phase1 Phase2 Phase II (Efficacy and Side Effects) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy and Safety) Phase2->Phase3 NCV Nerve Conduction Velocity (NCV) Phase3->NCV Sorbitol Sorbitol Accumulation Phase3->Sorbitol Symptoms Clinical Symptoms Phase3->Symptoms

Caption: General Experimental Workflow for this compound Evaluation.

Conflicting_Results cluster_Factors Positive Positive Trial Outcomes (e.g., Improved NCV, Symptom Relief) Negative Negative or Inconclusive Trial Outcomes Factors Potential Confounding Factors Factors->Positive Optimized Design Factors->Negative Suboptimal Design PatientSelection Patient Selection Criteria (Severity of Neuropathy) TrialDuration Trial Duration (Short vs. Long-term) Endpoints Choice of Endpoints (NCV vs. Clinical Symptoms) DrugProperties Drug Properties (Potency, Nerve Penetration)

Caption: Logical Relationship of Factors Contributing to Conflicting Trial Results.

V. Troubleshooting Guides and FAQs

This section addresses specific issues that researchers may encounter during their experiments, providing potential solutions and explanations for conflicting results.

A. Troubleshooting Nerve Conduction Velocity (NCV) Measurements
IssuePotential Cause(s)Troubleshooting Steps
High variability in NCV readings between sessions. - Inconsistent electrode placement.- Fluctuations in limb temperature.- Patient not fully relaxed.- Mark electrode positions to ensure consistent placement.- Monitor and maintain limb temperature above 32°C.- Ensure the patient is in a comfortable and relaxed state.
No detectable nerve response. - Improper electrode placement.- Sub-maximal stimulation.- Severe neuropathy.- Equipment malfunction.- Re-check and adjust electrode positions over the nerve trunk.- Gradually increase stimulus intensity to ensure supramaximal stimulation.- Confirm with other nerve studies or clinical evaluation.- Check equipment settings and connections.
NCV results do not correlate with clinical symptoms. - NCV measures the fastest conducting nerve fibers, which may not reflect the full extent of nerve damage.- Subjective nature of symptom reporting.- Use a combination of endpoints, including quantitative sensory testing and patient-reported outcomes.- Consider F-wave latency, which assesses the entire length of the motor nerve.
B. Troubleshooting Sorbitol Accumulation Assays
IssuePotential Cause(s)Troubleshooting Steps
Low or undetectable sorbitol levels in diabetic samples. - Incomplete cell lysis.- Inefficient deproteinization.- Degradation of sorbitol during sample processing.- Ensure complete lysis of erythrocytes.- Optimize the deproteinization method (e.g., concentration of reagents, incubation time).- Keep samples on ice and process them promptly.
High background noise in HPLC analysis. - Incomplete derivatization.- Contamination of reagents or samples.- Ensure complete dryness of the sample before adding derivatization reagents.- Use high-purity solvents and reagents.- Include a blank sample in each run.
Poor reproducibility of results. - Inconsistent sample handling.- Pipetting errors.- Variability in derivatization efficiency.- Standardize all steps of the protocol.- Use calibrated pipettes.- Ensure consistent reaction times and temperatures for derivatization.
C. Frequently Asked Questions (FAQs)

Q1: Why do different clinical trials of this compound and other ARIs show conflicting results?

A1: The conflicting results can be attributed to several factors:

  • Patient Population: Differences in the baseline severity of diabetic neuropathy among trial participants can significantly impact outcomes. Some studies suggest that ARIs may be more effective in patients with mild to moderate neuropathy.[1]

  • Trial Duration: The progression of diabetic neuropathy is slow, and short-term trials may not be sufficient to detect a significant therapeutic effect.

  • Efficacy Endpoints: Different trials have used various primary endpoints. While some have focused on electrophysiological measures like NCV, others have prioritized clinical symptoms. NCV may not always correlate with a patient's clinical experience.

  • Drug-Specific Properties: The potency, selectivity, and ability of an ARI to penetrate nerve tissue can vary, leading to different clinical outcomes.

Q2: Is nerve conduction velocity a reliable primary endpoint for diabetic neuropathy clinical trials?

A2: NCV is an objective and quantitative measure of nerve function, but its reliability as a sole primary endpoint has been debated. While it can detect changes in nerve function, these changes may not always translate to a clinically meaningful improvement in symptoms for the patient. Therefore, it is often recommended to use a combination of endpoints, including NCV, quantitative sensory testing, and patient-reported outcomes, to provide a more comprehensive assessment of treatment efficacy.

Q3: What is the significance of F-wave latency in the context of diabetic neuropathy?

A3: F-wave latency is a valuable tool because it assesses the conduction along the entire length of the motor nerve, from the spinal cord to the muscle. In diabetic neuropathy, nerve damage can occur at any point along the nerve, including the proximal segments that are not evaluated by standard NCV studies. Therefore, prolonged F-wave latency can be a more sensitive indicator of early or widespread nerve damage.[13]

Q4: How does sorbitol accumulation in erythrocytes relate to nerve damage in diabetic neuropathy?

A4: The accumulation of sorbitol in nerve cells is believed to be a key factor in the development of diabetic neuropathy. Erythrocytes are used as a surrogate tissue to measure polyol pathway activity because they are easily accessible and also accumulate sorbitol in response to high glucose levels. The theory is that reducing sorbitol levels in erythrocytes with an ARI like this compound reflects a similar reduction in nerve tissue, thereby mitigating nerve damage. One study showed that this compound normalized the elevated sorbitol content in the erythrocytes of diabetic patients.[3]

Q5: What are the most critical factors to control in our experimental design when studying this compound?

A5: To ensure the reliability and reproducibility of your findings, it is crucial to:

  • Clearly define your patient or animal model population: Homogeneity in the stage and severity of neuropathy is key.

  • Standardize all experimental procedures: This includes NCV measurement techniques, sample collection and processing for biochemical assays, and the methods for assessing clinical symptoms.

  • Use appropriate and validated endpoints: A combination of objective physiological measures and patient-centered outcomes is recommended.

  • Ensure adequate statistical power: The trial should be designed to detect a clinically meaningful treatment effect.

  • Maintain proper blinding and randomization: This is essential to minimize bias in clinical trials.

References

Fidarestat degradation pathways under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Fidarestat under various stress conditions. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key stress tests.

Troubleshooting Guides

This section addresses specific issues that may be encountered during forced degradation studies of this compound.

Issue Possible Cause Recommended Solution
No or minimal degradation observed under acidic conditions. The acidic condition is too mild or the exposure time is too short.This compound is relatively stable in mild acidic conditions. To achieve optimal degradation (around 15%), it is recommended to use 0.1 N HCl at room temperature for an extended period of 24 hours.[1] Initial trials with shorter durations (6-12 hours) may show less than 5% degradation.[1]
Complete degradation of this compound under alkaline conditions. Alkaline conditions are too harsh, leading to rapid and complete degradation, making it difficult to study intermediate degradation products.This compound is highly susceptible to alkaline hydrolysis.[1] Initial experiments using 0.1 N NaOH can lead to 50% degradation in just 2 hours and complete degradation after 12 hours at room temperature.[1] To study the degradation pathway, it is advisable to use a shorter exposure time, for instance, 0.1 N NaOH for 1 hour at room temperature.[1]
Inconsistent results in neutral hydrolysis. Lack of sufficient energy to promote degradation in neutral water at room temperature.Adequate degradation in neutral conditions requires refluxing the drug in water at 70°C for 16 hours.[1] Simply exposing the drug to water at room temperature, even for 48 hours, will not result in any significant degradation.[1]
No degradation observed under oxidative stress. The oxidizing agent concentration is too low.This compound is stable in 3% H₂O₂ for 24 hours at room temperature. To induce degradation, a higher concentration of 30% H₂O₂ should be used for 48 hours.[1]
No degradation under thermal or photolytic stress. This compound is inherently stable under these conditions.Studies have shown that this compound is stable when exposed to dry heat at 105°C for 5 days and when exposed to 1.2 million lux hours of fluorescent and 200 Wh/m² of UV illumination.[1] If no degradation is observed, it confirms the stability of the molecule under these specific stress conditions.

Frequently Asked Questions (FAQs)

Q1: Under which stress conditions is this compound most labile?

A1: this compound is most susceptible to degradation under alkaline and neutral hydrolytic conditions, followed by acidic and oxidative stress.[1][2] It is highly stable under thermal and photolytic conditions.[1][3]

Q2: How many degradation products of this compound have been identified under forced degradation conditions?

A2: A total of five degradation products (DP1-DP5) have been identified and characterized using LC-QTOF-MS/MS.[1][4]

Q3: What are the recommended analytical techniques for studying this compound degradation?

A3: A stability-indicating liquid chromatographic (LC) method is essential for separating this compound from its degradation products.[1][2] The use of a C18 column with a gradient mobile phase system consisting of ammonium acetate buffer and acetonitrile is a reported successful method.[1][4] For structural characterization of the degradation products, liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (LC-QTOF-MS/MS) is highly effective.[1]

Q4: What is the expected percentage of degradation under different stress conditions?

A4: The percentage of degradation can be controlled by optimizing the stress conditions. For example, in one study, acidic hydrolysis (0.1 N HCl, 24h, RT) resulted in approximately 15% degradation.[1] Alkaline hydrolysis (0.1 N NaOH, 1h, RT) is much more significant.[1] Another study reported 10.31% degradation under acidic hydrolysis and 64.09% under alkaline hydrolysis.[3]

Summary of Degradation Conditions and Products

The following table summarizes the stress conditions applied to this compound and the degradation products observed.

Stress ConditionReagent/ParametersObserved Degradation ProductsPercentage of DegradationReference
Acidic Hydrolysis 0.1 N HCl, 24 hours, Room TemperatureDP4~15%[1]
Alkaline Hydrolysis 0.1 N NaOH, 1 hour, Room TemperatureDP3, DP4, DP5Significant (50% in 2h)[1]
Neutral Hydrolysis Water, Reflux at 70°C, 16 hoursDP1, DP2, DP3, DP4, DP5Adequate for study[1]
Oxidative Degradation 30% H₂O₂, 48 hours, Room TemperatureDP4Susceptible at higher concentration[1]
Thermal Degradation Solid state, 105°C, 5 daysStableNo degradation[1]
Photolytic Degradation 1.2 million lux hours (fluorescent) & 200 Wh/m² (UV)StableNo degradation[1]

Experimental Protocols

Detailed methodologies for the key stress experiments are provided below.

Hydrolytic Degradation Studies
  • Acidic Hydrolysis:

    • Prepare a solution of this compound in 0.1 N HCl.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH.

    • Dilute with the mobile phase to the desired concentration for analysis.[1]

  • Alkaline Hydrolysis:

    • Prepare a solution of this compound in 0.1 N NaOH.

    • Keep the solution at room temperature for 1 hour.

    • Withdraw samples and neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute with the mobile phase for analysis.[1]

  • Neutral Hydrolysis:

    • Dissolve this compound in water.

    • Reflux the solution at 70°C for 16 hours.

    • Cool the solution and dilute with the mobile phase for analysis.[1]

Oxidative Degradation Study
  • Prepare a solution of this compound in 30% H₂O₂.

  • Keep the solution at room temperature for 48 hours.

  • Withdraw samples and dilute with the mobile phase for analysis.[1]

Thermal Degradation Study
  • Spread a thin layer of solid this compound in a petri dish.

  • Place the petri dish in a hot air oven maintained at 105°C for 5 days.

  • After the exposure period, dissolve the sample in a suitable solvent and dilute it with the mobile phase for analysis.[1]

Photolytic Degradation Study
  • Expose solid this compound and a solution of this compound to a total illumination of 1.2 million lux hours of fluorescent light and 200 Wh/m² of UV light in a photostability chamber.

  • Maintain a control sample in the dark at the same temperature.

  • After the exposure, prepare the samples for analysis by dissolving and diluting them with the mobile phase.[1]

Visualizations

This compound Degradation Pathways

Fidarestat_Degradation cluster_hydrolysis Hydrolytic Degradation cluster_common Common Degradant This compound This compound DP1 DP1 This compound->DP1 Neutral (Reflux) DP2 DP2 This compound->DP2 Neutral (Reflux) DP3 DP3 This compound->DP3 Alkaline & Neutral DP5 DP5 This compound->DP5 Alkaline & Neutral DP4 DP4 This compound->DP4 Acidic, Alkaline, Neutral & Oxidative Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Acid Acidic (0.1N HCl) HPLC Stability-Indicating HPLC Acid->HPLC Alkali Alkaline (0.1N NaOH) Alkali->HPLC Neutral Neutral (Water, 70°C) Neutral->HPLC Oxidative Oxidative (30% H₂O₂) Oxidative->HPLC Thermal Thermal (105°C) Thermal->HPLC Photo Photolytic (UV/Vis) Photo->HPLC LCMS LC-QTOF-MS/MS HPLC->LCMS Degradation_Profile Degradation Profile HPLC->Degradation_Profile Product_Identification Degradation Product Identification LCMS->Product_Identification Fidarestat_Sample This compound Bulk Drug Fidarestat_Sample->Acid Fidarestat_Sample->Alkali Fidarestat_Sample->Neutral Fidarestat_Sample->Oxidative Fidarestat_Sample->Thermal Fidarestat_Sample->Photo

References

Technical Support Center: Mitigating Potential Hepatotoxicity of Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the potential hepatotoxicity of aldose reductase inhibitors (ARIs). The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which aldose reductase inhibitors can induce hepatotoxicity?

A1: A primary reason for the hepatotoxicity of some aldose reductase inhibitors (ARIs) is a lack of selectivity.[1] Aldose reductase (ALR2) shares significant structural similarity (approximately 65%) with aldehyde reductase (ALR1).[1] ALR1 is crucial for detoxifying reactive aldehydes in the liver.[1] When an ARI inhibits both ALR1 and ALR2, it can disrupt this vital detoxification process, leading to cellular damage and hepatotoxicity.[1]

Q2: What are the key signaling pathways involved in the hepatoprotective effects observed with some ARIs?

A2: Studies have shown that some ARIs can exert hepatoprotective effects by modulating key signaling pathways. For instance, the ARI zopolrestat has been observed to attenuate ethanol-induced steatosis in HepG2 cells by activating 5' adenosine monophosphate-activated protein kinase (AMPK).[2] Activated AMPK can then inhibit the expression of sterol-regulatory element-binding protein-1c (SREBP-1c) and fatty acid synthase (FAS), key regulators of lipid synthesis.[2] Additionally, some ARIs can suppress the expression of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[2]

Q3: How can I assess the potential hepatotoxicity of my ARI in vitro?

A3: A common approach is to use liver-derived cell lines, such as HepG2 or HepaRG cells, to evaluate the cytotoxic effects of your compound.[3][4] Key assays include:

  • Cell Viability Assays (e.g., MTT assay): To determine the concentration at which the ARI becomes toxic to liver cells.[4]

  • Measurement of Liver Enzymes: Assessing the release of enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the cell culture medium, which are indicators of liver cell damage.

  • Lipid Accumulation Assays (e.g., Oil Red O staining): To visualize and quantify the accumulation of lipids (steatosis) within hepatocytes.[5][6]

  • Oxidative Stress Assays: Measuring markers of oxidative stress, such as reactive oxygen species (ROS) production and glutathione (GSH) depletion.[3][7]

Q4: What are the critical factors to consider when designing in vivo studies to evaluate ARI hepatotoxicity?

A4: When designing in vivo studies, typically in rodent models of diabetes or alcohol-induced liver disease, it is crucial to:

  • Select an appropriate animal model that recapitulates the human disease state you are investigating.

  • Determine the optimal dose and treatment duration. This often requires preliminary pharmacokinetic and pharmacodynamic studies.

  • Monitor for signs of liver injury by regularly measuring serum levels of liver enzymes (ALT, AST) and bilirubin.

  • Perform histopathological analysis of liver tissue at the end of the study to assess for steatosis, inflammation, and other signs of liver damage.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpectedly high cytotoxicity in cell-based assays. Off-target effects, potentially due to inhibition of ALR1.1. Perform a selectivity assay to determine the IC50 values of your inhibitor for both ALR2 and ALR1.[1]2. Consider synthesizing and testing analogs of your inhibitor with modifications designed to improve selectivity for ALR2.
The compound may be unstable in the culture medium, leading to the formation of toxic byproducts.1. Assess the stability of your compound in cell culture medium over the time course of your experiment using methods like HPLC.
Inconsistent or weak efficacy of the ARI in an in vitro model of steatosis. Low expression of aldose reductase in the chosen cell line.1. Confirm the expression of ALR2 in your cell line using Western blotting or qPCR.2. Consider using a different cell line with higher endogenous ALR2 expression or overexpressing ALR2 in your current cell line.
The chosen endpoint is not sensitive enough to detect the effects of ALR2 inhibition.1. Measure a more direct product of the polyol pathway, such as intracellular sorbitol levels.[8][9][10]
Difficulty in translating in vitro hepatoprotective effects to in vivo models. Poor pharmacokinetic properties of the ARI, leading to insufficient drug exposure in the liver.1. Conduct pharmacokinetic studies to measure the concentration of your inhibitor in the liver tissue of your animal model.
The chosen animal model does not accurately reflect the human condition being studied.1. Carefully review the literature to select the most appropriate and well-validated animal model for your research question.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Selected Aldose Reductase Inhibitors

This table provides a comparison of the half-maximal inhibitory concentration (IC50) values for several ARIs against aldose reductase (ALR2) and aldehyde reductase (ALR1). A higher selectivity index (ALR1 IC50 / ALR2 IC50) indicates a more desirable inhibitor with a lower potential for off-target hepatotoxicity.

InhibitorALR2 IC50 (µM)ALR1 IC50 (µM)Selectivity Index (ALR1/ALR2)Reference
Compound 3c 1.42>50>35.21[11][12]
Sorbinil 2.1825.4311.66[11]
Compound 3b 2.34>50>21.36[11]
Compound 3g 3.12>50>16.02[11]
Compound 3j 3.56>50>14.04[11]
Compound 3l 4.11>50>12.16[11]
Compound 3n 4.87>50>10.26[11]

Data presented is for illustrative purposes and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Oil Red O Staining for Lipid Accumulation in HepG2 Cells

This protocol describes a method to visualize and quantify lipid accumulation in hepatocytes.

Materials:

  • HepG2 cells

  • 24-well culture plates

  • Culture medium

  • Aldose reductase inhibitor of interest

  • Oleic acid (or another steatosis-inducing agent)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O staining solution (0.5% in isopropanol, diluted to 60% with water and filtered)

  • Isopropanol (100%)

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with your ARI at various concentrations for a predetermined time (e.g., 24 hours). Include appropriate vehicle and positive controls (e.g., oleic acid to induce steatosis).

  • After treatment, wash the cells twice with ice-cold PBS.

  • Fix the cells with 4% PFA for 30 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the Oil Red O working solution to each well and incubate for 15-20 minutes at room temperature.[5]

  • Remove the staining solution and wash the cells repeatedly with water until the excess stain is removed.

  • For visualization: Add water to the wells and observe under a microscope. Lipid droplets will appear as red-stained intracellular vesicles.

  • For quantification: After the final water wash, add 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to extract the stain.

  • Transfer the isopropanol extract to a 96-well plate and measure the absorbance at approximately 490-520 nm.[13]

Protocol 2: Western Blot for AMPK Phosphorylation

This protocol details the steps to assess the activation of AMPK by measuring its phosphorylation at Threonine-172.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPK (diluted in blocking buffer) overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Signal Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.[14]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPK.

  • Densitometry Analysis: Quantify the band intensities and express the results as a ratio of phosphorylated AMPK to total AMPK.[16]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ARI Aldose Reductase Inhibitor ALR2 Aldose Reductase (ALR2) ARI->ALR2 Inhibits TNFa TNF-α ARI->TNFa Inhibits AMPK AMPK ALR2->AMPK Activates SREBP1c SREBP-1c AMPK->SREBP1c Inhibits FAS FAS AMPK->FAS Inhibits Steatosis Steatosis (Lipid Accumulation) SREBP1c->Steatosis FAS->Steatosis Inflammation Inflammation TNFa->Inflammation

Caption: Signaling pathway of a hepatoprotective aldose reductase inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cell_culture 1. Cell Culture (e.g., HepG2) treatment 2. Treatment with ARI & Steatosis Inducer cell_culture->treatment cytotoxicity 3a. Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity lipid_staining 3b. Lipid Staining (Oil Red O) treatment->lipid_staining western_blot 3c. Western Blot (p-AMPK/AMPK) treatment->western_blot data_analysis_vitro 4. Data Analysis cytotoxicity->data_analysis_vitro lipid_staining->data_analysis_vitro western_blot->data_analysis_vitro animal_model 5. Animal Model (e.g., Diabetic Mice) data_analysis_vitro->animal_model Promising Candidate treatment_animal 6. ARI Administration animal_model->treatment_animal monitoring 7. Monitor Liver Enzymes (ALT, AST) treatment_animal->monitoring histology 8. Liver Histopathology monitoring->histology data_analysis_vivo 9. Data Analysis histology->data_analysis_vivo

Caption: Experimental workflow for assessing ARI hepatotoxicity.

References

Technical Support Center: Enhancing the Bioavailability of Fidarestat in Oral Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering challenges with the oral bioavailability of Fidarestat, a potent aldose reductase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues in experimental design and formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: The primary challenge is this compound's low aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II or IV compound, its absorption after oral administration is limited by its dissolution rate. Key physicochemical properties contributing to this challenge are summarized in the table below.

PropertyValueReference
Molecular Weight279.22 g/mol [1]
Aqueous SolubilityPoor[2]
LogPNot explicitly found, but implied to be high due to poor aqueous solubility
Melting Point290–300 °C

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Amorphous solid dispersion (ASD) is a highly effective technique for improving the dissolution and bioavailability of poorly soluble drugs like this compound.[3][4] This method involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, converting the crystalline drug into a higher-energy amorphous state. This amorphous form exhibits increased apparent solubility and faster dissolution rates.[3][5]

Q3: Which polymers are suitable for creating this compound solid dispersions?

A3: Polyvinylpyrrolidone (PVP), particularly PVP K30, is a commonly used and effective carrier for creating solid dispersions due to its ability to inhibit drug crystallization and enhance dissolution.[6][7][8] Other polymers such as hydroxypropyl methylcellulose (HPMC) and copolymers like PVP/VA (polyvinylpyrrolidone/vinyl acetate) have also been successfully used for similar poorly soluble compounds.[5][9]

Q4: How can I characterize the prepared this compound solid dispersions?

A4: A combination of analytical techniques is essential to confirm the amorphous nature of this compound within the polymer matrix and to assess the formulation's physical properties.

Characterization TechniquePurposeExpected Outcome for Amorphous Solid Dispersion
Powder X-ray Diffraction (PXRD)To determine the crystalline or amorphous nature of the drug.Absence of sharp peaks characteristic of crystalline this compound, indicating successful conversion to the amorphous state.[10][11]
Differential Scanning Calorimetry (DSC)To assess the thermal properties and miscibility of the drug and polymer.A single glass transition temperature (Tg) indicates a miscible system. The absence of a melting endotherm for this compound confirms its amorphous state.[10][11]
Scanning Electron Microscopy (SEM)To observe the morphology and particle size of the solid dispersion.Provides visual confirmation of a uniform dispersion and changes in particle morphology compared to the pure drug.[10][11][12]
Fourier-Transform Infrared Spectroscopy (FTIR)To investigate potential interactions between the drug and the polymer.Shifts in characteristic peaks of this compound and the polymer can indicate intermolecular interactions, such as hydrogen bonding, which contribute to the stability of the amorphous form.[6][12]

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution Rate of this compound Solid Dispersion
Possible CauseSuggested Solution
Incomplete Conversion to Amorphous State: Residual crystallinity in the solid dispersion can significantly slow down dissolution.- Confirm the amorphous nature using PXRD and DSC.[10][11] - Optimize the preparation method (e.g., increase solvent evaporation rate, adjust temperature in melt extrusion).
Inappropriate Drug-to-Polymer Ratio: Too high a drug loading can lead to drug-rich domains that are prone to crystallization.- Prepare solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4) and evaluate their dissolution profiles.[6] - A higher proportion of the hydrophilic polymer generally leads to a better dissolution rate.[7]
Poor Wettability of the Formulation: Even in an amorphous state, the formulation may not disperse well in the dissolution medium.- Incorporate a small amount of a surfactant (e.g., sodium lauryl sulfate) into the formulation or dissolution medium. - Ensure adequate agitation during the dissolution test as specified in the protocol.
Recrystallization During Dissolution: The amorphous drug may convert back to its more stable, less soluble crystalline form in the aqueous environment.- Use polymers known to be good crystallization inhibitors, such as PVP K30 or HPMC.[5][6] - Analyze the solid phase during and after the dissolution test by PXRD to check for recrystallization.
Issue 2: High Variability in Preclinical Pharmacokinetic Data
Possible CauseSuggested Solution
Inconsistent Formulation Homogeneity: Uneven distribution of the drug in the dosing vehicle (e.g., suspension) can lead to variable dosing.- For suspensions, ensure the formulation is a uniform and fine suspension. Use appropriate mixing techniques like vortexing or sonicating immediately before each administration.[13] - For solid dispersions, ensure the powder is uniformly mixed before suspension.
Improper Oral Gavage Technique: Incorrect administration can lead to dosing errors or reflux.- Ensure all personnel are properly trained in oral gavage techniques for the specific animal model.[13] - Administer the dose slowly to prevent regurgitation.[13]
Influence of Food: The presence or absence of food in the gastrointestinal tract can significantly affect drug absorption.- Fast animals overnight before dosing, ensuring free access to water.[13] - Standardize the feeding schedule post-dosing to minimize variability.[14]
Gastrointestinal pH and Motility Differences: The physiological state of the animals can influence drug dissolution and transit time.- Use a sufficient volume of the dosing vehicle (e.g., at least 1 mL of water in rats) to ensure adequate dispersion and dissolution.[15] - Be aware of potential differences in GI physiology between preclinical species and humans.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol describes the preparation of a this compound solid dispersion with PVP K30.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable solvent in which both this compound and PVP K30 are soluble)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and PVP K30 in the desired drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve the weighed PVP K30 in a suitable volume of methanol with stirring.

  • Add the weighed this compound to the polymer solution and continue stirring until a clear solution is obtained. Sonication may be used to aid dissolution.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.

  • Further dry the solid mass in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the pulverized powder through a sieve of appropriate mesh size to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator to protect it from moisture.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

This protocol outlines a standard procedure for evaluating the in vitro dissolution of this compound formulations.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle method)

Dissolution Medium:

  • 900 mL of a suitable buffer, e.g., phosphate buffer pH 6.8, with or without a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to ensure sink conditions.

Procedure:

  • Pre-heat the dissolution medium to 37 ± 0.5°C.

  • Place a precisely weighed amount of the this compound formulation (equivalent to a specific dose) into each dissolution vessel.

  • Set the paddle rotation speed to a specified rate (e.g., 50 or 75 RPM).

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Preclinical Pharmacokinetic Study in Rats

This protocol provides a general framework for a comparative oral bioavailability study in rats.

Animals:

  • Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)

Formulations:

  • Group 1 (Control): this compound suspension in a vehicle like 0.5% w/v carboxymethylcellulose (CMC) in water.

  • Group 2 (Test): this compound solid dispersion suspended in the same vehicle.

Procedure:

  • Fast the rats overnight (12-18 hours) with free access to water before dosing.[13]

  • Administer the formulations orally via gavage at a specific dose (e.g., 10 mg/kg). Ensure the formulation is homogenous before administration.[13]

  • Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[14]

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).[1]

  • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for each formulation group.

  • Calculate the relative bioavailability of the solid dispersion formulation compared to the control suspension.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of a Poorly Soluble Drug in Different Oral Formulations in Rats

Note: The following data is representative for a poorly soluble drug and is intended for illustrative purposes, as specific comparative data for this compound solid dispersions was not found in the public domain. The actual values for this compound may vary.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Crystalline Suspension10150 ± 354.0 ± 1.21200 ± 250100
Amorphous Solid Dispersion10450 ± 902.0 ± 0.83600 ± 500300

Data are presented as mean ± standard deviation.

Mandatory Visualizations

AldoseReductasePathway cluster_Hyperglycemia Hyperglycemic Condition cluster_PolyolPathway Polyol Pathway cluster_CellularStress Cellular Stress & Complications High Glucose High Glucose Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Oxidative Stress\n(NADPH depletion) Oxidative Stress (NADPH depletion) Glucose->Oxidative Stress\n(NADPH depletion) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Diabetic Complications\n(Neuropathy, Retinopathy, etc.) Diabetic Complications (Neuropathy, Retinopathy, etc.) Osmotic Stress->Diabetic Complications\n(Neuropathy, Retinopathy, etc.) Oxidative Stress\n(NADPH depletion)->Diabetic Complications\n(Neuropathy, Retinopathy, etc.) This compound This compound This compound->Glucose Inhibits

Caption: The Polyol Pathway and the Mechanism of Action of this compound.

ExperimentalWorkflow cluster_Formulation Formulation Preparation cluster_Characterization Physicochemical Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation (Preclinical) A1 This compound + Polymer (e.g., PVP K30) A2 Solvent Evaporation A1->A2 A3 Solid Dispersion A2->A3 B1 PXRD A3->B1 B2 DSC A3->B2 B3 SEM A3->B3 B4 FTIR A3->B4 C1 Dissolution Testing A3->C1 D1 Oral Administration to Rats A3->D1 C2 Dissolution Profile C1->C2 D2 Blood Sampling D1->D2 D3 LC-MS/MS Analysis D2->D3 D4 Pharmacokinetic Parameters (Cmax, Tmax, AUC) D3->D4

Caption: Experimental Workflow for Developing and Evaluating this compound Solid Dispersions.

References

Validation & Comparative

Fidarestat vs. Epalrestat: A Comparative Analysis for the Treatment of Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic interventions for diabetic neuropathy, a debilitating complication of diabetes, aldose reductase inhibitors (ARIs) have been a focal point of research. These agents target the polyol pathway, a key contributor to nerve damage in hyperglycemic conditions. This guide provides a detailed, evidence-based comparison of two prominent ARIs, Fidarestat and Epalrestat, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Polyol Pathway

Both this compound and Epalrestat are potent inhibitors of aldose reductase, the rate-limiting enzyme in the polyol pathway.[1][2] Under normal glucose conditions, this pathway is minimally active. However, in the hyperglycemic state characteristic of diabetes, the flux of glucose through this pathway is significantly increased. Aldose reductase catalyzes the conversion of glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase.

The accumulation of sorbitol and fructose within nerve cells leads to a cascade of detrimental effects, including osmotic stress, depletion of myo-inositol, reduced Na+/K+-ATPase activity, and increased oxidative stress.[2][3] By inhibiting aldose reductase, both this compound and Epalrestat aim to mitigate these downstream pathological events, thereby protecting nerve function.

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Polyol_Pathway cluster_Cell Nerve Cell cluster_Inhibitors cluster_Downstream Pathophysiological Consequences Glucose High Intracellular Glucose AR Aldose Reductase Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose AR->Sorbitol Myo_Inositol Decreased myo-inositol AR->Myo_Inositol Reduced uptake & incorporation Oxidative_Stress Increased Oxidative Stress AR->Oxidative_Stress NADPH depletion SDH->Fructose This compound This compound This compound->AR Epalrestat Epalrestat Epalrestat->AR Nerve_Damage Nerve Damage & Neuropathy Symptoms Osmotic_Stress->Nerve_Damage ATPase Decreased Na+/K+- ATPase Activity Myo_Inositol->ATPase ATPase->Nerve_Damage Oxidative_Stress->Nerve_Damage

Caption: The Polyol Pathway and Mechanism of Aldose Reductase Inhibitors.

Preclinical Efficacy: Head-to-Head in Animal Models

Direct comparative studies in streptozotocin (STZ)-induced diabetic rat models have provided valuable insights into the relative potency of this compound and Epalrestat.

ParameterThis compoundEpalrestatReference
Animal Model Streptozotocin (STZ)-induced diabetic ratsStreptozotocin (STZ)-induced diabetic rats[4]
Dosage 1 mg/kg or 4 mg/kg daily for 10 weeks100 mg/kg daily for 6 weeks[4]
Effect on Nerve Sorbitol Suppressed the increase in sorbitol and fructoseIn some studies, did not significantly decrease sorbitol content[4]
Effect on Nerve Function Significantly improved nerve blood flow, compound muscle action potential, and C-potential amplitudeReduced sciatic nerve conduction latency[4]
Effect on Oxidative Stress Normalized reduced glutathione (GSH) levels and reduced 8-OHdG-positive cellsIncreased activities of antioxidant enzymes (SOD, catalase)[4]

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Preclinical_Workflow cluster_Induction Diabetes Induction cluster_Treatment Treatment Groups cluster_Evaluation Efficacy Evaluation Animal_Model Sprague-Dawley or Wistar Rats STZ_Injection Streptozotocin (STZ) Injection Animal_Model->STZ_Injection Hyperglycemia Hyperglycemia Confirmation STZ_Injection->Hyperglycemia Diabetic_Control Diabetic Control (Vehicle) Hyperglycemia->Diabetic_Control Fidarestat_Group This compound Treatment Hyperglycemia->Fidarestat_Group Epalrestat_Group Epalrestat Treatment Hyperglycemia->Epalrestat_Group NCV_Measurement Nerve Conduction Velocity (NCV) Measurement Diabetic_Control->NCV_Measurement Biochemical_Analysis Biochemical Analysis (Sorbitol, GSH, etc.) Diabetic_Control->Biochemical_Analysis Histopathology Nerve Histopathology Diabetic_Control->Histopathology Fidarestat_Group->NCV_Measurement Fidarestat_Group->Biochemical_Analysis Fidarestat_Group->Histopathology Epalrestat_Group->NCV_Measurement Epalrestat_Group->Biochemical_Analysis Epalrestat_Group->Histopathology Non_Diabetic_Control Non-Diabetic Control Non_Diabetic_Control->NCV_Measurement Non_Diabetic_Control->Biochemical_Analysis Non_Diabetic_Control->Histopathology Data_Analysis Comparative Data Analysis NCV_Measurement->Data_Analysis Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: Generalized Experimental Workflow for Preclinical Comparison.

Clinical Performance: A Comparative Overview

While direct head-to-head clinical trials on neurological endpoints are limited, a study comparing the effects of this compound and Epalrestat on a key biochemical marker, erythrocyte sorbitol, has been conducted. Furthermore, data from placebo-controlled trials for each drug provide a basis for indirect comparison of their clinical efficacy.

Direct Comparison: Erythrocyte Sorbitol Levels

A study involving 58 patients with type 2 diabetes demonstrated that this compound (1 mg daily for 4 weeks) normalized the elevated sorbitol content in erythrocytes under both fasting and postprandial conditions.[5] In contrast, the effect of Epalrestat (150 mg daily for 4 weeks) on erythrocyte sorbitol levels was minimal.[5]

DrugDosageDurationEffect on Erythrocyte SorbitolReference
This compound 1 mg/day4 weeksNormalized elevated levels[5]
Epalrestat 150 mg/day4 weeksMinimal effect[5]
Indirect Comparison: Clinical Efficacy from Placebo-Controlled Trials

This compound:

A 52-week, double-blind, placebo-controlled study involving 279 patients with diabetic neuropathy evaluated the efficacy of this compound at a daily dose of 1 mg.[1][6][7]

Efficacy EndpointThis compound GroupPlacebo Groupp-valueReference
Median Nerve FCV (m/s) Significant improvementSignificant deterioration<0.001[1]
Median Nerve F-wave Min. Latency (ms) Significant improvementNo significant change<0.05[1]
Subjective Symptoms Significant improvement in numbness, pain, etc.No significant change<0.05[1][7]

Epalrestat:

A 3-year, open-label, multicenter study randomized 289 patients to 150 mg/day of Epalrestat and 305 patients to a control group.[8]

Efficacy EndpointEpalrestat GroupControl Groupp-valueReference
Median MNCV (m/s) Prevented deteriorationDeterioration<0.001[8]
Subjective Symptoms Significant improvement in numbness, cramping, etc.Less improvement<0.05[8]

Experimental Protocols

This compound Clinical Trial Methodology
  • Study Design: A 52-week, multicenter, double-blind, placebo-controlled, parallel-group study.[1][6]

  • Patient Population: 279 patients with type 1 or type 2 diabetes and associated peripheral neuropathy.[1][6][7] Inclusion criteria included specific ranges for tibial motor nerve conduction velocity (MNCV) and median sensory nerve conduction velocity (SNCV).[1]

  • Intervention: this compound (1 mg) or a matching placebo administered once daily.[1][6][7]

  • Efficacy Evaluation: Changes from baseline in electrophysiological measurements (median and tibial motor nerve conduction velocity, F-wave minimum latency, F-wave conduction velocity, and median sensory nerve conduction velocity) and assessment of subjective symptoms.[1][6][7]

Epalrestat Clinical Trial Methodology
  • Study Design: A 3-year, open-label, multicenter, randomized controlled study.[8]

  • Patient Population: Patients with diabetic neuropathy, median MNCV ≥40 m/s, and HbA1c ≤9%.[8]

  • Intervention: Epalrestat (150 mg/day) or a control group receiving standard care.[8]

  • Efficacy Evaluation: The primary endpoint was the change from baseline in median MNCV at 3 years. Secondary endpoints included other nerve function parameters and subjective symptoms.[8] Subjective symptoms were assessed based on the percentage of patients showing improvement, no change, or aggravation.[8]

Safety and Tolerability

In clinical trials, both this compound and Epalrestat have demonstrated a favorable safety profile.

  • This compound: At a dose of 1 mg daily, this compound was well-tolerated, with an adverse event profile that did not significantly differ from that of the placebo group.[1]

  • Epalrestat: Long-term treatment with Epalrestat is generally well-tolerated.[8]

Conclusion

This compound and Epalrestat are both effective aldose reductase inhibitors that have shown promise in the treatment of diabetic neuropathy. Preclinical data suggests that this compound may have a more potent effect on reducing nerve sorbitol accumulation. A direct comparative clinical study on a biochemical marker also favored this compound in its ability to normalize erythrocyte sorbitol levels.[5]

Clinical trials for both drugs have demonstrated improvements in nerve conduction parameters and subjective symptoms of diabetic neuropathy compared to placebo or control groups.[1][7][8] The choice between these agents in a clinical or research setting may depend on a variety of factors, including the specific endpoints of interest and the desired potency of aldose reductase inhibition. Further head-to-head clinical trials focusing on neurological outcomes are warranted to provide a more definitive comparison of their therapeutic efficacy.

References

Comparative Efficacy of Fidarestat and Zopolrestat in Preclinical Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the preclinical efficacy of two aldose reductase inhibitors, Fidarestat and Zopolrestat. Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes hyperactive during hyperglycemic conditions.[1] Inhibition of this enzyme is a therapeutic strategy aimed at preventing or mitigating chronic diabetic complications such as neuropathy, retinopathy, and nephropathy.[2] This document summarizes key experimental data, outlines common preclinical methodologies, and visually represents the underlying biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Mechanism of Action: The Polyol Pathway

Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in states of hyperglycemia, excess glucose is shunted to the polyol pathway.[1] Aldose reductase catalyzes the conversion of glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the depletion of NADPH can impair the cell's antioxidant defenses, contributing to oxidative stress and cellular damage.[3] this compound and Zopolrestat are potent inhibitors of aldose reductase, blocking the conversion of glucose to sorbitol and thereby mitigating the downstream pathological effects.[3][4]

Polyol_Pathway cluster_hyperglycemia Hyperglycemia cluster_pathway Polyol Pathway cluster_inhibitors Inhibition cluster_complications Diabetic Complications Glucose Excess Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress This compound This compound Aldose Reductase Aldose Reductase This compound->Aldose Reductase Zopolrestat Zopolrestat Zopolrestat->Aldose Reductase Oxidative Stress Oxidative Stress Aldose Reductase->Oxidative Stress NADPH Depletion Neuropathy Neuropathy Osmotic Stress->Neuropathy Retinopathy Retinopathy Osmotic Stress->Retinopathy Nephropathy Nephropathy Osmotic Stress->Nephropathy Oxidative Stress->Neuropathy Oxidative Stress->Retinopathy Oxidative Stress->Nephropathy

Mechanism of Action of Aldose Reductase Inhibitors.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the efficacy of this compound and Zopolrestat from various preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and therefore, the data is compiled from individual research efforts.

Table 1: In Vitro Aldose Reductase Inhibition
CompoundIC50 (nM)Enzyme SourceSubstrateReference
This compound 18Not SpecifiedDL-Glyceraldehyde[3]
Zopolrestat 3.1Human PlacentaNot Specified[3]
41Not SpecifiedDL-Glyceraldehyde[3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Preclinical Efficacy in Diabetic Neuropathy (STZ-Induced Diabetic Rat Model)
CompoundDosageKey Efficacy EndpointResultsReference
This compound 1 mg/kg/day or 4 mg/kg/day for 10 weeksNerve Blood Flow, ElectrophysiologySignificantly improved nerve blood flow and compound muscle action potential.[5][6][5][6]
16 mg/kg/dayNerve Conduction VelocityPrevention of both motor and sensory nerve conduction velocity slowing.[7][7]
16 mg/kg/day for 6 weeksSciatic Nerve Sorbitol AccumulationCompletely prevented sorbitol accumulation.[8][8]
Zopolrestat 3.6 mg/kg (ED50, prevention)Sciatic Nerve Sorbitol AccumulationED50 for prevention of sorbitol accumulation.[7][7]
1.9 mg/kg (ED50, reversal)Sciatic Nerve Sorbitol AccumulationED50 for reversal of established sorbitol accumulation.[7][7]
Not SpecifiedMotor Nerve Conduction VelocityED50 of 17.2 mg/kg/day for recovery of motor conduction velocity.[8][8]

ED50 (Median effective dose) is the dose that produces a therapeutic response in 50% of the population.

Experimental Protocols

A standardized approach is crucial for the preclinical evaluation of therapeutic agents. The following outlines the methodologies for key experiments cited in the comparative efficacy of this compound and Zopolrestat.

Streptozotocin (STZ)-Induced Diabetic Rat Model

This is a widely used model for inducing type 1 diabetes in rodents to study diabetic complications.[7][9]

  • Induction: Male Wistar or Sprague-Dawley rats are typically used.[7] Diabetes is induced by a single intraperitoneal (IP) or intravenous (IV) injection of streptozotocin (STZ), dissolved in a citrate buffer (pH 4.5).[7] The dosage generally ranges from 45-65 mg/kg body weight.[7]

  • Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels, usually 48-72 hours after STZ injection.[7] Animals with blood glucose levels above a specified threshold (e.g., >250 mg/dL) are considered diabetic.

  • Treatment: Administration of this compound, Zopolrestat, or vehicle control typically begins after the confirmation of diabetes and continues for the duration of the study.[7] Oral administration via gavage or mixed in the feed is common.[7]

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal Selection Select Male Wistar or Sprague-Dawley Rats Diabetes Induction Induce Diabetes with STZ (45-65 mg/kg, IP/IV) Animal Selection->Diabetes Induction Confirmation Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) Diabetes Induction->Confirmation Grouping Randomize into Groups: - Vehicle Control - this compound - Zopolrestat Confirmation->Grouping Drug Administration Daily Oral Administration (Specified Duration) Grouping->Drug Administration Tissue Collection Collect Sciatic Nerves, Retinas, Kidneys Drug Administration->Tissue Collection NCV Measurement Measure Nerve Conduction Velocity Tissue Collection->NCV Measurement Biochemical Assays Quantify Sorbitol Accumulation (HPLC) Tissue Collection->Biochemical Assays Data Analysis Statistical Analysis of Results NCV Measurement->Data Analysis Biochemical Assays->Data Analysis

Preclinical Evaluation Workflow for Aldose Reductase Inhibitors.
Aldose Reductase Inhibition Assay

This in vitro assay determines the potency of a compound in inhibiting the aldose reductase enzyme.

  • Enzyme Preparation: Aldose reductase is purified from a tissue source, such as the rat lens or human placenta.

  • Reaction Mixture: The assay is typically performed in a quartz cuvette or a 96-well plate. The reaction mixture contains a phosphate buffer, NADPH (a cofactor), the purified aldose reductase enzyme, and varying concentrations of the inhibitor (this compound or Zopolrestat).[3]

  • Substrate Addition: The reaction is initiated by adding a substrate, commonly DL-glyceraldehyde.[3]

  • Measurement: The activity of aldose reductase is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[3]

  • IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated from the dose-response curve.[3]

Measurement of Nerve Conduction Velocity (NCV)

NCV is a key functional endpoint for assessing diabetic neuropathy in preclinical models.

  • Anesthesia: The rat is anesthetized to prevent movement and discomfort.

  • Electrode Placement: Stimulating electrodes are placed at two points along the sciatic nerve (e.g., at the sciatic notch and the tibial nerve at the ankle). Recording electrodes are placed in the interosseous muscles of the paw.

  • Stimulation and Recording: The nerve is stimulated at both points, and the time it takes for the electrical impulse to travel between the points (latency) is recorded.

  • Calculation: The distance between the stimulating electrodes is measured, and the NCV is calculated by dividing the distance by the difference in latency.

Quantification of Sorbitol Accumulation

This biochemical assay measures the direct downstream effect of aldose reductase activity.

  • Tissue Homogenization: Sciatic nerve, lens, or retinal tissue is homogenized in a suitable buffer.

  • Extraction: Sorbitol is extracted from the tissue homogenate.

  • Analysis: High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying sorbitol in the tissue extract.[8]

  • Quantification: The concentration of sorbitol is determined by comparing the peak area from the sample to a standard curve and is typically expressed as nanomoles per gram of tissue.[8]

References

Fidarestat in Diabetic Cardiomyopathy: A Comparative Therapeutic Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of fidarestat's therapeutic potential for diabetic cardiomyopathy (DCM) against established and emerging treatment options. By presenting key experimental data, detailed methodologies, and visual pathway diagrams, this document aims to facilitate an objective assessment of this compound's standing in the evolving landscape of DCM therapeutics.

Introduction to Diabetic Cardiomyopathy and Therapeutic Strategies

Diabetic cardiomyopathy is a significant complication of diabetes mellitus, characterized by structural and functional changes in the myocardium, independent of coronary artery disease, hypertension, and valvular heart disease. The pathophysiology is complex, involving hyperglycemia-induced metabolic dysregulation, oxidative stress, inflammation, and fibrosis. Current therapeutic strategies are largely focused on glycemic control and managing heart failure symptoms. However, novel agents targeting specific pathogenic mechanisms are emerging. This guide evaluates the aldose reductase inhibitor, this compound, in comparison to two leading alternative drug classes: Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors and Glucagon-Like Peptide-1 (GLP-1) receptor agonists.

Comparative Efficacy: this compound vs. Alternatives

The following tables summarize key quantitative data from preclinical and clinical studies, offering a comparative view of the therapeutic effects of this compound and its alternatives on various aspects of diabetic cardiomyopathy.

Table 1: Preclinical Data in Animal Models of Diabetic Cardiomyopathy
ParameterThis compound (in db/db mice)Dapagliflozin (SGLT2i) (in T2DM rats)Liraglutide (GLP-1RA) (in T2DM rats)
Cardiac Function
Peak Shortening (% of resting cell length)Attenuated depression--
Maximal Velocity of Shortening/Relengthening (µm/s)Attenuated depression--
Cellular and Molecular Markers
Cardiomyocyte Cross-sectional AreaAttenuated increase--
Intracellular Superoxide LevelsAttenuated increaseDecreased Myocardial MDADecreased Myocardial MDA
Myocardial Fibrosis-AttenuatedAttenuated
Myocardial Caspase-3 (apoptosis marker)-Significantly decreasedSignificantly decreased
Myocardial TNF-α (inflammation marker)-Significantly decreasedSignificantly decreased
Myocardial TGF-β (fibrosis marker)-Significantly decreasedSignificantly decreased

Data for this compound is derived from a study on isolated cardiomyocytes from db/db mice[1]. Data for Dapagliflozin and Liraglutide is from a comparative study in a type 2 diabetic rat model[2].

Table 2: Clinical Data in Patients with Diabetic Cardiomyopathy
ParameterAT-001 (Aldose Reductase Inhibitor)SGLT2 Inhibitors (Class effect)GLP-1 Receptor Agonists (Class effect)
Primary Endpoint No significant improvement in peak VO₂ vs. placebo over 15 months[3]Reduction in hospitalization for heart failure[4]Neutral effect on heart failure hospitalization in most trials[5]
Subgroup Analysis Potential benefit in patients not on SGLT2i/GLP-1RA (peak VO₂ difference of 0.62 mL/kg/min)[3][6]Consistent benefit across various patient subgroups-

AT-001 is a selective aldose reductase inhibitor similar to this compound. Data is from the ARISE-HF clinical trial[3][6]. Data for SGLT2 inhibitors and GLP-1 Receptor Agonists are from large cardiovascular outcome trials.

Experimental Protocols

This compound Study in db/db Mice Cardiomyocytes
  • Animal Model: Male db/db diabetic obese mice and their non-diabetic littermates were used as a model for type 2 diabetes[1].

  • Cardiomyocyte Isolation: Ventricular myocytes were isolated using a Langendorff-free enzymatic digestion method. The hearts were perfused with a collagenase-containing solution to dissociate the tissue into individual cells.

  • Experimental Groups: Isolated cardiomyocytes from db/db mice were exposed to this compound (0.1-10 µmol/l) for 60 minutes. Some experiments included the presence of splitomicin, a Sir2 inhibitor, to investigate the mechanism of action[1].

  • Measurement of Contractile Function: A video-based edge-detection system was used to measure cardiomyocyte contraction, including peak shortening and maximal velocity of shortening/relengthening.

  • Intracellular Calcium Measurement: The fluorescent indicator Fura-2/AM was used to measure intracellular calcium transients.

  • Superoxide Measurement: Dihydroethidium fluorescence was used to quantify intracellular superoxide levels[1].

  • Western Blotting: Protein expression of Sir2, IκB, and phosphorylated IκB was evaluated by Western blotting to elucidate the signaling pathways involved[1].

Comparative Study of Dapagliflozin and Liraglutide in T2DM Rats
  • Animal Model: Type 2 diabetes was induced in male Sprague Dawley rats.

  • Experimental Groups: Diabetic rats were treated with either dapagliflozin (1 mg/kg/day), liraglutide (75 µg/kg/day), or saline for 4 weeks[2][7].

  • Biochemical Analysis: Serum levels of glucose, insulin, and cardiac enzymes (LDH, CK-MB) were measured.

  • Histopathology: Cardiac tissue was examined for histopathological changes and fibrosis.

  • Oxidative Stress Markers: Myocardial levels of malondialdehyde (MDA), glutathione (GSH), and catalase (CAT) were measured.

  • Immunohistochemistry and Western Blotting: The expression of caspase-3, TGF-β, and TNF-α in myocardial tissues was determined[2].

Signaling Pathways and Experimental Workflow

This compound's Proposed Mechanism in Diabetic Cardiomyopathy

This compound, as an aldose reductase inhibitor, is proposed to mitigate diabetic cardiomyopathy by inhibiting the polyol pathway. This pathway, when activated by hyperglycemia, contributes to oxidative stress and cellular damage. The diagram below illustrates the central role of aldose reductase in this process and the potential downstream effects of its inhibition by this compound.

Fidarestat_Mechanism cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_downstream Downstream Effects Glucose High Glucose AR Aldose Reductase Glucose->AR Activates Sorbitol Sorbitol AR->Sorbitol Converts OxidativeStress Oxidative Stress AR->OxidativeStress Fructose Fructose Sorbitol->Fructose Inflammation Inflammation OxidativeStress->Inflammation Fibrosis Fibrosis OxidativeStress->Fibrosis CardiomyocyteDysfunction Cardiomyocyte Dysfunction Inflammation->CardiomyocyteDysfunction Fibrosis->CardiomyocyteDysfunction This compound This compound This compound->AR Inhibits

Caption: this compound inhibits aldose reductase, a key enzyme in the polyol pathway.

Experimental Workflow for Evaluating Cardioprotective Agents

The following diagram outlines a typical experimental workflow for assessing the efficacy of therapeutic agents like this compound in an animal model of diabetic cardiomyopathy.

Experimental_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Induction Induce Diabetic Cardiomyopathy (e.g., db/db mice, STZ) Treatment Administer Therapeutic Agent (this compound, SGLT2i, GLP-1RA) or Placebo Induction->Treatment InVivo In Vivo Functional Assessment (Echocardiography) Treatment->InVivo ExVivo Ex Vivo Cellular Assessment (Isolated Cardiomyocytes) Treatment->ExVivo Biochemical Biochemical & Molecular Analysis (Western Blot, IHC) Treatment->Biochemical Analysis Compare Treatment vs. Placebo Groups InVivo->Analysis ExVivo->Analysis Biochemical->Analysis

Caption: A generalized workflow for preclinical evaluation of DCM therapies.

Conclusion

This compound demonstrates a potential therapeutic effect on diabetic cardiomyopathy at the cellular level by improving cardiomyocyte contractile function and reducing oxidative stress in a preclinical model[1]. Its mechanism of action, through the inhibition of aldose reductase, targets a key pathway in hyperglycemia-induced cardiac damage. However, clinical trial data with a similar aldose reductase inhibitor, AT-001, did not show a significant overall improvement in exercise capacity in patients with diabetic cardiomyopathy, although a potential benefit was observed in a subgroup of patients not receiving SGLT2 inhibitors or GLP-1 receptor agonists[3][6].

In comparison, SGLT2 inhibitors have shown robust clinical benefits in reducing heart failure hospitalizations in patients with diabetes[4]. Preclinical studies also demonstrate their effectiveness in mitigating myocardial fibrosis, apoptosis, and inflammation[2]. GLP-1 receptor agonists have shown mixed results regarding heart failure outcomes in large clinical trials but demonstrate protective effects on the myocardium in preclinical models[2][5].

Further research, including direct comparative studies and in-vivo functional assessments, is necessary to fully elucidate the therapeutic potential of this compound for diabetic cardiomyopathy and to position it relative to the more established SGLT2 inhibitors and GLP-1 receptor agonists. The subgroup analysis from the ARISE-HF trial suggests a potential niche for aldose reductase inhibitors, which warrants further investigation.

References

Fidarestat Clinical Trials: A Comparative Analysis of Outcomes in Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Fidarestat Clinical Trial Data

This compound is a potent aldose reductase inhibitor that has been investigated for its therapeutic potential in mitigating diabetic complications, particularly diabetic peripheral neuropathy. By blocking aldose reductase, the rate-limiting enzyme in the polyol pathway, this compound aims to prevent the accumulation of intracellular sorbitol, a key contributor to nerve damage in hyperglycemic states. This guide provides a comparative analysis of the outcomes from key clinical trials of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological and procedural frameworks.

Mechanism of Action: Inhibition of the Polyol Pathway

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase converts glucose to sorbitol, which then is converted to fructose. The accumulation of sorbitol leads to osmotic and oxidative stress within neuronal cells, contributing to the pathology of diabetic neuropathy. This compound acts as a direct inhibitor of aldose reductase, thereby reducing the flux of glucose through this pathway and mitigating downstream cellular damage.

Polyol_Pathway This compound's Mechanism of Action in the Polyol Pathway cluster_hyperglycemia Hyperglycemic State cluster_polyol Polyol Pathway cluster_pathology Cellular Pathology Excess Glucose Excess Glucose Sorbitol Sorbitol Excess Glucose->Sorbitol Aldose Reductase (Rate-limiting step) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Oxidative Stress Oxidative Stress Sorbitol->Oxidative Stress Nerve Damage Nerve Damage Osmotic Stress->Nerve Damage Oxidative Stress->Nerve Damage This compound This compound This compound->Sorbitol Inhibits

Caption: this compound inhibits aldose reductase, blocking sorbitol accumulation.

Cross-Study Comparison of Clinical Trial Outcomes

This section compares the methodologies and outcomes of two key clinical trials of this compound: a 52-week study focused on electrophysiological and symptomatic endpoints in diabetic neuropathy patients (Hotta et al., 2001), and a 4-week study assessing its biochemical efficacy by measuring erythrocyte sorbitol levels (Asano et al., 2002).

Table 1: Comparison of Clinical Trial Designs and Protocols
ParameterHotta et al., 2001[1]Asano et al., 2002[2]
Study Objective To evaluate the efficacy of this compound on nerve function and subjective symptoms in patients with diabetic neuropathy.[1]To assess the effect of this compound on elevated erythrocyte sorbitol content in Type 2 diabetic patients.[2]
Study Design Multicenter, placebo-controlled, double-blind, parallel group.[1]Randomized, comparative study.[2]
Patient Population 279 patients with Type 1 or Type 2 diabetes and peripheral neuropathy.[1]58 patients with Type 2 diabetes.[2]
Treatment Groups This compound (1 mg/day) vs. Placebo.[1]This compound (1 mg/day) vs. Epalrestat (150 mg/day).[2]
Treatment Duration 52 weeks.[1]4 weeks.[2]
Primary Endpoints Changes in electrophysiological measurements (nerve conduction velocity, F-wave latency) and subjective symptoms.[1]Changes in erythrocyte sorbitol content under fasting and postprandial conditions.[2]

Quantitative Outcomes

The following tables summarize the key quantitative results from the two clinical trials, highlighting this compound's effects on both clinical and biochemical markers.

Table 2: Efficacy Outcomes - Electrophysiological and Subjective Symptoms (Hotta et al., 2001)
Outcome MeasureThis compound (1 mg/day)PlaceboStatistical Significance (this compound vs. Placebo)
Electrophysiological
Median Nerve F-wave Conduction Velocity (FCV)Significant improvement from baseline.[1]Significant deterioration from baseline.[1]Statistically significant improvement.[1]
Median Nerve Minimal LatencySignificant improvement from baseline.[1]No significant change.[1]Statistically significant improvement.[1]
Other Electrophysiological Measures5 out of 8 measures showed significant improvement from baseline.[1]No measures showed improvement.[1]Not all measures were significantly different between groups.
Subjective Symptoms
Numbness, Spontaneous Pain, Sensation of Rigidity, Paresthesia, Heaviness in Foot, HypesthesiaAll symptoms showed significant improvement.[1]No significant improvement.[1]All symptoms were significantly improved in the this compound group compared to placebo.[1]
Table 3: Efficacy Outcomes - Erythrocyte Sorbitol Levels (Asano et al., 2002)
Outcome MeasureThis compound (1 mg/day)Epalrestat (150 mg/day)Key Finding
Erythrocyte Sorbitol Content Normalized elevated sorbitol levels under both fasting and postprandial conditions.[2]Minimal effect on sorbitol levels.[2]This compound was shown to be potent in normalizing this key biomarker of polyol pathway activity.[2]

Safety and Tolerability

Across the reviewed studies, this compound was generally well-tolerated.

Table 4: Comparative Safety Profile
StudyAdverse Event Profile
Hotta et al., 2001 The adverse event profile for this compound did not significantly differ from that of the placebo group.[1]
Asano et al., 2002 No major side effects were reported with this compound treatment.[2]

Experimental Protocols and Methodologies

A generalized workflow for a clinical trial investigating a therapeutic agent for diabetic neuropathy, based on the methodologies of the cited studies, is presented below.

Clinical_Trial_Workflow Generalized Clinical Trial Workflow for Diabetic Neuropathy cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment cluster_followup Phase 3: Follow-up & Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Baseline_Assessment Baseline Assessment (Nerve Conduction Studies, Symptom Scores, Lab Tests) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Fidarestat_Arm This compound Treatment Group Randomization->Fidarestat_Arm Group A Placebo_Arm Placebo/Comparator Group Randomization->Placebo_Arm Group B Treatment_Period Treatment Period (e.g., 4-52 weeks) Fidarestat_Arm->Treatment_Period Placebo_Arm->Treatment_Period Endpoint_Measurement Endpoint Measurement (Repeat Assessments) Treatment_Period->Endpoint_Measurement Adverse_Event_Monitoring Adverse Event Monitoring Treatment_Period->Adverse_Event_Monitoring Data_Analysis Statistical Data Analysis Endpoint_Measurement->Data_Analysis Adverse_Event_Monitoring->Data_Analysis Results Trial Results & Conclusion Data_Analysis->Results

Caption: A typical workflow for a diabetic neuropathy clinical trial.

Key Methodologies
  • Electrophysiological Measurements (Hotta et al., 2001): The efficacy of this compound was evaluated based on changes in several electrophysiological parameters.[1] These included median and tibial motor nerve conduction velocity, F-wave minimum latency, F-wave conduction velocity (FCV), and median sensory nerve conduction velocity.[1]

  • Subjective Symptom Assessment (Hotta et al., 2001): Patient-reported symptoms such as numbness, spontaneous pain, sensation of rigidity, paresthesia, heaviness in the foot, and hypesthesia were assessed to gauge the clinical impact of the treatment.[1]

  • Erythrocyte Sorbitol Measurement (Asano et al., 2002): The level of sorbitol accumulation in erythrocytes was used as a biomarker for the activity of the polyol pathway.[2] This measurement served to confirm the biochemical effect of the aldose reductase inhibitor.[2]

Conclusion

The clinical trials on this compound demonstrate its potential in addressing both the biochemical and clinical manifestations of diabetic peripheral neuropathy. The 52-week study by Hotta et al. provides evidence for its efficacy in improving nerve function and alleviating subjective symptoms, suggesting a disease-modifying effect.[1] The shorter study by Asano et al. confirms this compound's potent mechanism of action by showing its ability to normalize erythrocyte sorbitol levels, a key indicator of polyol pathway activity.[2] Both studies indicate a favorable safety profile for this compound at a 1 mg/day dosage.[1][2] Further research, including comparative studies with different dosages and longer-term follow-up, would be beneficial to fully elucidate the clinical utility of this compound in the management of diabetic neuropathy.

References

Fidarestat vs. Ranirestat: A Comparative Analysis for Diabetic Polyneuropathy

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Diabetic polyneuropathy (DPN) remains one of the most prevalent and debilitating complications of diabetes mellitus. The pathogenesis is complex, but a key mechanism involves the polyol pathway, which becomes overactive during hyperglycemia. Aldose reductase inhibitors (ARIs) are a class of drugs designed to block this pathway, thereby mitigating nerve damage.[1][2] This guide provides a detailed, objective comparison of two prominent ARIs, Fidarestat and Ranirestat, based on available clinical trial data to inform research and development efforts.

Mechanism of Action: Targeting the Polyol Pathway

Both this compound and Ranirestat are potent inhibitors of aldose reductase, the rate-limiting enzyme in the polyol pathway.[1] In hyperglycemic conditions, excess glucose is shunted into this pathway and converted by aldose reductase to sorbitol. Sorbitol is subsequently oxidized to fructose. The intracellular accumulation of sorbitol creates osmotic stress, leading to nerve swelling and damage.[1] Furthermore, this process consumes the cofactor NADPH, depleting the cell's capacity to regenerate reduced glutathione (GSH), a critical antioxidant. This depletion increases oxidative stress, rendering nerve cells vulnerable to damage from reactive oxygen species.[1][3]

By inhibiting aldose reductase, this compound and Ranirestat aim to prevent sorbitol accumulation and the subsequent cascade of osmotic and oxidative stress, thereby preserving nerve structure and function.[1]

Glucose High Intracellular Glucose AR Aldose Reductase Glucose->AR Substrate Sorbitol Sorbitol (Accumulates) Fructose Fructose Sorbitol->Fructose Stress Osmotic & Oxidative Stress Sorbitol->Stress NADPH NADPH (Consumed) GSH Reduced Glutathione (Depleted) NADPH->GSH Required for regeneration GSH->Stress Damage Nerve Damage & Dysfunction Stress->Damage AR->Sorbitol Catalyzes AR->NADPH Cofactor Inhibitors This compound Ranirestat Inhibitors->AR Inhibit

Fig 1. Polyol pathway and the inhibitory action of this compound and Ranirestat.

Comparative Efficacy Analysis

As no head-to-head clinical trials have directly compared the two agents, this analysis synthesizes data from their respective placebo-controlled studies.[1] The primary endpoints in these trials have predominantly focused on objective electrophysiological measures, such as nerve conduction velocities (NCV).

Key Efficacy Findings

This compound: In a 52-week, multicenter, placebo-controlled study, this compound (1 mg/day) demonstrated a statistically significant improvement compared to placebo in two key electrophysiological measures: median nerve F-wave conduction velocity (FCV) and minimal latency.[4][5][6] Crucially, this trial also reported that subjective symptoms—including numbness, spontaneous pain, and paresthesia—were all significantly improved in the this compound group versus placebo.[4][5][6][7]

Ranirestat: A meta-analysis of five studies involving 1,461 patients showed that Ranirestat (20-40 mg/day) led to significantly greater improvements in a range of NCVs compared to placebo.[8] These included proximal and distal median sensory NCV, median motor NCV, tibial motor NCV, and peroneal motor NCV.[8] However, a consistent finding across multiple trials is that Ranirestat did not produce a significant improvement in clinical measures or symptom scores, such as the modified Toronto Clinical Neuropathy Score (mTCNS).[8][9][10]

Table 1: Summary of Efficacy Data from Placebo-Controlled Trials
Endpoint / OutcomeThis compoundRanirestat
Median Motor NCV Showed improvement from baseline[4]Significant improvement vs. placebo (MD: 0.63 m/s)[8]
Tibial Motor NCV Showed improvement from baseline[4]Significant improvement vs. placebo (MD: 0.46 m/s)[8][9]
Peroneal Motor NCV Not a primary reported outcomeSignificant improvement vs. placebo (MD: 0.80 m/s)[8]
Median Sensory NCV Showed improvement from baseline[4]Significant improvement vs. placebo (MD: 0.77-0.91 m/s)[8]
F-Wave Parameters Significant improvement vs. placebo (FCV & min. latency)[4][6]Significant improvement in F-wave latency[8]
Subjective Symptoms Significant improvement vs. placebo[4][5][6][7]No significant difference vs. placebo[8][9][10]

NCV = Nerve Conduction Velocity; MD = Mean Difference

Experimental Protocols and Workflow

The clinical development of both agents has followed standard methodologies for DPN trials, focusing on randomized, double-blind, placebo-controlled designs over extended periods.

Representative Clinical Trial Protocols

This compound (Based on Hotta et al., 2001) [4][5][6]

  • Study Design: A 52-week, multicenter, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: 279 patients with diabetic neuropathy, defined by specific NCV inclusion criteria (e.g., tibial motor NCV between 30-48 m/s).[5]

  • Intervention: this compound (1 mg, once daily) versus a matching placebo.[4][5][6]

  • Primary Efficacy Endpoints: Changes in electrophysiological measurements, including median and tibial motor NCV, F-wave minimum latency, F-wave conduction velocity (FCV), and median sensory NCV.[4][6][7]

  • Secondary Endpoints: Assessment of subjective symptoms such as numbness, spontaneous pain, and paresthesia.[4][6]

Ranirestat (Based on Sekiguchi et al., 2019 & Bril et al., 2009) [9][11][12]

  • Study Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase III study.[9][11][12]

  • Patient Population: 557 patients with diabetic polyneuropathy.[9]

  • Intervention: Ranirestat (e.g., 40 mg, once daily) versus a matching placebo.[9][11]

  • Co-Primary Efficacy Endpoints: Change from baseline in tibial motor NCV and the total modified Toronto Clinical Neuropathy Score (mTCNS).[9]

  • Secondary Endpoints: Changes in other nerve conduction parameters (median motor, median sensory NCVs) and quantitative sensory tests.[9][11]

cluster_0 Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Randomization Randomization (1:1 Ratio) Consent->Randomization GroupA Treatment Arm (this compound or Ranirestat) Randomization->GroupA GroupB Placebo Arm (Matching Placebo) Randomization->GroupB Treatment 52-Week Treatment Period Randomization->Treatment FollowUp Data Collection Visits (Baseline, Week 12, 24, 36, 52) Treatment->FollowUp Endpoints Endpoint Assessment - Nerve Conduction Studies - Clinical Scores (mTCNS) - Symptom Questionnaires - Safety Labs FollowUp->Endpoints Analysis Final Data Analysis (Efficacy & Safety) Endpoints->Analysis

Fig 2. Generalized workflow for a Phase III diabetic polyneuropathy clinical trial.

Safety and Tolerability

Both this compound and Ranirestat have demonstrated favorable safety profiles in clinical trials.

This compound: Was reported to be well-tolerated, with an adverse event profile that did not significantly differ from that of the placebo group in its 52-week trial.[4][5][6][7] No major side effects were noted in a 4-week study evaluating its effect on sorbitol accumulation.[13]

Ranirestat: A meta-analysis concluded that the risk of treatment-emergent adverse events and severe adverse events was comparable between the Ranirestat and placebo groups.[8] Multiple individual studies also found the drug to be well-tolerated with no significant differences in adverse events compared to placebo.[9][11][12]

Table 2: Comparative Safety Profile
ParameterThis compoundRanirestat
Overall Tolerability Well-tolerated[4][5][6]Well-tolerated[9][11][12]
Adverse Events vs. Placebo No significant difference[4][5][6]No significant difference[8][9]
Severe Adverse Events Not significantly different from placebo[4]Risk comparable to placebo[8]

Discussion and Comparative Summary

While both drugs act on the same therapeutic target, their clinical trial results present a nuanced picture for researchers.

  • Electrophysiological Impact: Both this compound and Ranirestat have proven their biological activity by consistently demonstrating statistically significant improvements in various nerve conduction velocities compared to placebo. The data from meta-analyses suggest Ranirestat has a robust and broad effect on multiple nerve conduction parameters.[8]

  • Clinical Symptom Improvement: This is the most critical point of divergence. This compound trials reported a significant improvement in patient-reported subjective symptoms, aligning the electrophysiological gains with clinical benefits.[4][6] Conversely, Ranirestat has repeatedly failed to show a benefit over placebo on clinical scales or symptom scores, despite its positive effects on NCV.[8][9][10] This disconnect between objective nerve function tests and the patient's clinical experience is a significant challenge for Ranirestat's therapeutic proposition.

  • Safety: Both drugs appear to be safe and well-tolerated, which is a notable advantage over earlier-generation ARIs that were hampered by toxicity concerns.[14]

This compound This compound NCV Improves NCV This compound->NCV Symptoms Improves Symptoms This compound->Symptoms Safety Good Safety Profile This compound->Safety Ranirestat Ranirestat Ranirestat->NCV Ranirestat->Symptoms Ranirestat->Safety Yes Yes NCV->Yes This compound Yes2 Yes NCV->Yes2 Ranirestat No No Symptoms->No Ranirestat Yes3 Yes Symptoms->Yes3 This compound Yes4 Yes Safety->Yes4 Both

Fig 3. Logical comparison of this compound and Ranirestat attributes.

Conclusion

This compound and Ranirestat are both potent, third-generation aldose reductase inhibitors with convincing evidence of improving nerve function at an electrophysiological level in patients with diabetic polyneuropathy. Both possess favorable safety profiles. However, the existing clinical data suggests a key differentiation in their ability to translate these objective improvements into clinical reality for the patient. This compound has demonstrated an ability to alleviate subjective neuropathic symptoms, a crucial outcome for any DPN therapy. Ranirestat's failure to do so in major trials raises important questions for future drug development in this space, highlighting the potential disconnect between surrogate electrophysiological endpoints and meaningful clinical benefit. Researchers should consider this divergence when designing future trials and selecting endpoints for novel ARIs.

References

Head-to-Head Comparison of Aldose Reductase Inhibitors in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of several prominent aldose reductase inhibitors (ARIs). The data presented is collated from various preclinical studies, primarily utilizing streptozotocin (STZ)-induced diabetic rat models, a standard for investigating diabetic complications. This document aims to offer a clear, data-driven overview to inform further research and development in this therapeutic area.

The Polyol Pathway and the Role of Aldose Reductase

Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in hyperglycemic states, the excess glucose is shunted into the polyol pathway. Aldose reductase is the first and rate-limiting enzyme in this pathway, reducing glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.

The accumulation of sorbitol and the concurrent metabolic shifts are implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[1][2] Aldose reductase inhibitors aim to block this pathway, thereby mitigating the downstream pathological effects.

Below is a diagram illustrating the polyol pathway and the point of intervention for aldose reductase inhibitors.

Polyol_Pathway cluster_hyperglycemia Hyperglycemic State cluster_polyol Polyol Pathway cluster_intervention Therapeutic Intervention cluster_pathology Pathophysiological Consequences High Intracellular Glucose High Intracellular Glucose Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Oxidative Stress Oxidative Stress Glucose->Oxidative Stress  NADPH Depletion Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Metabolic Imbalance Metabolic Imbalance Fructose->Metabolic Imbalance  Increased NADH/NAD+ ratio Aldose Reductase Inhibitors Aldose Reductase Inhibitors Aldose Reductase Inhibitors->Glucose Inhibition Diabetic Complications Diabetic Complications Osmotic Stress->Diabetic Complications Oxidative Stress->Diabetic Complications Metabolic Imbalance->Diabetic Complications

Caption: The Polyol Pathway and the action of Aldose Reductase Inhibitors.

Comparative In Vivo Efficacy of Aldose Reductase Inhibitors

The following tables summarize the in vivo efficacy of several aldose reductase inhibitors in streptozotocin (STZ)-induced diabetic rat models. These models are the most commonly used for preclinical assessment of diabetic complications.

Effects on Nerve Conduction Velocity

A decrease in nerve conduction velocity (NCV) is a key indicator of diabetic neuropathy. The following table compares the effects of different ARIs on motor nerve conduction velocity (MNCV) and sensory nerve conduction velocity (SNCV).

Aldose Reductase InhibitorAnimal ModelDosageTreatment DurationEffect on Nerve Conduction Velocity (NCV)
Fidarestat STZ-induced diabetic rats16 mg/kg/day2 weeksPrevented both MNCV and SNCV slowing.[3]
STZ-induced diabetic rats1 mg/kg or 4 mg/kg daily10 weeksSignificantly improved nerve blood flow and compound muscle action potential.
STZ-induced diabetic ratsNot specified50 daysSignificantly reversed the slowing of caudal NCV.[4]
Epalrestat STZ-induced diabetic rats50 mg/kg/dayNot specifiedSignificant improvement in MNCV.[3]
STZ-induced diabetic rats100 mg/kg daily6 weeksReduced sciatic nerve conduction latency.
Ranirestat STZ-induced diabetic rats0.1, 1.0, 10 mg/kg/day40 weeksDose-dependently reversed the decrease in MNCV.
STZ-induced diabetic ratsNot specified6 weeksIncreased sensory and motor nerve conduction velocity compared to placebo.
Zopolrestat STZ-induced diabetic ratsNot specifiedNot specifiedData on NCV from direct preclinical comparisons is limited.
Sorbinil STZ-induced diabetic rats20 mg/kg/dayNot specifiedSignificantly improved the diabetes-induced impairment of acetylcholine-mediated vasodilation of epineurial vessels.[5]
STZ-induced diabetic rats20 mg/kg/day10 weeksReduced the extent of MNCV slowing.[6]
Effects on Polyol Pathway Metabolites in Sciatic Nerve

The direct biochemical effect of ARIs is the reduction of sorbitol and fructose accumulation in tissues. The sciatic nerve is a key tissue for assessing the efficacy of these inhibitors in the context of diabetic neuropathy.

Aldose Reductase InhibitorAnimal ModelDosageTreatment DurationEffect on Sciatic Nerve Sorbitol and Fructose Levels
This compound STZ-induced diabetic rats1 mg/kg or 4 mg/kg daily10 weeksSuppressed the increase in sorbitol and fructose.
Epalrestat STZ-induced diabetic rats20 mg/kg/dayNot specifiedSignificant reduction in sciatic nerve sorbitol accumulation.[3]
Ranirestat Spontaneously Diabetic Torii (SDT) rats0.1, 1.0, 10 mg/kg/day40 weeksDose-dependently suppressed the increase in sorbitol and fructose levels.[7][8]
Zopolrestat STZ-induced diabetic ratsED50: 1.9 mg/kg (reversal)ChronicEffective in reversing already elevated sorbitol accumulation.[3][9]
Sorbinil STZ-induced diabetic rats20 mg/kg/dayNot specifiedSignificant reduction in sciatic nerve sorbitol accumulation.[3]
STZ-induced diabetic rats20 mg/kg/day10 weeksReduced sorbitol concentration from 2.38 to 0.51 µmol/g.[6]

Experimental Protocols

Reproducibility of in vivo studies is critically dependent on the standardization of experimental protocols. Below are detailed methodologies for key experiments cited in the comparison of aldose reductase inhibitors.

Induction of Diabetes with Streptozotocin (STZ)

The STZ-induced diabetic rat is a widely used model for type 1 diabetes.

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction: A single intraperitoneal (IP) or intravenous (IV) injection of STZ, freshly dissolved in a cold citrate buffer (e.g., 0.1 M, pH 4.5), is administered.[10][11] Dosages typically range from 40-65 mg/kg body weight.[11]

  • Confirmation of Diabetes: Blood glucose levels are monitored 48-72 hours post-injection, often from a tail vein blood sample. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are included in the study.[12]

  • Animal Care: Diabetic animals require careful monitoring of body weight, food and water intake, and general health.[10] They often exhibit increased urination and may require more frequent cage changes.

In Vivo Experimental Workflow

The following diagram outlines a typical workflow for the in vivo evaluation of aldose reductase inhibitors.

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis and Conclusion Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Induction of Diabetes (STZ) Induction of Diabetes (STZ) Baseline Measurements->Induction of Diabetes (STZ) Confirmation of Diabetes Confirmation of Diabetes Induction of Diabetes (STZ)->Confirmation of Diabetes Grouping of Animals Grouping of Animals Confirmation of Diabetes->Grouping of Animals ARI Administration ARI Administration Grouping of Animals->ARI Administration Treatment Group Vehicle Control Vehicle Control Grouping of Animals->Vehicle Control Diabetic Control Non-diabetic Control Non-diabetic Control Grouping of Animals->Non-diabetic Control Healthy Control NCV Measurement NCV Measurement ARI Administration->NCV Measurement Vehicle Control->NCV Measurement Non-diabetic Control->NCV Measurement Nerve Conduction Velocity (NCV) Measurement Nerve Conduction Velocity (NCV) Measurement Biochemical Analysis of Tissues Biochemical Analysis of Tissues Histopathological Analysis Histopathological Analysis Biochemical Analysis of Tissues->Histopathological Analysis Statistical Analysis Statistical Analysis Histopathological Analysis->Statistical Analysis NCV Measurement->Biochemical Analysis of Tissues

Caption: A general workflow for the in vivo evaluation of Aldose Reductase Inhibitors.
Measurement of Nerve Conduction Velocity (NCV)

NCV studies are performed to assess peripheral nerve function.

  • Anesthesia: Animals are anesthetized to prevent discomfort during the procedure.[13]

  • Stimulation and Recording: For motor NCV of the sciatic nerve, stimulating electrodes are placed at the sciatic notch (proximal) and the ankle (distal).[13] Recording electrodes are placed in the intrinsic muscles of the paw. For sensory NCV, the sural nerve can be stimulated at the ankle with recording electrodes placed on the digits.[13]

  • Calculation: NCV is calculated by dividing the distance between the stimulating and recording electrodes by the latency of the recorded nerve impulse.[14]

Quantification of Sorbitol and Fructose in Tissues

This biochemical analysis directly measures the effect of the ARI on the polyol pathway.

  • Tissue Collection: At the end of the study, animals are euthanized, and tissues of interest (e.g., sciatic nerve, retina, lens) are rapidly dissected and frozen.

  • Homogenization and Extraction: The frozen tissue is homogenized in a suitable buffer, and metabolites are extracted.

  • Quantification: Sorbitol and fructose levels are typically quantified using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[15][16]

Conclusion

The preclinical in vivo data presented in this guide demonstrate that various aldose reductase inhibitors, including this compound, Epalrestat, Ranirestat, Zopolrestat, and Sorbinil, can effectively mitigate key pathological markers of diabetic complications in animal models. These inhibitors have been shown to improve nerve conduction velocity and reduce the accumulation of polyol pathway metabolites in nerve tissues. While the available data provides a strong basis for comparison, it is important to note that variations in experimental design, such as animal strain, duration of diabetes, and specific analytical methods, can influence the outcomes. Therefore, direct head-to-head comparative studies under identical conditions are invaluable for a definitive assessment of the relative potency and efficacy of these compounds. This guide serves as a resource to aid researchers in the design and interpretation of future preclinical studies in the development of novel and improved aldose reductase inhibitors.

References

Fidarestat's Efficacy in Sorbitol Reduction: A Comparative Analysis with Other Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Fidarestat, an aldose reductase inhibitor (ARI), in reducing sorbitol levels compared to other ARIs. This analysis is based on available experimental data to inform preclinical and clinical research in the context of diabetic complications.

Aldose reductase is the rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway becomes overactivated, leading to the accumulation of sorbitol in various tissues. This accumulation is a key pathogenic factor in the development of diabetic complications such as neuropathy, retinopathy, and nephropathy. Aldose reductase inhibitors aim to mitigate these complications by blocking the conversion of glucose to sorbitol.

Quantitative Comparison of Sorbitol Reduction

A key measure of an ARI's efficacy is its ability to reduce elevated sorbitol levels in tissues. The following table summarizes the quantitative data from a clinical study comparing this compound to Epalrestat in patients with Type 2 diabetes.

Aldose Reductase InhibitorDosageTreatment DurationTissueBaseline Sorbitol Level (nmol/g Hb)Post-treatment Sorbitol Level (nmol/g Hb)Percentage Reduction
This compound 1 mg/day4 weeksErythrocytes~28~12~57%
Epalrestat 150 mg/day4 weeksErythrocytes~28Minimally changedMinimal

Data extracted from a comparative study in Type 2 diabetic patients.[1]

The study demonstrated that this compound treatment normalized the elevated sorbitol content in erythrocytes under both fasting and postprandial conditions. In contrast, the effect of Epalrestat on sorbitol levels was minimal.[1] While direct head-to-head clinical trials comparing this compound with other ARIs like Sorbinil and Tolrestat are limited, preclinical and other clinical studies have shown that these agents also reduce sorbitol levels in various tissues, although the extent of reduction varies.

Experimental Protocols

The accurate measurement of sorbitol levels is crucial for evaluating the efficacy of ARIs. Below are detailed methodologies for key experiments cited in the literature.

Measurement of Erythrocyte Sorbitol Levels by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is considered a reliable and specific technique for quantifying sorbitol in biological samples.[2][3]

1. Sample Preparation:

  • Collect whole blood samples in heparinized tubes.

  • Centrifuge to separate plasma and erythrocytes.

  • Wash erythrocytes three times with isotonic saline solution.

  • Lyse the packed erythrocytes with distilled water.

2. Deproteinization and Extraction:

  • Precipitate proteins from the hemolysate using a suitable agent (e.g., zinc sulfate and barium hydroxide, or perchloric acid followed by neutralization with potassium carbonate).

  • Centrifuge to remove the protein precipitate.

  • Collect the supernatant containing the polyols.

3. Derivatization:

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Add a derivatizing agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane) to the dried residue to convert the polyols into their volatile trimethylsilyl (TMS) derivatives.

  • Incubate at a specific temperature (e.g., 60°C) for a set duration to ensure complete derivatization.

4. GC-MS Analysis:

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a capillary column (e.g., DB-5 or equivalent) to separate the TMS-derivatized polyols. The temperature program is optimized to achieve good separation of sorbitol from other polyols like mannitol and galactitol.

  • Mass Spectrometry: Operate the mass spectrometer in the electron impact (EI) ionization mode. Monitor characteristic ions for sorbitol-TMS to quantify its abundance. An internal standard (e.g., xylitol) is typically added at the beginning of the sample preparation for accurate quantification.

Signaling Pathways and Experimental Workflows

The Polyol Pathway and the Mechanism of Action of Aldose Reductase Inhibitors

Under normal glycemic conditions, most glucose is metabolized through glycolysis. However, in a state of hyperglycemia, the excess glucose is shunted to the polyol pathway.

Polyol_Pathway cluster_hyperglycemia Hyperglycemic Condition cluster_polyol Polyol Pathway cluster_complications Diabetic Complications cluster_intervention Therapeutic Intervention High Glucose High Glucose Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Cellular Damage\n(Neuropathy, Retinopathy, etc.) Cellular Damage (Neuropathy, Retinopathy, etc.) Osmotic Stress->Cellular Damage\n(Neuropathy, Retinopathy, etc.) This compound This compound Aldose Reductase\n(NADPH -> NADP+) Aldose Reductase (NADPH -> NADP+) This compound->Aldose Reductase\n(NADPH -> NADP+) Inhibits

Caption: The Polyol Pathway and the inhibitory action of this compound.

Experimental Workflow for Comparing Aldose Reductase Inhibitors

The following diagram outlines a typical experimental workflow for the comparative evaluation of different ARIs.

ARI_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Patient Cohort Recruit Diabetic Patients Randomization Randomize into Treatment Groups Patient Cohort->Randomization Group A This compound Randomization->Group A Group B Other ARI Randomization->Group B Group C Placebo Randomization->Group C Baseline Baseline Sorbitol Measurement Treatment Administer Treatment for a Defined Period Baseline->Treatment Follow-up Follow-up Sorbitol Measurement Treatment->Follow-up Quantification Quantify Sorbitol Levels Follow-up->Quantification Comparison Compare Sorbitol Reduction Between Groups Quantification->Comparison Conclusion Draw Conclusions on Relative Efficacy Comparison->Conclusion

Caption: Workflow for a comparative clinical trial of ARIs.

References

A Comparative Guide to Stability-Indicating Analytical Methods for Fidarestat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of the validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Fidarestat. This compound is a potent aldose reductase inhibitor investigated for the treatment of diabetic complications. Ensuring its stability and accurate quantification in the presence of degradation products is crucial for drug development and quality control. This document details the experimental protocols, presents comparative performance data, and discusses alternative analytical technologies.

Introduction to this compound and the Need for Stability-Indicating Methods

This compound's efficacy and safety can be compromised by chemical degradation. Therefore, a validated stability-indicating analytical method (SIAM) is paramount. Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. The International Council for Harmonisation (ICH) guidelines mandate forced degradation studies to demonstrate the method's specificity and stability-indicating nature.

Validated RP-HPLC Method: A Detailed Examination

The most widely reported and validated method for the stability-indicating analysis of this compound is RP-HPLC. This technique offers a powerful combination of selectivity, sensitivity, and robustness for routine quality control and stability testing.

Experimental Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol is a synthesis of methodologies reported in peer-reviewed journals.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of an acidic aqueous phase and an organic solvent is typical. For example, a mobile phase consisting of 0.1% formic acid in water and methanol in a 50:50 (v/v) ratio has been shown to be effective.[1]

  • Flow Rate: A flow rate of 0.5 mL/min is a common starting point.[1]

  • Column Temperature: Maintained at 30°C to ensure reproducibility.[1]

  • Detection Wavelength: this compound can be monitored at its UV absorbance maximum, which is approximately 283 nm.[1]

  • Injection Volume: A typical injection volume is 20 µL.[1]

2. Preparation of Solutions:

  • Standard Solution: A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL). Working standards are prepared by diluting the stock solution.

  • Sample Solution: The sample preparation will depend on the dosage form (e.g., bulk drug, tablets). For the bulk drug, a procedure similar to the standard solution preparation is followed.

3. Forced Degradation Studies:

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. The drug is subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N HCl) and heated (e.g., at 80°C for 2 hours). The solution is then neutralized before injection.

  • Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N NaOH) at room temperature for a specified time (e.g., 30 minutes). The solution is then neutralized.

  • Oxidative Degradation: The drug solution is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: The solid drug is exposed to dry heat (e.g., 105°C for 24 hours). A solution is then prepared from the stressed solid.

  • Photolytic Degradation: The drug solution or solid drug is exposed to UV light (e.g., in a photostability chamber) for a defined period.

Following exposure to stress conditions, the samples are diluted to a suitable concentration and analyzed by the RP-HPLC method. The chromatograms are examined for the separation of the main this compound peak from any degradation product peaks.

Performance Data of the Validated RP-HPLC Method

The following table summarizes the typical validation parameters for a stability-indicating RP-HPLC method for this compound, as per ICH guidelines.

Validation ParameterTypical Performance Data
Linearity Range 20 - 180 µg/mL
Correlation Coefficient (r²) ≥ 0.997[1]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) Typically in the ng/mL range
Limit of Quantification (LOQ) Typically in the ng/mL to low µg/mL range
Specificity No interference from degradation products or placebo
Robustness Method remains unaffected by small, deliberate variations in chromatographic parameters

Comparison with Alternative Analytical Methods

While RP-HPLC is the gold standard for this application, other analytical techniques can be considered for specific purposes.

MethodPrincipleAdvantagesDisadvantagesApplicability for this compound
RP-UPLC Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis.Faster analysis times, better resolution, and lower solvent consumption.Higher backpressure requires specialized UPLC systems.A validated RP-UPLC method for this compound has been reported, offering a more efficient alternative to conventional HPLC.[1]
LC-MS/MS Combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.Provides structural information for impurity and degradant identification. Extremely sensitive and specific.Higher cost and complexity of instrumentation and method development.Used for the characterization of this compound metabolites and for screening aldose reductase inhibitors.[2] It is a powerful tool for in-depth investigations rather than routine QC.
UV-Vis Spectrophotometry Measures the absorbance of UV-Vis light by the analyte.Simple, rapid, and cost-effective.Lacks specificity in the presence of interfering substances that also absorb UV-Vis light. Not a stability-indicating method on its own.Potentially useful for simple assays of the pure drug substance where no interfering substances are present. However, no specific validated stability-indicating UV-Vis method for this compound has been reported.
HPTLC A planar chromatographic technique that offers high sample throughput.High throughput, low solvent consumption per sample.Lower resolution and sensitivity compared to HPLC.Could potentially be developed for screening purposes, but no validated HPTLC method for this compound quantification has been reported in the literature.
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in an electric field.High separation efficiency, low sample and reagent consumption.Can have lower sensitivity and reproducibility compared to HPLC for some applications.Potentially applicable for the analysis of this compound, especially for chiral separations if needed, but no specific validated CE method for this compound has been reported.

Workflow for Development and Validation of a Stability-Indicating Method

The following diagram illustrates the logical workflow for developing and validating a stability-indicating analytical method for a pharmaceutical compound like this compound.

StabilityIndicatingMethodWorkflow cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (as per ICH Q2(R1)) cluster_3 Final Outcome MD1 Literature Review & Physicochemical Properties MD2 Selection of Chromatographic Conditions (Column, Mobile Phase, etc.) MD1->MD2 MD3 Initial Method Optimization MD2->MD3 FD1 Acid Hydrolysis MD3->FD1 Stress Samples Analysis FD2 Base Hydrolysis MD3->FD2 Stress Samples Analysis FD3 Oxidative Degradation MD3->FD3 Stress Samples Analysis FD4 Thermal Degradation MD3->FD4 Stress Samples Analysis FD5 Photolytic Degradation MD3->FD5 Stress Samples Analysis V1 Specificity FD1->V1 Demonstrate Specificity FD2->V1 Demonstrate Specificity FD3->V1 Demonstrate Specificity FD4->V1 Demonstrate Specificity FD5->V1 Demonstrate Specificity V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 V7 System Suitability V6->V7 Final Validated Stability-Indicating Method V7->Final

Workflow for Stability-Indicating Method Validation.

Conclusion

The stability-indicating RP-HPLC method stands as a robust, reliable, and validated approach for the quantitative analysis of this compound in the presence of its degradation products. Its performance characteristics, as demonstrated through rigorous validation, make it highly suitable for routine quality control and stability studies in the pharmaceutical industry. While more advanced techniques like LC-MS/MS offer deeper insights into impurity profiling and metabolite identification, RP-HPLC provides the optimal balance of performance, cost-effectiveness, and ease of use for its intended purpose. The workflow and data presented in this guide offer a solid foundation for researchers and scientists involved in the development and analysis of this compound and other pharmaceutical compounds.

References

Assessing the Long-Term Safety of Fidarestat in Comparison to Other Aldose Reductase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of diabetic complication management, Aldose Reductase Inhibitors (ARIs) have long been a focal point of research and development. These agents target the polyol pathway, a key contributor to the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy. This guide provides a comprehensive comparison of the long-term safety profile of Fidarestat against other notable ARIs, including Epalrestat, Zenarestat, Tolrestat, and Sorbinil. The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of clinical trial data, experimental methodologies, and a visual representation of the underlying biological pathways.

Comparative Long-Term Safety Profile of Aldose Reductase Inhibitors

The long-term safety and tolerability of ARIs are critical determinants of their clinical utility. While direct head-to-head long-term comparative safety trials are scarce, a review of individual clinical studies provides valuable insights into the distinct safety profiles of these agents.

A pivotal 52-week, multicenter, placebo-controlled, double-blind study demonstrated that this compound is well-tolerated, with an adverse event profile that does not significantly differ from placebo.[1] The incidence of adverse experiences in the this compound group was 5.8%, comparable to the 5.0% observed in the placebo group.[2] Similarly, the incidence of abnormal laboratory values was not significantly different between the two groups (6.5% for this compound vs. 5.0% for placebo).[2]

Epalrestat, another ARI, has been the subject of extensive long-term clinical investigation, particularly in Japan and India. In a study involving over 2,000 patients treated for 3-12 months, adverse drug reactions were reported in 2.5% of patients, with none being severe.[3][4] The most frequently reported adverse effects associated with Epalrestat are gastrointestinal issues, such as nausea and vomiting, and elevations in liver enzymes.[5][6] A longer-term, 3-year study confirmed that Epalrestat is well-tolerated and can effectively delay the progression of diabetic neuropathy.[7]

Conversely, several earlier-generation ARIs have faced challenges regarding their long-term safety, leading to their withdrawal from the market or discontinuation in clinical development. Tolrestat was withdrawn due to concerns about severe liver toxicity.[8] Zenarestat development was halted due to findings of impaired kidney function, and Sorbinil was associated with severe hypersensitivity reactions.[8] These instances underscore the importance of a thorough evaluation of the long-term safety of any new ARI.

Aldose Reductase InhibitorKey Long-Term Safety FindingsCommon Adverse EventsRegulatory Status/Development Notes
This compound Favorable long-term safety profile demonstrated in a 52-week placebo-controlled trial. Adverse event incidence was comparable to placebo.[1][2] No major side effects were reported in a 4-week study.[9]Not significantly different from placebo.Investigational.
Epalrestat Well-tolerated in long-term studies of up to 3 years.[7] Low incidence of adverse events (2.5%) in a large post-marketing surveillance study.[3][4]Gastrointestinal events (nausea, vomiting), elevated liver enzymes.[5][6]Approved for use in Japan, India, and China.
Zenarestat Associated with impaired kidney function.[8]Renal adverse effects.Development discontinued.
Tolrestat Withdrawn from the market due to severe liver toxicity.[8]Hepatotoxicity.Withdrawn from the market.
Sorbinil Associated with severe hypersensitivity reactions.[3][8]Hypersensitivity reactions.[3][10]Development discontinued.

Aldose Reductase Signaling Pathway

The therapeutic effect of ARIs stems from their ability to inhibit aldose reductase, the rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol and fructose in tissues, contributing to oxidative stress and cellular damage. The following diagram illustrates this critical signaling pathway.

cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Cellular Stress & Damage Glucose High Glucose AldoseReductase Aldose Reductase (AR) Glucose->AldoseReductase NADPH -> NADP+ Sorbitol Sorbitol AldoseReductase->Sorbitol OxidativeStress Oxidative Stress (NADPH Depletion) AldoseReductase->OxidativeStress SorbitolDehydrogenase Sorbitol Dehydrogenase (SDH) Sorbitol->SorbitolDehydrogenase NAD+ -> NADH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SorbitolDehydrogenase->Fructose AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs CellDamage Cellular Damage (e.g., Nerve, Retina, Kidney) OsmoticStress->CellDamage OxidativeStress->CellDamage AGEs->CellDamage This compound This compound & Other ARIs This compound->AldoseReductase Inhibition

Caption: Aldose Reductase signaling pathway in diabetic complications.

Experimental Protocols for Long-Term Safety Assessment

The evaluation of the long-term safety of ARIs involves rigorous clinical trial designs. A typical protocol for a pivotal long-term safety and efficacy study is outlined below.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population: Patients with a confirmed diagnosis of type 1 or type 2 diabetes and evidence of diabetic complications, such as peripheral neuropathy. Key inclusion criteria often include a specific range for HbA1c to ensure a relatively stable glycemic control and a defined severity of the complication being studied. Exclusion criteria typically include significant renal or hepatic impairment and a history of hypersensitivity to related compounds.

Treatment: Participants are randomized to receive either the investigational ARI at a specified dose or a matching placebo for a duration of at least one year, with some studies extending to three years or more.

Safety Assessments:

  • Adverse Events (AEs): All AEs are recorded at each study visit, including their severity, duration, and perceived relationship to the study drug. Serious Adverse Events (SAEs) are reported to regulatory authorities within a specified timeframe.

  • Clinical Laboratory Tests: A comprehensive panel of laboratory tests is conducted at baseline and at regular intervals throughout the study. This includes hematology, clinical chemistry (with a focus on liver function tests such as ALT, AST, and bilirubin, and renal function tests like serum creatinine and BUN), and urinalysis.

  • Vital Signs and Physical Examinations: These are performed at each study visit to monitor for any clinically significant changes.

  • Electrocardiograms (ECGs): ECGs are typically performed at baseline and periodically during the study to assess cardiovascular safety.

  • Ophthalmologic Examinations: For studies focusing on diabetic retinopathy, regular eye exams are conducted.

Efficacy Assessments: While the primary focus of this guide is safety, efficacy endpoints are crucial components of these trials and often include nerve conduction velocity studies, quantitative sensory testing, and patient-reported outcome measures for symptoms of neuropathy.

The following diagram illustrates a generalized workflow for a long-term clinical trial assessing the safety and efficacy of an ARI.

cluster_0 Pre-Trial cluster_1 Trial Execution cluster_2 Post-Trial Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessments (Labs, Vitals, Efficacy Measures) InformedConsent->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (≥ 52 weeks) (ARI or Placebo) Randomization->Treatment Monitoring Regular Monitoring Visits (AEs, Labs, Vitals, Efficacy) Treatment->Monitoring Ongoing EndOfStudy End of Study Visit (Final Assessments) Treatment->EndOfStudy Monitoring->Treatment DataAnalysis Data Analysis (Safety & Efficacy) EndOfStudy->DataAnalysis Reporting Reporting (Clinical Study Report, Publication) DataAnalysis->Reporting

Caption: Experimental workflow for a long-term ARI clinical trial.

References

Safety Operating Guide

Navigating the Disposal of Fidarestat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Fidarestat's Hazard Profile

An essential first step in determining the correct disposal procedure is to understand the potential hazards associated with this compound. There is conflicting information in available Safety Data Sheets (SDS). One SDS from Cayman Chemical suggests that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[2] Conversely, an SDS from MedChemExpress indicates that this compound can be harmful if swallowed and may cause skin and eye irritation.[3] Given this discrepancy, it is prudent to handle this compound as a potentially hazardous substance.

Key Disposal Considerations and Regulatory Framework

The disposal of pharmaceutical waste is overseen by several regulatory bodies, primarily the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA).[4] State regulations may also impose more stringent requirements.[4] A core principle of pharmaceutical waste management is the avoidance of improper disposal methods, such as flushing medications down the toilet, which can lead to environmental contamination.[5][6]

For research laboratories, a comprehensive waste management plan is crucial for ensuring safety and compliance.[6] This involves proper segregation of waste streams and the use of licensed waste management services for disposal.[6]

Table 1: Quantitative Data and Key Considerations for this compound Disposal

ParameterValue/ConsiderationSource
Oral LD50 (rat) >2 g/kg[2]
Hazard Classification Varies; handle as potentially hazardous[2][3]
Primary Disposal Method Incineration via a licensed waste management facility[5][7]
Secondary Disposal (for small quantities, if permitted) Landfill after mixing with an undesirable substance[8]
Prohibited Disposal Method Flushing down the sewer system[5][6][7]
Waste Container for Hazardous Pharmaceuticals Black, clearly labeled "hazardous waste pharmaceuticals"[7]
Waste Container for Non-Hazardous Pharmaceuticals Blue[7]

Experimental Protocols for Waste Management

Specific experimental protocols for the disposal of this compound are not detailed in the available literature. The standard and recommended procedure for compounds of this nature is high-temperature incineration by a licensed hazardous waste disposal company. This ensures the complete destruction of the active chemical compound.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting. This workflow is designed to ensure safety and compliance with general best practices for pharmaceutical waste.

Fidarestat_Disposal_Workflow start Start: this compound Waste Generated assess_hazard Assess Hazard Classification (Consult Institutional EHS) start->assess_hazard hazardous Treat as Hazardous Waste assess_hazard->hazardous Uncertain or Classified as Hazardous non_hazardous Treat as Non-Hazardous Pharmaceutical Waste assess_hazard->non_hazardous Confirmed Non-Hazardous segregate_solid Segregate Solid Waste (Contaminated PPE, glassware) hazardous->segregate_solid segregate_liquid Segregate Liquid Waste (Solutions, rinsates) hazardous->segregate_liquid package_non_hazardous Package in Blue Container Labeled 'Non-Hazardous Waste' non_hazardous->package_non_hazardous package_solid Package in Black Container Labeled 'Hazardous Waste' segregate_solid->package_solid package_liquid Package in Black Container Labeled 'Hazardous Waste' segregate_liquid->package_liquid licensed_vendor Arrange for Pickup by Licensed Waste Vendor package_solid->licensed_vendor package_liquid->licensed_vendor package_non_hazardous->licensed_vendor incineration Disposal via Incineration licensed_vendor->incineration end End: Proper Disposal Complete incineration->end

This compound Disposal Decision Workflow

Step-by-Step Disposal Procedures

  • Consult Institutional Policy : Before proceeding, always consult your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.

  • Segregate Waste :

    • Solid Waste : Collect unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other contaminated materials in a designated, properly labeled waste container.

    • Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container. Do not mix with other solvent waste streams unless permitted by your institution's EHS.

    • Sharps : Any sharps, such as needles or syringes, contaminated with this compound should be placed in a designated sharps container for hazardous waste.

  • Container Labeling and Storage :

    • Based on the precautionary principle of treating this compound as hazardous, use a black waste container designated for hazardous pharmaceutical waste.[7]

    • The container must be clearly labeled with "Hazardous Waste" and the contents, including "this compound."

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general work areas.

  • Arrange for Professional Disposal :

    • Contact your institution's EHS or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

    • The primary method for the disposal of hazardous pharmaceutical waste is incineration at a permitted facility.[7]

  • Decontamination of "Empty" Containers :

    • Containers that held pure this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as liquid hazardous waste.

    • After decontamination, the container can be disposed of as regular laboratory glass or plastic waste, after defacing the original label.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Fidarestat

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Fidarestat. Due to conflicting safety data, a conservative approach is mandated, treating this compound as a potentially hazardous substance. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment.

Hazard Communication

This compound is a potent aldose reductase inhibitor. While some safety data sheets (SDS) classify the substance as non-hazardous, others indicate it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Given its nature as a potent, powdered active pharmaceutical ingredient (API), it is imperative to handle this compound with the universal precautions applied to hazardous drugs.

Personal Protective Equipment (PPE)

All personnel handling this compound in powdered or solution form must wear the following personal protective equipment. This is a mandatory minimum, and a site-specific risk assessment should be conducted to determine if additional measures are required.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or contamination of the outer glove.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from airborne powder and splashes of solutions.
Respiratory Protection A NIOSH-certified N95 or higher-rated respirator.Minimizes the risk of inhaling airborne this compound powder.
Lab Coat/Gown A disposable, solid-front gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the designated handling area.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize exposure risk. The following step-by-step procedures must be followed in a designated area, such as a chemical fume hood or a ventilated balance enclosure.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow the spill protocol.

  • Label: Ensure the container is clearly labeled with the compound name and hazard warnings.

  • Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

Preparation of Solutions
  • Designated Area: All weighing and solution preparation must be conducted in a chemical fume hood or other ventilated enclosure.

  • Pre-weighing: If possible, use pre-weighed aliquots to avoid handling the powder.

  • Weighing: If weighing is necessary, use a balance inside a ventilated enclosure. Use a spatula to gently transfer the powder to minimize dust generation.

  • Dissolving: Add the solvent to the vessel containing the pre-weighed this compound. Do not add the powder to the solvent, as this can increase the risk of aerosolization.

Spill Management Plan

In the event of a this compound spill, immediate and decisive action is required to contain the substance and decontaminate the area.

Immediate Actions
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or if there is significant airborne powder, evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area.

Spill Cleanup Workflow

Spill_Cleanup_Workflow This compound Spill Cleanup Workflow cluster_cleanup Cleanup Procedure start Spill Occurs alert Alert Personnel & Secure Area start->alert don_ppe Don Appropriate PPE (Double Gloves, Respirator, Gown, Goggles, Shoe Covers) alert->don_ppe contain_spill Contain Spill don_ppe->contain_spill powder_spill If Powder: Gently cover with damp paper towels to wet the powder. contain_spill->powder_spill liquid_spill If Liquid: Absorb with inert material. contain_spill->liquid_spill collect_waste Collect all contaminated materials into a labeled hazardous waste container. powder_spill->collect_waste liquid_spill->collect_waste decontaminate Decontaminate the spill area. collect_waste->decontaminate decon_procedure Decontamination Protocol: 1. Wash with soap and water. 2. Rinse with water. 3. Wipe with 70% ethanol. decontaminate->decon_procedure dispose Dispose of all waste as hazardous chemical waste. decontaminate->dispose remove_ppe Remove PPE and dispose of as hazardous waste. dispose->remove_ppe wash_hands Wash hands thoroughly. remove_ppe->wash_hands end Spill Cleanup Complete wash_hands->end

This compound Spill Cleanup Workflow

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and future exposures.

Decontamination

Studies have shown that this compound degrades significantly under hydrolytic (acidic, basic, and neutral) and oxidative conditions. It is stable under photolytic and thermal stress. Therefore, for decontamination of surfaces and equipment:

  • Initial Cleaning: Remove all visible contamination with absorbent pads wetted with a soap and water solution.

  • Chemical Inactivation (Optional but Recommended): Wipe surfaces with a freshly prepared 10% bleach solution, followed by a rinse with water. This will facilitate oxidative and hydrolytic degradation.

  • Final Rinse: Thoroughly rinse all surfaces with water to remove any residual cleaning agents.

Disposal

All waste contaminated with this compound, including used PPE, disposable labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Segregate Waste: Collect all this compound-contaminated waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Consult EHS: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not dispose of this compound or its waste down the drain or in the regular trash. For unused this compound, it should be disposed of in its original container or a securely sealed waste container through the institutional hazardous waste program.

References

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